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6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Documentation Hub

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  • Product: 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
  • CAS: 350998-12-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Pfitzinger Reaction: Synthesis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacte...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2][3][4] The Pfitzinger reaction, discovered in the late 19th century, remains a highly relevant and powerful method for constructing this vital heterocyclic system.[5][6] This guide provides an in-depth, technical overview of the Pfitzinger reaction, focusing on a specific, targeted synthesis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern the synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic reaction for modern synthetic challenges.

The Pfitzinger Reaction: A Cornerstone in Quinoline Synthesis

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical transformation that condenses isatin or its derivatives with a carbonyl compound possessing an α-methylene group, in the presence of a strong base, to yield substituted quinoline-4-carboxylic acids.[1][7] Its enduring utility lies in its operational simplicity and its ability to construct the pharmacologically significant quinoline core from readily available starting materials.[4] The reaction's versatility allows for the introduction of diverse substituents onto the quinoline ring system by simply varying the isatin and carbonyl precursors, making it a valuable tool in the synthesis of compound libraries for drug discovery.[6]

Reaction Mechanism: A Stepwise Annulation

The efficacy of the Pfitzinger reaction is rooted in a logical sequence of base-mediated transformations. Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.

The process unfolds in four primary stages:

  • Base-Induced Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH). This step opens the five-membered ring to form the potassium salt of a keto-acid intermediate (isatinic acid).[1][6][7] While this intermediate can be isolated, it is typically generated in situ.[7]

  • Imine Formation: The aniline moiety of the opened isatin intermediate then condenses with the carbonyl group of the ketone (in this case, 1-(5-methylfuran-2-yl)ethan-1-one) to form a Schiff base, or imine.[7][8]

  • Tautomerization: The imine rapidly tautomerizes to its more stable enamine form.[1][7] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, attacking the keto-acid's ketone group. The resulting intermediate then dehydrates, driven by the formation of the stable, aromatic quinoline ring system, to yield the final quinoline-4-carboxylic acid product.[6][7][8]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Starting Materials cluster_process Reaction Pathway Isatin 5-Bromoisatin Step1 Keto-acid Intermediate (Isatinic Acid Salt) Isatin->Step1 + KOH (Base) Ring Opening Ketone 1-(5-methylfuran-2-yl)ethan-1-one Step2 Imine Step1->Step2 + Ketone Condensation Step3 Enamine (Tautomer) Step2->Step3 Tautomerization Step4 Cyclized Intermediate Step3->Step4 Intramolecular Cyclization Product 6-Bromo-2-(5-methylfuran-2-yl) quinoline-4-carboxylic acid Step4->Product - H2O Dehydration

A simplified diagram of the Pfitzinger reaction mechanism.

Synthesis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid

This section provides a detailed guide for the specific synthesis of the target molecule.

Reaction Scheme

Figure 1: Synthesis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid via the Pfitzinger reaction.

Starting Materials

Successful synthesis depends on the quality of the starting materials.

CompoundStructureM.W.CAS No.Notes
5-Bromoisatin 226.0387-48-9A 5-haloisatin derivative. Commercially available from various suppliers.[9] Can be synthesized by bromination of isatin.[10]
1-(5-methylfuran-2-yl)ethan-1-one 124.141193-79-9Also known as 2-acetyl-5-methylfuran. A key carbonyl component with an α-methylene group.[11][12]
Potassium Hydroxide (KOH) -56.111310-58-3Strong base essential for the initial ring-opening of isatin.[7][8]
Ethanol (EtOH) -46.0764-17-5Common protic solvent for the reaction. Aqueous ethanol is often used.[4]
Hydrochloric Acid (HCl) -36.467647-01-0Used for acidification during work-up to precipitate the carboxylic acid product.[1]
Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established Pfitzinger reaction methodologies.[1][4]

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Beakers

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Base Solution Preparation: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.2 mol) in 25-30 mL of ethanol with gentle stirring. Causality: This creates the strong basic medium required to initiate the reaction by hydrolyzing the isatin.

  • Isatin Ring Opening: To the stirred basic solution, add 5-Bromoisatin (0.07 mol). Continue stirring at room temperature for approximately 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[1] Causality: This step ensures the complete conversion of isatin to the reactive open-ring intermediate before the addition of the ketone.

  • Addition of Ketone: Add 1-(5-methylfuran-2-yl)ethan-1-one (0.07 mol) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80°C for ethanol). Maintain a gentle reflux for 24 hours.[1][4] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation, cyclization, and dehydration steps to proceed to completion.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[1]

  • Aqueous Work-up: Add water to the residue to dissolve the potassium salt of the newly formed quinoline-4-carboxylic acid. Extract this aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ketone and other neutral impurities.[1][4] Causality: This purification step leverages the solubility of the product salt in water to separate it from non-polar organic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add dilute hydrochloric acid or acetic acid dropwise while stirring vigorously until the solution becomes acidic (pH 4-5).[1][13] A solid precipitate of the final product will form. Causality: Acidification protonates the carboxylate anion, rendering the product, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, insoluble in the aqueous medium, thus causing it to precipitate.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual salts.[1] Dry the product in a vacuum oven.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a pale-yellow solid.[1]

Workflow A 1. Prepare KOH in EtOH solution B 2. Add 5-Bromoisatin Stir for 1 hr @ RT A->B C 3. Add 2-Acetyl-5-methylfuran B->C D 4. Heat to Reflux (24 hours) C->D E 5. Cool & Remove EtOH (Rotary Evaporator) D->E F 6. Dissolve in H2O & Wash with Ether E->F G 7. Acidify with HCl to pH 4-5 F->G H 8. Collect Precipitate (Vacuum Filtration) G->H I 9. Wash with Cold H2O & Dry H->I J Final Product: 6-Bromo-2-(5-methylfuran-2-yl) quinoline-4-carboxylic acid I->J

Experimental workflow for the synthesis of the target molecule.

Product Characterization

Confirming the structure and purity of the final compound is paramount. The following techniques are standard for this characterization.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of all protons on the aromatic rings and the methyl group. Expected signals would include distinct singlets and doublets for the furan and quinoline protons, and a characteristic singlet for the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the quinoline and furan rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₁₅H₁₀BrNO₃, M.W. = 332.15 g/mol ).[14] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two major peaks (M+ and M+2) of nearly equal intensity.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carboxylic acid, and various peaks corresponding to C=C and C-N bonds within the aromatic rings.

Conclusion

The Pfitzinger reaction provides a direct and efficient pathway for the synthesis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can reliably produce this and other valuable quinoline derivatives. The protocol detailed in this guide is designed to be robust and reproducible, offering a solid foundation for scientists and professionals in drug discovery and organic synthesis to build upon. The versatility of the Pfitzinger reaction ensures its continued prominence in the chemist's toolkit for creating novel molecules with therapeutic potential.

References

  • Pfitzinger reaction - Wikipedia. Available from: [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. Available from: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Available from: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review - Ingenta Connect. Available from: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available from: [Link]

  • Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity - ResearchGate. Available from: [Link]

  • The Pfitzinger Reaction. (Review) (2004) | M.-G. A. Shvekhgeimer - SciSpace. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available from: [Link]

  • 5-Bromoisatin, 97% 87-48-9 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. Available from: [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring - ResearchGate. Available from: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research (IJSR). Available from: [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Available from: [Link]

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation - Asian Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. Available from: [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry. Available from: [Link]

  • ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. - ResearchGate. Available from: [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 2-Acetyl-5-methylfuran - Wikipedia. Available from: [Link]

  • 1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE | CAS 1193-79-9 - Matrix Fine Chemicals. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available from: [Link]

  • 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem. Available from: [Link]

  • 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone - The Good Scents Company. Available from: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates - ResearchGate. Available from: [Link]

Sources

Exploratory

Doebner-von Miller synthesis of substituted quinoline-4-carboxylic acids

An In-Depth Technical Guide to the Synthesis of Substituted Quinoline-4-Carboxylic Acids via the Doebner Reaction Executive Summary The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Quinoline-4-Carboxylic Acids via the Doebner Reaction

Executive Summary

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Doebner reaction, a powerful and direct method for synthesizing these valuable compounds. We will delve into the reaction's mechanistic underpinnings, explore the nuances of substrate scope and reaction optimization, provide a field-proven experimental protocol, and address common challenges. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding for practical application in the laboratory.

Navigating the Nomenclature: Doebner vs. Doebner-von Miller

In the landscape of heterocyclic chemistry, precision in terminology is paramount. A common point of confusion arises between two related, yet distinct, named reactions for quinoline synthesis.

  • The Doebner Reaction: First reported by Oscar Doebner in 1887, this is a three-component reaction that specifically produces quinoline-4-carboxylic acids .[3] It achieves this by condensing an aromatic amine (aniline), an aldehyde, and pyruvic acid.[4]

  • The Doebner-von Miller Reaction: This reaction, also known as the Skraup-Doebner-von Miller synthesis, is a more general method for creating the quinoline core, typically by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5][6] It does not inherently produce the 4-carboxylic acid moiety unless a specific precursor is used.

This guide will focus exclusively on the Doebner reaction as the direct and intended route to the synthesis of substituted quinoline-4-carboxylic acids.

The Doebner Reaction: A Mechanistic Deep Dive

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Doebner reaction is believed to proceed through a cascade of well-established organic transformations, typically in a one-pot fashion.[3]

The process unfolds as follows:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base), which exists in equilibrium with its protonated iminium ion form.

  • Enol-Iminium Reaction: Concurrently, pyruvic acid tautomerizes to its enol form. This enol acts as a nucleophile, attacking the electrophilic iminium ion in a Mannich-type reaction.

  • Intramolecular Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization), where the electron-rich aromatic ring of the aniline attacks a carbonyl group, forming a six-membered dihydroquinoline ring.

  • Dehydration and Aromatization: The cyclic intermediate then dehydrates. The final step is the oxidation of the dihydroquinoline intermediate to the thermodynamically stable aromatic quinoline ring. This oxidation can be effected by an external oxidizing agent, or in some cases, an intermediate anil can serve as the oxidant.[6]

Doebner_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Product Aniline Aniline Imine N-Arylimine (Schiff Base) Aniline->Imine + Aldehyde (Condensation) Aldehyde Aldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid Adduct Mannich-type Adduct PyruvicAcid->Adduct Imine->Adduct + Pyruvic Acid (Enol) (Mannich-type Reaction) Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Dehydration & Aromatization

Caption: Mechanistic pathway of the Doebner reaction.

Experimental Design: Core Components and Reaction Variables

The success and yield of the Doebner reaction are highly dependent on the choice of substrates and reaction conditions.

Substrate Scope
  • Anilines: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups (e.g., -OCH₃, -CH₃) generally accelerate the reaction by increasing the nucleophilicity of the aromatic ring for the cyclization step. Conversely, anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are notoriously challenging substrates, often resulting in low yields under classical conditions due to their reduced nucleophilicity.[3][7] Recent developments, such as the Doebner hydrogen-transfer reaction, have been designed to improve yields with these less reactive anilines.[7][8]

  • Aldehydes: A wide variety of both aromatic and aliphatic aldehydes can be employed, directly influencing the substituent at the 2-position of the resulting quinoline. The choice of aldehyde is a primary driver for creating diverse chemical libraries.

  • Pyruvic Acid: This α-keto acid is the essential component that provides the C3-C4 atoms and the C4-carboxylic acid group of the quinoline product.

Catalysts and Conditions

The reaction is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[9] The choice of solvent is also critical; while refluxing ethanol is common, advancements have explored greener conditions, including solvent-free reactions or the use of water.[10] Temperature control is crucial to balance the reaction rate against the potential for side reactions, such as tar formation from the polymerization of the aldehyde.[11]

ParameterVariationImpact on ReactionRationale & Insights
Aniline Substituent Electron-Donating (e.g., -OMe)Generally higher yieldsIncreases nucleophilicity of the aryl ring, facilitating the key intramolecular cyclization step.
Electron-Withdrawing (e.g., -NO₂)Lower yields, often requires modified protocolsDecreases aryl ring nucleophilicity, making the cyclization step energetically less favorable.[7]
Catalyst Brønsted Acid (e.g., HCl, H₂SO₄)Effective, but can promote tar formationStrong proton source efficiently catalyzes imine formation and cyclization but can also catalyze aldehyde polymerization.[11]
Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃)Can offer milder conditions and improved yieldsCoordinates to carbonyl oxygen, activating substrates towards nucleophilic attack, sometimes with better selectivity.[9]
Solvent EthanolStandard, effective solventGood solubility for most reactants and facilitates reaction at reflux temperature.
Solvent-free / Water"Green Chemistry" approachReduces environmental impact and can simplify workup, though substrate solubility may be a concern.[10]

A Field-Proven Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Workflow Overview

Doebner_Workflow start Start reagents Combine Aniline, Benzaldehyde, Pyruvic Acid in Ethanol start->reagents reflux Heat to Reflux (e.g., 4-8 hours) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete precipitate Precipitate Product (e.g., add water or cool) cool->precipitate isolate Isolate Crude Product (Vacuum Filtration) precipitate->isolate wash Wash Solid (Water, Cold Ethanol) isolate->wash purify Purify by Recrystallization (e.g., from Ethanol/DMF) wash->purify characterize Characterize Product (NMR, MS, m.p.) purify->characterize end End characterize->end

Caption: Experimental workflow for Doebner synthesis.
Step-by-Step Methodology

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Absolute Ethanol

  • Standard reflux apparatus, magnetic stirrer, TLC plates, vacuum filtration setup.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add aniline (e.g., 10 mmol, 0.93 g) and absolute ethanol (50 mL). Stir until the aniline is fully dissolved.

  • Reagent Addition: Sequentially add benzaldehyde (10 mmol, 1.06 g) followed by a dropwise addition of pyruvic acid (11 mmol, 0.97 g) to the stirring solution at room temperature.

    • Causality Insight: Adding the pyruvic acid last and slowly can help to control the initial exotherm and minimize side reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. The reaction progress should be monitored periodically.

  • Monitoring: After 2 hours and then hourly, take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The consumption of starting materials and the formation of a new, more polar spot (the carboxylic acid product) indicate reaction progress.

  • Isolation: Once the reaction is complete (as judged by TLC), remove the heat source and allow the mixture to cool to room temperature. The product often begins to precipitate upon cooling. The precipitation can be completed by placing the flask in an ice bath for 30 minutes.

  • Workup: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water (to remove any unreacted pyruvic acid) and a small amount of cold ethanol (to remove soluble impurities).

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield the pure 2-phenylquinoline-4-carboxylic acid as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).

Troubleshooting and Optimization

Common IssuePotential CauseTroubleshooting Strategy
Low Yield Incomplete reaction; Unfavorable electronics (-EWG on aniline)Increase reaction time or temperature. Consider a stronger acid catalyst. For -EWG anilines, investigate modified protocols like the Doebner hydrogen-transfer reaction.[7]
Tar Formation Polymerization of the aldehyde under harsh acidic conditions.Reduce acid concentration or switch to a milder Lewis acid. Add the aldehyde dropwise to the heated aniline/pyruvic acid mixture to keep its instantaneous concentration low.[11]
Difficult Purification Complex mixture of side products.Ensure optimal stoichiometry. Improve temperature control during reflux. Consider column chromatography if recrystallization is ineffective.

Applications in Drug Development

The quinoline-4-carboxylic acid motif is a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Its rigid, planar structure and hydrogen bonding capabilities (via the carboxylic acid and ring nitrogen) make it an ideal starting point for inhibitor design.

Compound Class/ExampleBiological ActivityTherapeutic AreaReference
Brequinar AnaloguesDHODH InhibitionAnticancer, Immunosuppression[12]
Substituted QuinolinesAntiproliferativeAnticancer[2]
Fluoroquinolones (related core)DNA Gyrase InhibitionAntibacterial[13]

Conclusion

The Doebner reaction remains a highly relevant and efficient method for the synthesis of substituted quinoline-4-carboxylic acids. Its operational simplicity as a one-pot, three-component reaction makes it an attractive tool for building molecular libraries for drug discovery. While challenges exist, particularly with electronically deactivated substrates, a thorough understanding of the mechanism and careful control of reaction parameters can lead to successful outcomes. Ongoing research continues to refine and expand the scope of this classic reaction, cementing its place in the synthetic chemist's toolkit for years to come.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Doebner–Miller reaction. Wikipedia.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

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Foundational

characterization of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel heterocyclic compound, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This document outlines a robust synthetic protocol based on the Pfitzinger reaction, followed by a multi-technique analytical workflow to ensure the unequivocal identification and purity assessment of the target compound. By explaining the causality behind experimental choices and integrating self-validating protocols, this guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry and a prolific pharmacophore in drug discovery.[1] Its derivatives are associated with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2] The quinoline-4-carboxylic acid moiety, in particular, serves as a versatile synthetic intermediate and is a key structural feature in many biologically active molecules.[3][4] The title compound, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (Figure 1), incorporates three key structural motifs: a quinoline core for potential DNA intercalation or enzyme inhibition, a bromine substituent which can modulate pharmacokinetic properties and serve as a handle for further functionalization, and a 5-methylfuran ring, a known bioisostere for phenyl rings that can influence metabolic stability and receptor binding.

Figure 1: Structure of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

mol C15H10BrNO3 MW: 332.15 img

Caption: Chemical structure and basic properties of the target compound.[5]

This guide details the necessary steps to synthesize and rigorously characterize this compound, providing a solid foundation for its future investigation in medicinal chemistry programs.

Synthesis and Purification

The synthesis of quinoline-4-carboxylic acids can be achieved through several classic named reactions, including the Doebner-von Miller, Combes, and Pfitzinger reactions.[6] For the target compound, the Pfitzinger reaction offers a direct and efficient route by condensing a substituted isatin with a methyl ketone.[7][8] This approach is chosen for its reliability and the commercial availability of the required precursors.

Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction involves the base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group to yield a substituted quinoline-4-carboxylic acid.[9][10] The mechanism proceeds via the hydrolysis of the isatin amide bond to form an aminoketoacid, which then undergoes a series of condensation, cyclization, and dehydration steps with the ketone partner.[8]

For our target molecule, the specific reactants are 6-bromoisatin and 1-(5-methylfuran-2-yl)ethan-1-one.

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Mechanism Reactant1 6-Bromoisatin Step1 Isatin Ring Opening Reactant1->Step1 Reactant2 1-(5-methylfuran-2-yl)ethan-1-one Step2 Condensation (Imine Formation) Reactant2->Step2 Base Potassium Hydroxide (KOH) Base->Step1 Solvent Ethanol Heat Reflux Heat->Step1 Heat->Step2 Step3 Intramolecular Cyclization Heat->Step3 Step4 Dehydration Heat->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Product 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Step4->Product

Caption: Workflow of the Pfitzinger synthesis for the target compound.

Detailed Experimental Protocol

Materials:

  • 6-Bromoisatin (1.0 eq)

  • 1-(5-methylfuran-2-yl)ethan-1-one (1.2 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Glacial Acetic Acid

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (4.0 eq) in 95% ethanol (100 mL) with gentle heating until a clear solution is obtained.

  • Addition of Reactants: Add 6-bromoisatin (1.0 eq) to the ethanolic KOH solution. Stir the mixture for 15 minutes at 50°C to facilitate the ring-opening of the isatin. To this deep red solution, add 1-(5-methylfuran-2-yl)ethan-1-one (1.2 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1 with 1% acetic acid).

  • Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing 300 mL of ice-cold water.

  • Acidification: Slowly acidify the aqueous solution with glacial acetic acid with constant stirring until the pH is approximately 4-5. The product will precipitate out as a solid.

  • Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual acetic acid.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification by Recrystallization

The crude product is purified to analytical grade by recrystallization.

  • Solvent Selection: A solvent system of Ethanol/Water or Dimethylformamide (DMF)/Water is typically effective for quinoline-4-carboxylic acids.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol (or DMF). If the solution is colored, add a small amount of activated charcoal and heat for a further 10 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

A battery of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

This table summarizes the fundamental physicochemical properties of the target molecule.

PropertyValueSource
CAS Number 350998-12-8[5]
Molecular Formula C₁₅H₁₀BrNO₃[5]
Molecular Weight 332.15 g/mol [5]
Appearance Solid (Predicted: Off-white to yellow)[5]
Melting Point To be determined experimentally (°C)N/A
Solubility To be determined (Expected: Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water)N/A
Spectroscopic Analysis Workflow

G cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Confirmation Start Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS FTIR FTIR Spectroscopy Start->FTIR Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity FTIR->Structure Purity Purity Assessment Structure->Purity Final Characterized Compound Purity->Final Identity->Purity

Caption: Analytical workflow for structural confirmation and purity assessment.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra should be recorded in a deuterated solvent such as DMSO-d₆.

Predicted ¹H NMR (500 MHz, DMSO-d₆) Spectral Data:

  • Carboxylic Acid Proton (-COOH): A very broad singlet, δ ~13.0-14.0 ppm.

  • Quinoline Protons:

    • H5: Doublet, δ ~8.5-8.7 ppm (deshielded by proximity to Br and ring nitrogen).

    • H7: Doublet of doublets, δ ~7.8-8.0 ppm.

    • H8: Doublet, δ ~7.6-7.8 ppm.

    • H3: Singlet, δ ~7.4-7.6 ppm.

  • Furan Protons:

    • H3': Doublet, δ ~6.5-6.7 ppm.

    • H4': Doublet, δ ~6.2-6.4 ppm.

  • Methyl Proton (-CH₃): Singlet, δ ~2.4-2.5 ppm.

Predicted ¹³C NMR (125 MHz, DMSO-d₆) Spectral Data:

  • Carboxylic Carbon (-COOH): δ ~167-169 ppm.

  • Quinoline Carbons: Expect 9 signals in the aromatic region (δ ~118-155 ppm), with quaternary carbons (e.g., C2, C4, C4a, C6, C8a) showing distinct chemical shifts. The C-Br carbon (C6) would appear around δ ~120-125 ppm.

  • Furan Carbons: Expect 4 signals (δ ~108-158 ppm).

  • Methyl Carbon (-CH₃): δ ~13-15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. The spectrum of a solid sample can be obtained using a KBr pellet.[3][11]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1700-1725 C=O stretch Carboxylic Acid
~1600, 1570, 1490 C=C and C=N stretches Quinoline & Furan Rings
~1200-1300 C-O stretch Carboxylic Acid & Furan

| ~1020 | C-Br stretch | Aryl Bromide |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition. Electrospray ionization (ESI) is a suitable method.

  • Expected Exact Mass [M+H]⁺: 331.9866 for C₁₅H₁₁⁷⁹BrNO₃⁺

  • Expected Exact Mass [M-H]⁻: 330.9720 for C₁₅H₉⁷⁹BrNO₃⁻

  • Isotopic Pattern: A characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br) must be observed.

Potential Applications and Biological Relevance

While the specific biological activity of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is yet to be reported, its structural components suggest several avenues for investigation. Quinoline derivatives are known to possess a wide range of pharmacological activities.[12][13]

  • Anticancer Activity: Many quinoline compounds, including brominated derivatives, have shown potent antiproliferative and apoptotic activity against various cancer cell lines.[14]

  • Antimicrobial Activity: The quinoline core is central to several antibacterial agents. The title compound could be evaluated against a panel of Gram-positive and Gram-negative bacteria.[1]

  • Antiviral Activity: Certain quinoline derivatives have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase.[15]

The synthesized compound serves as a valuable starting point for creating a library of derivatives (e.g., amides, esters) from the carboxylic acid handle to perform structure-activity relationship (SAR) studies.

Conclusion

This guide has detailed a logical and robust workflow for the synthesis and comprehensive . By employing the Pfitzinger reaction, the target molecule can be synthesized in a straightforward manner. The subsequent analytical cascade, involving NMR, FTIR, and HRMS, provides a self-validating system to unequivocally confirm the structure and purity of the final product. This foundational work enables further exploration of this novel compound's potential in medicinal chemistry and drug development programs.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • SlideShare. Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. Available from: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • Taylor & Francis Online. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Available from: [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • SpectraBase. 6H-Dibenzo[de,g]quinoline-6-carboxylic acid, 4,5-dihydro-1,2-dimethoxy-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • IOSR Journal. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available from: [Link]

  • PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Available from: [Link]

  • PubChem. 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]

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  • NIH. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Structural Elucidation of Novel Quinoline Derivatives Using NMR and Mass Spectrometry

This guide offers researchers, scientists, and drug development professionals a comprehensive framework for the structural characterization of novel quinoline derivatives. Quinolines are a cornerstone of medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers researchers, scientists, and drug development professionals a comprehensive framework for the structural characterization of novel quinoline derivatives. Quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1] Their biological activity is profoundly influenced by the substitution pattern on the ring system, making precise structural determination a critical step in the drug discovery pipeline.[1][2] This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to analysis.

The Central Role of NMR and Mass Spectrometry in Quinoline Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for unambiguous structure elucidation.[3][4] While NMR provides an intricate map of the molecular skeleton by probing the chemical environment of nuclei (primarily ¹H and ¹³C), MS offers precise molecular weight information and reveals structural motifs through controlled fragmentation.[4][5] Together, they form a powerful duo for confirming the identity, purity, and structure of newly synthesized quinoline-based compounds.[6]

The general workflow for characterizing a novel quinoline derivative involves a systematic progression from initial purity checks to detailed 2D NMR analysis and mass fragmentation studies.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Novel Quinoline Derivative Synthesized Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR_Acq MS_Acq MS Data Acquisition (High-Resolution MS, MS/MS) Purification->MS_Acq NMR_Int NMR Spectral Interpretation (Assign Signals, Establish Connectivity) NMR_Acq->NMR_Int MS_Int MS Spectral Interpretation (Confirm MW, Analyze Fragments) MS_Acq->MS_Int Integration Integrated Analysis (NMR + MS Data Correlation) NMR_Int->Integration MS_Int->Integration Confirmation Unambiguous Structure Confirmation Integration->Confirmation

Caption: High-level experimental workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Quinoline Core

NMR spectroscopy provides unparalleled detail about a molecule's structure.[4] For quinolines, ¹H and ¹³C NMR are fundamental for determining the substitution pattern and electronic environment of the heterocyclic core.[7]

Fundamental Principles for Quinoline Analysis
  • Chemical Shift (δ) : The position of a signal in the NMR spectrum is dictated by the electronic environment of the nucleus.[1] Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[7] The electron-withdrawing nitrogen atom deshields adjacent protons, causing them to shift downfield (to a higher ppm value).[7][8]

    • H2 Proton : Significantly deshielded by the adjacent nitrogen, often appearing as the most downfield signal.[7]

    • H8 Proton : Also deshielded due to the peri-effect of the nitrogen lone pair.[7]

  • Coupling Constants (J) : Spin-spin coupling between non-equivalent protons provides information about their connectivity through bonds.[7] Analysis of these coupling patterns is crucial for assigning protons on the substituted benzene portion of the quinoline ring.

  • Substituent Effects : The electronic nature of substituents dramatically influences the chemical shifts of nearby nuclei.

    • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ increase electron density, shielding nearby protons and causing an upfield shift (lower ppm).[8]

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease electron density, deshielding protons and causing a downfield shift (higher ppm).[8]

G N1 N1 H2 H2 (Downfield) H3 H3 H4 H4 H5 H5 H6 H6 H7 H7 H8 H8 (Downfield) C4a C4a C8a C8a

Caption: Numbering and key proton environments of the quinoline core.

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol outlines the steps for acquiring standard 1D and 2D NMR spectra. Trustworthiness is established by ensuring high sample purity and proper instrument calibration.

Step 1: Sample Preparation

  • Weigh Sample : Accurately weigh 5-10 mg of the purified novel quinoline derivative.

  • Select Solvent : Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound.[9] Deuterated solvents are essential to avoid overwhelming signals from the solvent itself.[9][10] Chloroform-d (CDCl₃) is common for many organic compounds and its residual proton signal appears around 7.26 ppm.[9]

  • Dissolve and Transfer : Dissolve the sample in approximately 0.6 mL of the deuterated solvent. If any particulate matter is present, filter the solution. Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional) : While modern spectrometers can lock onto the solvent signal, adding an internal standard like Tetramethylsilane (TMS) at 0.00 ppm can be used for precise referencing.[10]

Step 2: Instrument Setup and 1D ¹H NMR Acquisition

  • Insert Sample : Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Lock and Shim : Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field. Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, symmetrical peaks and high resolution.[8]

  • Acquire Spectrum : Acquire a standard 1D ¹H spectrum. Ensure the spectral width encompasses all expected proton signals.

  • Process Data : Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum correctly and calibrate the chemical shift axis using the residual solvent peak or TMS.[8]

Step 3: 2D NMR Acquisition (COSY)

  • Load Pulse Program : Based on the 1D ¹H spectrum, load a standard COSY (Correlation Spectroscopy) pulse sequence.[8]

  • Set Parameters : Define the spectral widths in both dimensions to match the ¹H spectrum. Set appropriate numbers of data points and scans per increment.

  • Acquire and Process : Run the 2D experiment. After acquisition, perform a 2D Fourier transform, apply appropriate window functions, and phase the spectrum.[8] The resulting plot will show the 1D spectrum on the diagonal and cross-peaks indicating proton-proton couplings.[11]

Data Interpretation: A Case Study

Let's consider a hypothetical novel derivative: 6-methoxy-2-(4-fluorophenyl)quinoline .

Table 1: Hypothetical NMR Data for 6-methoxy-2-(4-fluorophenyl)quinoline in CDCl₃

Signal Assignment¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)
H-37.55d8.6109.5
H-48.05d8.6136.2
H-57.80d9.2128.0
OCH₃3.90s-55.4
H-77.35dd9.2, 2.5122.1
H-88.00d2.5104.8
H-2', H-6'8.15dd8.8, 5.5129.8 (d, J=8.5 Hz)
H-3', H-5'7.20t8.8115.9 (d, J=21.7 Hz)
C-2---156.0
C-6---158.3
C-1'---135.5 (d, J=3.0 Hz)
C-4'---163.5 (d, J=250.0 Hz)
  • ¹H NMR Interpretation :

    • The singlet at 3.90 ppm is characteristic of a methoxy group.

    • The protons of the quinoline core (H-3, H-4, H-5, H-7, H-8) appear in the aromatic region. Their specific assignments are confirmed using 2D NMR.

    • The signals for the 4-fluorophenyl group appear as two distinct patterns: a doublet of doublets (dd) and a triplet (t), characteristic of a para-substituted benzene ring.

  • ¹³C NMR Interpretation :

    • The carbon attached to the highly electronegative fluorine (C-4') shows a large C-F coupling constant (~250 Hz).

    • The methoxy carbon appears upfield around 55.4 ppm.

  • 2D NMR for Validation :

    • COSY : A COSY spectrum would show a cross-peak between H-3 and H-4, confirming their adjacent relationship.[11] Similarly, correlations between H-7 and H-8, and H-7 and H-5 would be observed, helping to trace the connectivity around the benzene portion of the core.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for piecing together the molecular fragments. A correlation from the methoxy protons (3.90 ppm) to the C-6 carbon would definitively place the methoxy group at the 6-position. Correlations from H-3 to C-1' of the phenyl ring would confirm the connectivity at the 2-position.[8]

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural clues through the analysis of its fragmentation patterns.[6] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.

Fundamental Principles for Quinoline Analysis
  • Ionization : Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like quinoline derivatives. It typically produces a protonated molecular ion, [M+H]⁺.

  • Fragmentation (MS/MS) : In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.[5] A key fragmentation pathway for the quinoline core is the loss of a neutral hydrogen cyanide (HCN) molecule.[12][13]

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation : Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion : Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Full Scan MS (MS1) : Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. For our example, 6-methoxy-2-(4-fluorophenyl)quinoline (C₁₆H₁₂FNO), the expected monoisotopic mass is 253.0897. The observed m/z in the positive ion mode would be 254.0975 for [M+H]⁺.

  • Product Ion Scan (MS/MS) : Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 254.1) and fragment it using a specific collision energy. Acquire the resulting product ion spectrum.

Data Interpretation: A Case Study

Table 2: Hypothetical HRMS and MS/MS Data for 6-methoxy-2-(4-fluorophenyl)quinoline

IonCalculated m/zObserved m/zDescription
[M+H]⁺254.0975254.0972Molecular Ion
Fragment 1239.0740239.0738Loss of CH₃ from methoxy
Fragment 2226.0869226.0865Loss of CO from methoxy fragment
Fragment 3227.0818227.0815Loss of HCN from [M+H]⁺
  • HRMS : The observed m/z of 254.0972 is in excellent agreement with the calculated mass for the protonated molecule, confirming the elemental formula C₁₆H₁₂FNO.

  • MS/MS Fragmentation : The fragmentation pattern provides corroborating structural evidence. The initial loss of a methyl radical (•CH₃) is a common pathway for methoxy-substituted aromatics. The subsequent loss of carbon monoxide (CO) is also characteristic. The loss of 27 Da (HCN) is a hallmark fragmentation of the quinoline ring itself, further validating the core structure.[12]

G Parent [M+H]⁺ m/z 254.1 Frag1 Fragment 1 m/z 239.1 Parent->Frag1 - •CH₃ Frag3 Fragment 3 m/z 227.1 Parent->Frag3 - HCN Frag2 Fragment 2 m/z 226.1 Frag1->Frag2 - CO

Caption: A representative MS/MS fragmentation pathway.

Integrated Analysis and Conclusion

The true power of these techniques lies in their combined application. NMR spectroscopy meticulously constructs the molecular framework, defining the precise placement of substituents and the connectivity of every atom. Mass spectrometry validates this structure by confirming the exact molecular formula and revealing fragmentation patterns consistent with the proposed arrangement. For drug development professionals, this dual-validation approach is not merely academic; it is a prerequisite for ensuring the identity and integrity of a new chemical entity before it proceeds to further biological evaluation. A comprehensive understanding and application of these techniques are essential for accelerating the drug discovery process and ensuring the quality of novel pharmaceutical candidates.[3][14]

References

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Foundational

initial biological screening of 6-bromo-quinoline compounds

An In-Depth Technical Guide to the Initial Biological Screening of 6-Bromo-Quinoline Compounds Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with the 6-bromo-quinoline derivative representing a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 6-Bromo-Quinoline Compounds

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with the 6-bromo-quinoline derivative representing a particularly promising, yet underexplored, chemical space. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel 6-bromo-quinoline compounds. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a logically-structured, multi-tiered screening cascade designed to efficiently identify and characterize promising hit compounds. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for primary and secondary screening assays, including cytotoxicity, antimicrobial, and apoptosis induction studies. Furthermore, this guide emphasizes the importance of early ADMET profiling and provides a clear rationale for advancing compounds from the "hit" to the "lead" stage. Visualizations of workflows and a comprehensive, verifiable reference list are included to ensure both clarity and scientific integrity.

Introduction: The 6-Bromo-Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The Quinoline Core: A Foundation for Diverse Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2][3][4] This nitrogen-containing heterocyclic structure is a key component in a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[5][6][7] Its rigid, planar structure and the presence of a nitrogen atom allow for a variety of intermolecular interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal chelation. This versatility has led to the development of quinoline-based drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[2][6]

The Role of Bromine Substitution: Modulating Pharmacological Properties

The introduction of a bromine atom at the 6-position of the quinoline ring is a strategic chemical modification. Halogen atoms, like bromine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of bromine at the C6 position has been associated with enhanced cytotoxic effects in some series of quinoline derivatives.[8] Specifically, the 6-bromo-5-nitroquinoline derivative has demonstrated significant antiproliferative and apoptotic effects.[9][10] Therefore, the 6-bromo-quinoline scaffold serves as a valuable starting point for the synthesis of novel compounds with potentially enhanced therapeutic efficacy.

Rationale for a Strategic Screening Approach

The initial biological screening of a library of novel 6-bromo-quinoline compounds should not be a random collection of assays. Instead, a strategic, multi-tiered approach, often referred to as a screening cascade, is essential for efficiently identifying promising "hits" while minimizing resource expenditure. This approach allows for the rapid elimination of inactive or overly toxic compounds in the early stages, enabling a more focused and in-depth investigation of a smaller number of promising candidates.

The Screening Cascade: A Multi-Tiered Strategy for Hit Identification

Philosophy of the Screening Funnel: From Broad Assessment to Focused Investigation

The screening cascade is designed as a funnel. A large number of compounds enter at the top and are subjected to broad, high-throughput primary screens. Compounds that meet predefined "hit" criteria then proceed to more complex and specific secondary assays, which aim to elucidate their mechanism of action. Finally, a select few compounds undergo early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.[11][12]

Visualizing the Workflow: A Graphviz Representation of the Screening Cascade

Screening_Cascade Compound_Library Library of 6-Bromo-Quinoline Compounds Primary_Screening Tier 1: Primary Screening Compound_Library->Primary_Screening Cytotoxicity Cytotoxicity Assay (MTT) (e.g., Cancer Cell Lines) Primary_Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) (e.g., Bacterial Strains) Primary_Screening->Antimicrobial Hit_Selection_1 Hit Selection Cytotoxicity->Hit_Selection_1 Antimicrobial->Hit_Selection_1 Secondary_Screening Tier 2: Secondary Screening Hit_Selection_1->Secondary_Screening Apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI) Secondary_Screening->Apoptosis Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase, Topoisomerase) Secondary_Screening->Enzyme_Inhibition Hit_Selection_2 Hit Confirmation & Prioritization Apoptosis->Hit_Selection_2 Enzyme_Inhibition->Hit_Selection_2 ADMET_Screening Tier 3: Early ADMET Profiling Hit_Selection_2->ADMET_Screening In_Silico In Silico ADMET Prediction ADMET_Screening->In_Silico In_Vitro_ADMET In Vitro ADMET Assays ADMET_Screening->In_Vitro_ADMET Hit_to_Lead Hit-to-Lead Optimization In_Silico->Hit_to_Lead In_Vitro_ADMET->Hit_to_Lead

Caption: A logical workflow for the .

Essential Considerations Before Commencing Screening: Compound Purity and Handling

Before initiating any biological assays, it is crucial to ensure the purity and integrity of the test compounds. Impurities can lead to false-positive or false-negative results, wasting valuable time and resources. All compounds should be characterized by appropriate analytical techniques (e.g., NMR, LC-MS) to confirm their identity and purity (ideally >95%). Compounds should be dissolved in a suitable solvent, typically DMSO, at a high concentration (e.g., 10-20 mM) to create a stock solution. The final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Tier 1: Primary Screening - Establishing a Bioactivity Profile

The goal of primary screening is to cast a wide net and identify compounds that exhibit any biological activity at a single, relatively high concentration.

Foundational Cytotoxicity Assessment

A cytotoxicity assay is a fundamental first step in the screening of any compound library, especially for those with potential anticancer activity.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[14][15][16] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the 6-bromo-quinoline compounds at a single high concentration (e.g., 10 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

The results are typically expressed as a percentage of cell viability compared to the vehicle control. Compounds that show a significant reduction in cell viability (e.g., >50% inhibition) are considered "hits." These hits should be further evaluated to determine their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher potency.[15][17]

Broad-Spectrum Antimicrobial Activity

Given the known antimicrobial properties of many quinoline derivatives, it is prudent to screen for this activity in parallel.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

  • Compound Preparation: Prepare a serial dilution of each 6-bromo-quinoline compound in a 96-well plate.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Visual Assessment: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Compounds with low MIC values (e.g., <10 µg/mL) against one or more bacterial strains are considered promising hits for further investigation.[19]

Tier 2: Secondary Screening - Elucidating Mechanisms of Action

Compounds that are identified as hits in the primary screens are then subjected to secondary assays to confirm their activity and begin to understand their mechanism of action.

Investigating the Anticancer Potential: Apoptosis Induction

For compounds that show significant cytotoxicity, it is important to determine whether they are inducing programmed cell death (apoptosis) or causing cell death through a more damaging process like necrosis.

This assay uses two fluorescent dyes to differentiate between apoptotic and necrotic cells. In the early stages of apoptosis, a phospholipid called phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a green fluorescent dye (FITC) and will bind to these early apoptotic cells. Propidium iodide (PI) is a red fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic and necrotic cells.

  • Cell Treatment: Treat the cancer cells with the hit compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and PI.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

A desirable anticancer agent will induce a significant increase in the apoptotic cell populations.

Probing for Specific Molecular Targets: Enzyme Inhibition Assays

Many quinoline-based drugs exert their effects by inhibiting specific enzymes.[20][21]

Based on the known biological activities of quinoline derivatives, enzymes such as protein kinases, topoisomerases, and DNA methyltransferases are all plausible targets.[20][21] The choice of which enzyme to investigate will depend on the specific therapeutic area of interest.

  • Reaction Setup: In a microplate, combine the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Compound Addition: Add the 6-bromo-quinoline compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a specific time at an optimal temperature.

  • Detection: Measure the enzyme activity by detecting the product formation or substrate consumption using a suitable method (e.g., fluorescence, absorbance, luminescence).

The data is used to calculate the IC50 of the compound for the specific enzyme. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Tier 3: Early ADMET and Drug-Likeness Profiling

Even a highly potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Therefore, early assessment of ADMET properties is crucial.[11][12]

The Importance of Early ADMET Assessment

Poor ADMET properties are a major cause of drug candidate failure in later stages of development.[22] Early identification of potential liabilities allows for the prioritization of compounds with more favorable drug-like properties.

In Silico Prediction of ADMET Properties

A variety of computational tools can predict the ADMET properties of a compound based on its chemical structure.[23][24] These tools can provide initial estimates of properties such as solubility, permeability, and potential for toxicity.

Key In Vitro ADMET Assays
  • Metabolic Stability: Assays using liver microsomes or hepatocytes can assess how quickly a compound is metabolized.

  • Plasma Protein Binding: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.

  • Permeability: Assays like the Caco-2 cell permeability assay can predict the intestinal absorption of a compound.

Synthesizing the Data: From Hits to Leads

Building a Comprehensive Profile of Each Compound

The data from all three tiers of the screening cascade should be compiled to create a comprehensive profile for each of the initial hit compounds. This profile should include information on their potency, selectivity, mechanism of action, and early ADMET properties.

Criteria for Advancing a "Hit" to the "Lead" Stage

A "hit" compound is typically characterized by its activity in a primary screen.[25][26] A "lead" compound, on the other hand, is a more refined entity that has been validated in secondary assays and shows promise for further development.[25][27] Key criteria for advancing a hit to the lead stage include:

  • Potency: A sufficiently low IC50 or MIC value.

  • Selectivity: Activity against the desired target with minimal off-target effects.

  • A Clear Mechanism of Action: Evidence of how the compound is exerting its biological effect.

  • Favorable ADMET Properties: Good metabolic stability, permeability, and low toxicity.

  • Synthetic Tractability: The ability to easily synthesize analogs for further optimization.

The Next Steps: Lead Optimization Strategies

Once a lead compound has been identified, the next phase of drug discovery, lead optimization, begins.[22][25][27] This involves the synthesis and testing of analogs of the lead compound to improve its potency, selectivity, and ADMET properties, with the ultimate goal of identifying a clinical candidate.

References

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  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
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  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
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physicochemical properties of furan-containing quinolines

An In-depth Technical Guide to the Physicochemical Properties of Furan-Containing Quinolines Foreword for the Advanced Researcher The fusion of a furan ring with a quinoline nucleus creates a class of heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Furan-Containing Quinolines

Foreword for the Advanced Researcher

The fusion of a furan ring with a quinoline nucleus creates a class of heterocyclic compounds that are both structurally elegant and pharmacologically potent. Found in nature as furoquinoline alkaloids and widely explored in synthetic medicinal chemistry, these scaffolds are privileged structures in the pursuit of novel therapeutics.[1][2][3] Their biological activities, ranging from anticancer to antimicrobial, are not merely a function of their shape but are deeply governed by a subtle interplay of their physicochemical properties.[1][4][5]

This guide is crafted for the discerning scientist—the researcher and drug developer who understands that a molecule's journey from a lab bench to a clinical candidate is dictated by its physical and chemical character. We will move beyond a simple cataloging of data to explore the causality behind experimental choices, the integrity of measurement protocols, and the profound relationship between a compound's structure, its properties, and its ultimate biological function. Herein, we dissect the critical physicochemical attributes of furan-containing quinolines, providing not only the foundational knowledge but also the field-proven insights necessary for rational drug design.

Lipophilicity (logP/logD): The Gatekeeper of Biological Access

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most critical physicochemical parameter in drug discovery. It governs a compound's ability to cross biological membranes, its binding affinity to plasma proteins, its volume of distribution, and its susceptibility to metabolic enzymes.[6] For furan-containing quinolines, achieving an optimal lipophilicity balance is paramount; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity results in poor absorption and membrane permeability.[7][8][9]

Authoritative Insights on Lipophilicity

Structure-activity relationship (SAR) studies frequently reveal that the biological potency of quinoline derivatives, particularly in oncology, is strongly correlated with increased lipophilicity.[7][8] However, this must be carefully balanced. The ideal range for the octanol-water partition coefficient (logP) is typically considered to be between 1 and 5 for orally bioavailable drugs, a guideline often referred to within the context of Lipinski's Rule of Five.

Parameter General Implication in Drug Development
logP < 0 High aqueous solubility; may have poor membrane permeability.
0 < logP < 3 Optimal range for absorption and permeability balance.
3 < logP < 5 Increased metabolic turnover, higher plasma protein binding; may be acceptable.
logP > 5 Often associated with poor solubility, high toxicity, and rapid metabolism.
Experimental Determination of Lipophilicity

Trustworthy protocols for measuring lipophilicity are essential for generating reliable data to guide medicinal chemistry efforts. While numerous computational models exist to predict logP (cLogP), experimental validation remains the gold standard due to the nuanced effects of intramolecular interactions.[9][10]

Protocol 1: Shake-Flask Method (Gold Standard for logP/logD)

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4, for logD).

  • Preparation: Prepare mutually saturated solvents by vigorously mixing n-octanol and the aqueous buffer for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Dissolution: Accurately weigh the furan-containing quinoline compound and dissolve it in the aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Combine equal volumes of the drug-containing aqueous phase and the saturated n-octanol in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

  • Separation: Centrifuge the vial to ensure a clean separation of the two layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[11]

  • Calculation: Calculate logP (for neutral species) or logD (at a specific pH) using the formula: logP or logD = log([Concentration in Octanol] / [Concentration in Aqueous])

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This high-throughput method estimates logP by correlating a compound's retention time on a nonpolar stationary phase with that of known standards.[12][13]

  • System Setup: Use a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.[9]

  • Calibration: Inject a series of standard compounds with well-documented logP values and record their retention times (t_R_).

  • Sample Analysis: Inject the furan-containing quinoline sample and determine its retention time.

  • Calculation:

    • Calculate the retention factor, k, for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log k versus the known logP values of the standards.

    • Determine the logP of the test compound by interpolating its log k value onto the calibration curve.

G Figure 1: RP-HPLC Workflow for logP Estimation cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Equilibrate C18 HPLC Column A->D B Select & Prepare Standards (Known logP Values) E Inject Standards & Record Retention Times (tR) B->E C Prepare Furan-Quinoline Sample Solution F Inject Sample & Record Retention Time (tR) C->F D->E D->F G Calculate log k for all compounds E->G F->G H Generate Calibration Curve (log k vs. logP) G->H I Interpolate Sample log k to Determine logP H->I

Caption: Figure 1: RP-HPLC Workflow for logP Estimation.

Ionization Constant (pKa): The Driver of Interaction

The pKa value defines the strength of an acid or base and dictates the charge state of a molecule at a given pH. For furan-containing quinolines, the quinoline nitrogen is basic and can be protonated. Additionally, substituents such as carboxylic acids or amines can introduce acidic or other basic centers.[14] The ionization state is fundamental to aqueous solubility, receptor binding (ionic interactions), and membrane permeability, as charged species generally do not cross lipid bilayers passively.[15] The pKa of the quinoline nitrogen is sensitive to substituents; electron-withdrawing groups decrease the pKa (making it less basic), while electron-donating groups increase it.[15]

Experimental Determination of pKa

Accurate pKa determination is vital for understanding how a compound will behave in different physiological compartments (e.g., stomach pH ~2, blood pH ~7.4).

Protocol 3: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally.[16]

  • Solution Preparation: Dissolve a precise amount of the furan-containing quinoline in a suitable solvent (e.g., water or a water/co-solvent mix). Ensure the solution is free of dissolved CO₂ by purging with nitrogen.[17]

  • Titration: Place a calibrated pH electrode in the solution. Add small, precise aliquots of a standardized titrant (e.g., HCl for a basic group, NaOH for an acidic group).

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, the pKa is determined from the inflection point of the first derivative of the titration curve.[17]

Protocol 4: UV-Vis Spectrophotometry

This method is useful for compounds with a chromophore close to the ionizable center and can be performed on very small sample quantities.[16]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare solutions of the furan-containing quinoline at a constant concentration in each buffer.

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.

G Figure 2: Spectrophotometric pKa Determination A Prepare Buffers (Wide pH Range) B Dissolve Compound in each Buffer A->B C Measure UV-Vis Spectrum at each pH B->C D Identify Analytical Wavelength (λ) C->D E Plot Absorbance (at λ) vs. pH D->E F Fit Sigmoidal Curve E->F G pKa = pH at Inflection Point F->G

Caption: Figure 2: Spectrophotometric pKa Determination.

Thermal Properties: Ensuring Solid-State Stability

The solid-state characteristics of a drug candidate are critical for its stability, manufacturability, and formulation. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential information about melting point, decomposition, and polymorphism.[18][19] A high melting point often correlates with lower solubility due to strong crystal lattice energy. The decomposition temperature defines the upper limit for handling and storage.[20]

Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature. For furan-containing quinolines, it is used to identify the temperature at which the compound begins to decompose and to quantify the loss of volatiles, such as water from a hydrated salt.[21]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to change a sample's temperature relative to a reference. It detects endothermic events like melting and exothermic events like decomposition or crystallization.[19][21] The resulting thermogram provides the melting point (T_m_) and the heat of fusion (ΔH_fus_).

Experimental Workflow

Protocol 5: Simultaneous TGA-DSC Analysis

Modern instruments can perform both analyses concurrently, saving time and sample material.[21]

  • Sample Preparation: Accurately weigh a small amount of the furan-containing quinoline sample (typically 3-5 mg) into an appropriate pan (e.g., alumina or aluminum).[21]

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 350 °C).[21]

  • Data Acquisition: The instrument simultaneously records the sample weight (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

  • Analysis:

    • From TGA: Determine the onset temperature of decomposition.

    • From DSC: Determine the peak temperature of the melting endotherm.

G Figure 3: Workflow for TGA-DSC Analysis A Weigh Sample (3-5 mg) into TGA/DSC Pan B Load Sample & Reference into Instrument A->B C Set Thermal Program (Heating Rate, Temp. Range) B->C D Start Analysis under Inert Gas Flow C->D E Simultaneously Record Weight Loss (TGA) and Heat Flow (DSC) D->E F Analyze Data: - Onset of Decomposition (TGA) - Melting Point (DSC) E->F

Caption: Figure 3: Workflow for TGA-DSC Analysis.

Spectroscopic Properties: A Window into Molecular Behavior

The extended π-conjugated system formed by the fused furan and quinoline rings endows these molecules with distinct spectroscopic properties, which are invaluable for both structural confirmation and quantitative analysis.[22][23]

UV-Visible Spectroscopy: Furan-containing quinolines typically exhibit strong absorbance in the UV region (250-400 nm) due to π→π* electronic transitions.[24] The position of the maximum absorbance (λ_max_) is sensitive to the substitution pattern and solvent polarity.[23][25] This property is the basis for quantitative analysis in solubility and logP experiments and can be used to study interactions with biological targets like DNA, where binding can cause shifts in the spectrum (hyper- or hypochromism).[26]

Fluorescence Spectroscopy: Many furan-containing quinolines are fluorescent, emitting light at a longer wavelength after absorbing UV radiation. The emission spectra are highly sensitive to the molecular environment, making fluorescence a powerful tool for probing binding interactions.[27][28] For example, the fluorescence of some fluoroquinolones is quenched upon interaction with molecules like L-tryptophan, a phenomenon that can be used for quantitative determination.[29]

Property Typical Range/Observation Application
UV Absorbance (λ_max_) 250 - 400 nmQuantification, Purity, DNA binding studies
Fluorescence Emission (λ_em_) 360 - 510 nmBinding assays, Cellular imaging, Quantification

Structure-Property Relationships: A Unified View for Rational Design

The true power of understanding physicochemical properties lies in connecting them back to the chemical structure. By systematically modifying the furan-containing quinoline scaffold, a medicinal chemist can fine-tune its properties to optimize its drug-like characteristics.

G Figure 4: Structure-Property Relationships Core Furan-Quinoline Scaffold Mod1 Add Electron- Withdrawing Group (e.g., -NO2, -Cl) Core->Mod1 Modification Mod2 Add Electron- Donating Group (e.g., -OCH3, -NH2) Core->Mod2 Modification Mod3 Add Bulky/ Lipophilic Group (e.g., -Cyclopropyl) Core->Mod3 Modification Prop1 pKa ↓ (Less Basic) Mod1->Prop1 Leads to Prop2 pKa ↑ (More Basic) Mod2->Prop2 Leads to Prop3 logP ↑ Mod3->Prop3 Leads to Prop4 Solubility? Prop1->Prop4 Influences Bio Biological Activity (e.g., Anticancer Potency) Prop1->Bio Correlates with Prop2->Prop4 Influences Prop2->Bio Correlates with Prop3->Prop4 Influences Prop3->Bio Correlates with Prop4->Bio Correlates with

Caption: Figure 4: Structure-Property Relationships.

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, halo-) to the quinoline ring decreases the electron density on the nitrogen atom. This makes the nitrogen lone pair less available for protonation, thereby decreasing the pKa (making the compound less basic).[15]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., methoxy, amino-) increase electron density on the nitrogen, increasing the pKa (making it more basic).[30]

  • Lipophilic Groups: Adding nonpolar, bulky groups (e.g., cyclopropyl, phenyl) will generally increase the logP , enhancing membrane permeability but potentially decreasing aqueous solubility.[8] The anticancer activity of many quinolones is directly enhanced by increasing lipophilicity through such substitutions.[7][31]

  • Polar Groups: Introducing polar functional groups like carboxylic acids or hydroxyls can improve aqueous solubility but may decrease passive permeability if they are not masked or designed as part of a prodrug strategy.[32]

By understanding these relationships, researchers can rationally design new furan-containing quinoline derivatives with a more desirable balance of potency, solubility, and metabolic stability, ultimately increasing the probability of success in drug development.

References

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  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023-08-15). MDPI.
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  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023-08-07). Preprints.org.
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  • Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed.
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  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health (NIH).
  • Order of Acidity and PKa in heterocyclic compounds. (2025-09-05). YouTube.
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Foundational

A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acid Analogs

Foreword: The Enduring Legacy and Future Promise of the Quinoline Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, stands as a privileged scaffold in the landscape of medicinal chemistry. Its d...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Future Promise of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] At the heart of many of these pharmacologically active molecules lies the quinoline-4-carboxylic acid core. The carboxylic acid moiety, often crucial for target engagement, imparts a unique set of physicochemical properties that drive the biological function of these compounds.[3][4]

This guide is crafted for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents. It is not a rigid protocol but rather a comprehensive narrative that delves into the foundational principles and practical applications of discovering and synthesizing new quinoline-4-carboxylic acid analogs. We will journey through established synthetic methodologies, dissect the nuances of structure-activity relationships, and explore advanced strategies for molecular optimization. Our focus will be on the "why" behind the "how," providing the causal logic that underpins experimental design and execution.

I. Foundational Synthetic Strategies for the Quinoline Core

The construction of the quinoline ring system is a well-trodden path in organic chemistry, with several named reactions providing reliable access to this important scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Doebner Reaction: A Versatile Route to 2-Substituted Analogs

The Doebner reaction provides a straightforward method for synthesizing 2-substituted quinoline-4-carboxylic acids.[5][6] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5]

Mechanism and Rationale: The reaction proceeds through a series of steps, beginning with the formation of an imine from the aniline and aldehyde. This is followed by a Michael-type addition of enolized pyruvic acid to the imine, subsequent cyclization, and finally dehydration and aromatization to yield the quinoline ring. The choice of an acid catalyst is crucial for promoting both imine formation and the cyclization step.[7]

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Imine Imine Aniline->Imine + Aldehyde (Condensation) Aldehyde Aldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct Imine->MichaelAdduct + Pyruvic Acid (enol) (Michael Addition) CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Quinoline 2-Substituted Quinoline-4-Carboxylic Acid CyclizedIntermediate->Quinoline Dehydration & Aromatization

Figure 1: Simplified workflow of the Doebner reaction.

Experimental Protocol: Synthesis of 2-Arylquinoline-4-Carboxylic Acid via the Doebner Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq.), the corresponding benzaldehyde derivative (1.0 eq.), and pyruvic acid (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.[8]

  • Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid (e.g., trifluoroacetic acid) can improve the reaction rate and yield.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[8]

B. The Gould-Jacobs Reaction: Access to 4-Hydroxyquinoline Derivatives

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which can be further functionalized.[9][10] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10]

Mechanism and Rationale: The initial step is a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[10] The critical step is a high-temperature 6-electron electrocyclization to form the quinoline ring.[10] Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.[9]

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Anilidomethylene Anilidomethylenemalonate Aniline->Anilidomethylene Condensation MalonateEster Alkoxymethylenemalonate Ester MalonateEster->Anilidomethylene CyclizedEster 4-Hydroxy-3-carboalkoxyquinoline Anilidomethylene->CyclizedEster Thermal Cyclization (High Temp.) CarboxylicAcid Quinoline-3-carboxylic acid CyclizedEster->CarboxylicAcid Saponification Hydroxyquinoline 4-Hydroxyquinoline CarboxylicAcid->Hydroxyquinoline Decarboxylation

Figure 2: Key stages of the Gould-Jacobs reaction.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to reduce reaction times and improve yields.[10][11]

  • Condensation: In a microwave-safe vessel, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.) without a solvent (neat).[11]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a high temperature (e.g., 170 °C) for a short duration (e.g., 5-10 minutes).[11] Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Cyclization: To the crude intermediate, add a cyclizing agent such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[11] Heat the mixture at a moderate temperature (e.g., 80-100 °C) for a few hours.

  • Hydrolysis and Decarboxylation: The resulting 4-hydroxy-3-carboethoxyquinoline can be hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.[10] The carboxylic acid can then be decarboxylated by heating in a high-boiling point solvent.

C. The Pfitzinger Reaction: A Route from Isatins

The Pfitzinger reaction offers an alternative pathway to quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound containing an α-methylene group.[12]

Mechanism and Rationale: The reaction is typically carried out under basic conditions. The base promotes the opening of the isatin ring to form an α-keto anilide. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to afford the quinoline-4-carboxylic acid. The use of isatins allows for the synthesis of quinolines with a variety of substituents on the benzene portion of the ring.[12]

II. Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a critical decision in any research program. The following table provides a comparative overview of the three major routes to quinoline-4-carboxylic acid analogs.

Reaction Starting Materials Key Advantages Limitations Typical Yields
Doebner Aniline, Aldehyde, Pyruvic AcidOne-pot synthesis, readily available starting materials.[8]Can produce mixtures of isomers, sometimes requires harsh conditions.40-80%
Gould-Jacobs Aniline, Malonate EsterGood for 4-hydroxyquinoline derivatives, amenable to microwave synthesis.[10][11]Requires high temperatures for cyclization, multi-step process.[10]50-90%
Pfitzinger Isatin, α-Methylene CarbonylGood for analogs with varied substitution on the benzene ring.[12]Requires basic conditions, which may not be compatible with all functional groups.[13]30-70%

III. Biological Evaluation of Novel Analogs

The ultimate goal of synthesizing new quinoline-4-carboxylic acid analogs is to identify compounds with potent and selective biological activity. A well-designed screening cascade is essential for this purpose.

Biological_Evaluation_Workflow cluster_screening Screening Cascade cluster_assays Common Assays Primary_Screening Primary Screening (e.g., cell viability assays) Secondary_Screening Secondary Screening (e.g., target-based enzyme assays) Primary_Screening->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization (SAR studies) Secondary_Screening->Lead_Optimization Confirmed Hits Anticancer_Assays Anticancer Assays (e.g., MTT, DHODH inhibition) Lead_Optimization->Anticancer_Assays Anticancer Candidates Antimicrobial_Assays Antimicrobial Assays (e.g., MIC determination) Lead_Optimization->Antimicrobial_Assays Antimicrobial Candidates

Figure 3: A typical workflow for the biological evaluation of new analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of new compounds.[2]

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized quinoline-4-carboxylic acid analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

IV. Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For quinoline-4-carboxylic acids, several key positions on the scaffold can be modified to modulate potency and selectivity.[3]

  • C2-Position: The substituent at the 2-position significantly influences the biological activity.[6] For instance, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, bulky, hydrophobic groups at this position are often required for potent activity.[3][6]

  • C4-Position: The carboxylic acid group at the 4-position is frequently essential for activity, often forming critical interactions, such as salt bridges, with target proteins.[3][4]

  • Benzene Ring: Substituents on the benzo portion of the quinoline ring can be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.[3]

Position Modification Impact on Biological Activity Example Target
C2 Bulky, hydrophobic groupsIncreased potencyDHODH[3][6]
C4 Carboxylic acidEssential for target bindingDHODH, DNA Gyrase[3][4]
C6, C7, C8 Electron-donating/withdrawing groupsModulates potency and selectivityVarious

V. Advanced Drug Design: Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid group is often a key component of the pharmacophore, it can also introduce undesirable properties, such as poor membrane permeability and rapid metabolism.[14][15] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a common strategy to overcome these challenges.[14][16]

Rationale for Replacement:

  • Improved Pharmacokinetics: Replacing the ionizable carboxylic acid with a non-ionizable or less acidic group can enhance oral bioavailability and cell permeability.[16][17]

  • Metabolic Stability: Carboxylic acids can be susceptible to metabolism via glucuronidation. Bioisosteric replacement can block this metabolic pathway.[17]

  • Novel Intellectual Property: Creating novel chemical entities with similar biological activity is a key aspect of drug discovery.[15]

Common Carboxylic Acid Bioisosteres:

Bioisostere Key Features Potential Advantages
Tetrazole Acidic, can mimic hydrogen bonding patterns of a carboxylic acid.[18]Improved metabolic stability.[18]
Acylsulfonamide Acidic, can participate in similar interactions.Can modulate acidity and lipophilicity.
Hydroxamic Acid Can chelate metal ions in enzyme active sites.Often used in inhibitors of metalloenzymes.
Isoxazolol Acidic heterocycle.Can offer a different vector for substituent placement.[17]

The choice of a suitable bioisostere is highly context-dependent and often requires the synthesis and evaluation of a panel of different analogs to identify the optimal replacement.[15]

VI. Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The classical synthetic methods, enhanced by modern techniques such as microwave-assisted synthesis, provide robust and versatile access to a wide array of analogs. A deep understanding of the structure-activity relationships, coupled with advanced drug design strategies like bioisosteric replacement, will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds. Future research will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation quinoline-4-carboxylic acid-based drugs.

References

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Exploratory

A Technical Guide for the Preliminary Cytotoxicity Assessment of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Executive Summary The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3][4] Derivatives of this class have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and induction of apoptosis.[1][2][5] This guide presents a comprehensive, multi-faceted strategy for the preliminary in vitro cytotoxicity assessment of a novel investigational compound, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. The evaluation of cytotoxic potential is a mandatory and critical step in the preclinical phase of drug discovery, providing foundational data on a compound's potency and mechanism of action.[6][7][8] We will detail a tiered approach, beginning with broad viability screening and progressing to specific assays that differentiate between modes of cell death, thereby constructing a robust preliminary profile of the compound's biological activity.

Part 1: Foundational Strategy - A Multi-Assay Rationale

A single cytotoxicity assay provides only one dimension of a compound's effect. To build a reliable and comprehensive profile, a multi-assay approach is essential. This strategy is built on the principle of interrogating different cellular characteristics to understand not only if a compound is toxic but how it induces cell death. Our proposed workflow integrates three core assays that measure distinct cellular endpoints: metabolic activity, membrane integrity, and the specific signaling events of programmed cell death (apoptosis).

  • Metabolic Viability (MTT Assay): This initial screen assesses the overall health and metabolic activity of the cell population. It measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, providing a quantitative measure of viability.[9][10] A decrease in metabolic activity is a strong indicator of a cytotoxic or cytostatic effect.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[11][12] LDH release is a hallmark of compromised cell membrane integrity, which is characteristic of necrosis or late-stage apoptosis.[13]

  • Mechanism of Cell Death (Annexin V/PI Assay): This flow cytometry-based assay is crucial for distinguishing between the two major modes of cell death: apoptosis and necrosis.[14][15][16] It uses Annexin V to detect the externalization of phosphatidylserine in early apoptosis and propidium iodide (PI) to identify cells that have lost membrane integrity.[14]

The synergy of these assays provides a more complete picture. For instance, a compound might reduce metabolic activity (MTT) without causing membrane leakage (LDH), suggesting an apoptotic mechanism that can be confirmed with Annexin V staining.

Caption: Integrated workflow for preliminary cytotoxicity assessment.

Part 2: Experimental Design - Ensuring Trustworthiness and Validity

A robust experimental design is the bedrock of trustworthy data. The following considerations create a self-validating system for assessing the novel compound.

  • Cell Line Selection: To assess both efficacy and potential selectivity, a panel of cell lines is recommended. This should include:

    • Human Cancer Cell Lines: At least two well-characterized cancer lines from different tissue origins (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma) to screen for broad-spectrum activity.

    • Non-Cancerous Control Line: A non-cancerous human cell line (e.g., HEK293 , human embryonic kidney cells) is crucial to calculate a selectivity index and determine if the compound has a therapeutic window.[17]

  • Dose-Response and IC50 Determination: The compound should be tested across a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 is a key metric of a compound's potency, representing the concentration required to inhibit cell viability by 50%.[6][7]

  • Essential Controls for a Self-Validating System:

    • Untreated Control (Negative): Cells cultured in medium alone. This represents 100% viability and sets the baseline.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This ensures that the observed effects are due to the compound itself and not the vehicle. The final DMSO concentration should typically not exceed 0.5% (v/v).[6]

    • Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin). This confirms that the cell lines and assay systems are responsive to known cytotoxic agents.

Part 3: Detailed Experimental Protocols

The following protocols are standardized guides and may require optimization for specific cell lines or laboratory conditions.

Protocol 1: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cells.[9]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by enzymes in metabolically active cells to form insoluble purple formazan crystals.[18] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

  • Materials:

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader (absorbance at 570-590 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[6]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[19]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

    • Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100. Plot % Viability against compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures necrosis by quantifying LDH released from cells with damaged plasma membranes.[11]

  • Principle: LDH released into the medium catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt to a colored formazan product. The amount of color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[13][20]

  • Materials:

    • Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and enzyme solutions)

    • 96-well plate

    • Microplate reader (absorbance at ~490 nm)

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often possible to use the same experimental plate setup.

    • Sample Collection: After the treatment period, carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well. Transfer to a new 96-well plate.

    • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each supernatant sample.

    • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Use a maximum LDH release control (cells lysed with a detergent provided in the kit) to calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Absorbance_Treated - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)] * 100.

Protocol 3: Annexin V-FITC / PI Assay for Apoptosis Detection

This flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will label these cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24 or 48 hours.[7]

    • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using trypsin. Centrifuge the cell suspension and wash with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the kit protocol. Incubate in the dark for 15 minutes at room temperature.[6]

    • Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: The flow cytometer will generate a dot plot with four quadrants:

    • Lower Left (Annexin V- / PI-): Viable cells.

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).[15]

Caption: Interpretation of Annexin V / PI flow cytometry data.

Part 4: Data Integration and Advanced Mechanistic Insights

Interpreting the Data Matrix

The power of this approach lies in integrating the results. The IC50 values determined from the MTT assay provide a quantitative measure of potency across different cell lines.

Table 1: Hypothetical Cytotoxicity Profile of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Cell Line Cancer Type IC50 (µM) ± SD (48h)
MCF-7 Breast Adenocarcinoma 8.5 ± 0.7
A549 Lung Carcinoma 12.1 ± 1.1

| HEK293 | Non-Cancerous Kidney | > 100 |

Data are hypothetical and for illustrative purposes.

A profile like the one above would be highly promising, suggesting the compound is potent against cancer cells while exhibiting a high degree of selectivity, sparing non-cancerous cells.

Delving Deeper: Confirmation of the Apoptotic Pathway

If the Annexin V/PI assay indicates a significant population of apoptotic cells, the next logical step is to confirm the activation of the caspase cascade, a central execution pathway in apoptosis.[21][22]

  • Caspase-3/7 Activity Assay: Caspases-3 and -7 are key "executioner" caspases. Assays like the Caspase-Glo® 3/7 provide a highly sensitive luminescent method to measure their activity.[23]

  • Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence). In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.[23]

  • Brief Protocol:

    • Seed and treat cells in a white-walled 96-well plate as previously described.

    • Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix briefly and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

A significant increase in luminescence in treated cells compared to controls confirms that the compound induces cell death via the caspase-dependent apoptotic pathway.

G cluster_pathway Simplified Caspase-Dependent Apoptosis compound Quinoline Compound (Inducing Stimulus) mito Mitochondrial Pathway (Intrinsic) compound->mito cas9 Caspase-9 (Initiator) mito->cas9 cas37 Caspase-3 / Caspase-7 (Executioner) cas9->cas37 Activation substrates Cleavage of Cellular Substrates cas37->substrates Execution apoptosis Apoptosis substrates->apoptosis

Caption: Role of executioner caspases in apoptosis.

Conclusion

This technical guide outlines a rigorous, logical, and multi-tiered workflow for the preliminary cytotoxicity assessment of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. By systematically evaluating metabolic viability (MTT), membrane integrity (LDH), and the specific mechanism of cell death (Annexin V/PI, Caspase-3/7), researchers can generate a robust and reliable initial dataset. This foundational knowledge is indispensable for making informed decisions in the drug discovery pipeline, identifying promising lead compounds, and guiding future mechanistic and in vivo studies.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry) . [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents . [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods . [Link]

  • PubMed. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights . [Link]

  • Creative Bioarray. Caspase Activity Assay . [Link]

  • ScienceDirect. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy . [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . [Link]

  • ResearchGate. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies . [Link]

  • G-Biosciences. The Role of LDH in Cellular Cytotoxicity . [Link]

  • PubMed. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry . [Link]

  • Protocols.io. MTT (Assay protocol) . [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives . [Link]

  • ResearchGate. Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... . [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT . [Link]

  • Bioorganic & Medicinal Chemistry Letters. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies . [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents . [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit . [Link]

  • PubMed. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential . [Link]

  • JKU & KUK Research Portal. Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors . [Link]

  • PMC - NIH. Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials . [Link]

  • World Journal of Pharmaceutical Science and Research. preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process . [Link]

  • PubMed Central. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example . [Link]

  • BMG LABTECH. Reactive Oxygen Species (ROS) Detection . [Link]

  • MDPI. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches . [Link]

  • Wikipedia. Preclinical development . [Link]

  • ResearchGate. Measurement of the reactive oxygen species (ROS) generation by MTT... . [Link]

  • NCBI. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies . [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY . [Link]

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Foundational

An In-depth Technical Guide to the Chemical Space of Substituted Quinoline-4-Carboxylic Acids

Foreword: The Enduring Legacy and Therapeutic Promise of the Quinoline Scaffold The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the edif...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this privileged scaffold has given rise to a plethora of natural products and synthetic compounds with a remarkable breadth of pharmacological activities.[3] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics, the quinoline nucleus continues to be a fertile ground for the discovery of novel therapeutic agents.[3][4] Among the diverse classes of quinoline derivatives, substituted quinoline-4-carboxylic acids have emerged as a particularly compelling chemotype, demonstrating potent and varied biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][5]

This technical guide offers a comprehensive exploration of the chemical space of substituted quinoline-4-carboxylic acids, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causality behind synthetic strategies, the mechanistic underpinnings of biological activities, and the nuanced structure-activity relationships that govern the therapeutic potential of these fascinating molecules. Each protocol and piece of data is presented within a self-validating framework, grounded in authoritative scientific literature to ensure both technical accuracy and practical applicability.

I. Navigating the Synthetic Landscape: Strategies for Assembling the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid scaffold is primarily achieved through classic condensation reactions, with the Doebner and Pfitzinger reactions being the most venerable and versatile methods.[2] The choice between these synthetic routes is often dictated by the desired substitution pattern and the availability of starting materials.

The Doebner Reaction: A Three-Component Convergence

The Doebner reaction offers a straightforward and efficient route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2]

Doebner_Workflow

Caption: Mechanism of anticancer action via DHODH inhibition.

The structure-activity relationship (SAR) for DHODH inhibition is well-defined. Bulky, hydrophobic substituents at the C-2 position are crucial for potent inhibition, as they occupy a hydrophobic channel in the enzyme's binding pocket. T[6][7]he carboxylic acid group at the C-4 position is also essential for activity, as it forms a salt bridge with key residues in the active site of DHODH.

[6][8]Table 1: Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors

[6][8]| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | | :--- | :--- | :--- | | Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | | 41 | Substituted pyridine | 0.0097 ± 0.0014 | | 43 | Substituted pyridine | 0.0262 ± 0.0018 |

Data summarized from references a[6]nd.[8]

Anti-inflammatory Activity: Modulating Cyclooxygenase (COX) and Other Targets

Certain quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties. O[9][10]ne of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. B[9][10]eyond COX inhibition, these compounds have also been shown to target other inflammatory mediators, highlighting their potential as multi-target anti-inflammatory agents.

[9][10]#### Antimicrobial and Antimalarial Activities

The quinoline scaffold is historically renowned for its role in antimalarial drugs like chloroquine and quinine. Q[3]uinoline-4-carboxylic acid derivatives have also been investigated for their antibacterial and antimalarial potential. F[11][12]or instance, some derivatives have shown promising activity against various bacterial strains, and modifications to the core structure can lead to potent antimalarial compounds.

[12][13]### III. Structure-Activity Relationships (SAR): Decoding the Language of Molecular Interactions

The biological activity of substituted quinoline-4-carboxylic acids is exquisitely sensitive to the nature and position of substituents on the quinoline ring. A thorough understanding of SAR is paramount for the rational design of more potent and selective drug candidates.

Key SAR Insights for Quinoline-4-Carboxylic Acids

SAR_Insights cluster_positions Key Substitution Positions cluster_effects Impact on Biological Activity Core Quinoline-4-Carboxylic Acid Scaffold C2 C-2 Position Core->C2 C4 C-4 Position Core->C4 Benzo Benzo Ring Core->Benzo Potency Potency & Efficacy C2->Potency Bulky, hydrophobic groups enhance anticancer activity C4->Potency Carboxylic acid is essential for DHODH and COX inhibition Selectivity Target Selectivity Benzo->Selectivity Substituents modulate target selectivity and PK properties PK Pharmacokinetics Potency->PK Selectivity->PK

Caption: Key structure-activity relationships for quinoline-4-carboxylic acids.

  • The C-2 Position: As previously mentioned, this position is a critical determinant of anticancer activity through DHODH inhibition. The introduction of large, lipophilic groups, such as substituted phenyl or biphenyl moieties, generally leads to increased potency. *[6][7] The C-4 Position: The carboxylic acid at this position is a recurring motif for biological activity. Its ability to form crucial hydrogen bonds and salt bridges with enzyme active sites makes it indispensable for both DHODH and COX inhibition. E[6][7]sterification or amidation of this group often leads to a significant decrease or loss of activity. *[8] The Benzo Ring: Substitution on the benzene portion of the quinoline ring provides an avenue for fine-tuning the pharmacological profile. The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, impacting its binding affinity, selectivity, and pharmacokinetic properties.

The chemical space of substituted quinoline-4-carboxylic acids is a rich and rewarding area for drug discovery and development. The synthetic accessibility of this scaffold, coupled with its diverse and tunable biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational modeling to guide the rational design of next-generation quinoline-4-carboxylic acid-based therapeutics. By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to navigate this exciting chemical space and unlock the full therapeutic potential of these remarkable molecules.

References

  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.Journal of the Iranian Chemical Society.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.RSC Publishing.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
  • Structure-activity relationship of quinoline carboxylic acids.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Review of literature on quinoline-4-carboxylic acid deriv
  • Recent advances in the synthesis of quinolines: a review.RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.PubMed Central.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.The Journal of Organic Chemistry.
  • Structure-activity relationship of quinoline carboxylic acids.Benchchem.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.PubMed Central.

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Protocols & Analytical Methods

Method

Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids: An Experimental Protocol for Researchers

Introduction: The Enduring Relevance of the Pfitzinger Synthesis in Modern Drug Discovery The Pfitzinger reaction, a classic name reaction in organic chemistry, provides a robust and versatile method for the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pfitzinger Synthesis in Modern Drug Discovery

The Pfitzinger reaction, a classic name reaction in organic chemistry, provides a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2][3] First reported by Wilhelm Pfitzinger in 1886, this condensation reaction of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions has become a cornerstone in heterocyclic chemistry.[2][4][5] The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This makes the Pfitzinger synthesis a highly relevant and valuable tool for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.[1][4][6]

This application note provides a detailed experimental protocol for the Pfitzinger synthesis, delving into the mechanistic underpinnings of the reaction and offering practical guidance for its successful execution in a laboratory setting. We will explore both traditional and modern methodologies, including microwave-assisted synthesis, to equip researchers with the knowledge to tailor this reaction to their specific synthetic goals.

Reaction Mechanism: A Stepwise Look at the Formation of the Quinoline Core

The Pfitzinger reaction proceeds through a well-established sequence of steps, initiated by the base-catalyzed hydrolysis of isatin.[1][2][3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond in isatin by a strong base, typically potassium hydroxide, to form a keto-acid intermediate.[1][3][5] While this intermediate can be isolated, it is generally formed in situ.[1][3]

  • Imine and Enamine Formation: The resulting aniline derivative then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently tautomerizes to the more stable enamine.[1][3]

  • Intramolecular Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid.[1][2][3]

Visualizing the Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base-catalyzed hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed procedures for the synthesis of quinoline-4-carboxylic acids using both conventional heating and microwave irradiation.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted.[2]

  • Safety Precautions: The Pfitzinger reaction involves the use of strong bases and heating.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[2][7] All manipulations should be performed in a well-ventilated fume hood.[2] Emergency equipment such as fire extinguishers, eyewash stations, and safety showers should be readily accessible.[7] Ensure all chemical containers are clearly labeled.[7]

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1]

  • Formation of the Isatin Salt: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour.[1] The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1][8]

  • Addition of the Carbonyl Compound: To this mixture, gradually add acetone (0.015 mol).[2]

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring for 24 hours.[1][2][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Remove the bulk of the solvent using a rotary evaporator.[1]

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]

    • Extract the aqueous solution with a suitable organic solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[1]

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.[1][2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times.[9]

Materials:

  • Isatin

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)

  • 33% aqueous potassium hydroxide solution

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Ice-water mixture

  • Acetic acid

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short period, for instance, 9 minutes.[1]

  • Work-up and Isolation:

    • After irradiation, cool the vessel to room temperature and filter the dark solution.[1]

    • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[1][2]

Experimental Workflow Overview

Pfitzinger_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep_Base Prepare Basic Solution (e.g., KOH in EtOH/H2O) Add_Isatin Add Isatin (Stir to form salt) Prep_Base->Add_Isatin Add_Carbonyl Add Carbonyl Compound Add_Isatin->Add_Carbonyl Conventional Conventional Heating (Reflux for 24h) Add_Carbonyl->Conventional Microwave Microwave Irradiation (e.g., 9 min) Add_Carbonyl->Microwave Cool Cool to Room Temperature Conventional->Cool Microwave->Cool Solvent_Removal Solvent Removal (if applicable) Cool->Solvent_Removal Dissolve Dissolve in Water Solvent_Removal->Dissolve Extract Extract with Organic Solvent Dissolve->Extract Acidify Acidify to Precipitate Product (pH 4-5) Extract->Acidify Filter Filter and Wash Solid Acidify->Filter Dry Dry the Product Filter->Dry Recrystallize Recrystallization Dry->Recrystallize

Sources

Application

Application Notes and Protocols for the Spectroscopic Analysis of Quinoline Derivatives

Introduction Quinoline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The div...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The diverse pharmacological activities exhibited by these compounds, ranging from antimalarial to anticancer, are profoundly influenced by the substitution patterns on the quinoline ring. Consequently, the precise and unambiguous structural characterization of these molecules is a cornerstone of drug discovery, development, and quality control.

This comprehensive guide provides detailed application notes and validated protocols for the structural elucidation of quinoline derivatives using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including quinoline derivatives.[2][3] It provides detailed information about the number, connectivity, and electronic environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The Causality of Chemical Shifts in Quinolines

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus.[1] In the quinoline scaffold, the nitrogen atom and the aromatic ring system create a distinct electronic landscape. The nitrogen atom acts as an electron-withdrawing group, deshielding nearby protons and carbons, causing them to resonate at a higher chemical shift (downfield). Protons on the heterocyclic (pyridine) ring are generally found further downfield than those on the carbocyclic (benzene) ring. The introduction of substituents further perturbs these chemical shifts, providing critical clues to their location on the ring system.[4]

¹H NMR Spectroscopy

Proton NMR is the initial and most informative experiment for characterizing quinoline derivatives.[2] It reveals the number of different types of protons, their relative ratios (via integration), and their proximity to other protons (via spin-spin coupling).

1.2.1 Protocol: ¹H NMR Sample Preparation and Acquisition

Objective: To prepare a high-quality sample for ¹H NMR analysis to obtain a high-resolution spectrum.

Materials:

  • Quinoline derivative sample (5-25 mg)[5]

  • High-quality 5 mm NMR tube[6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆)[5]

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)

  • Glass Pasteur pipette and bulb

  • Small vial

  • Filter plug (e.g., glass wool)

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of the purified quinoline derivative into a clean, dry vial.[5] The higher end of this range may be needed for less sensitive experiments or dilute samples.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic compounds due to its moderate polarity.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration (Critical Step): Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[8] This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of TMS can be added. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[8]

  • Homogenization: Invert the tube several times to ensure the solution is homogeneous.[6]

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 8 to 16 (adjust based on sample concentration)

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width: 0-12 ppm

1.2.2 Data Interpretation: Characteristic ¹H Chemical Shifts

The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum is particularly diagnostic for quinolines.[4]

Proton Position Typical Chemical Shift (δ, ppm) in Unsubstituted Quinoline (CDCl₃) Key Influences on Chemical Shift
H-2~8.9Strongly deshielded by adjacent nitrogen.
H-8~8.1Deshielded due to proximity to the nitrogen lone pair (peri-effect).
H-4~8.1Deshielded by the ring current and nitrogen's influence.
H-3~7.4Less deshielded than H-2 and H-4.
H-5, H-6, H-77.5 - 7.8Resonances typical of a substituted benzene ring.

Note: These values are approximate and can shift significantly based on the electronic nature (donating/withdrawing) and position of substituents.[9]

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information, detailing the carbon framework of the molecule. Due to the low natural abundance of ¹³C, higher sample concentrations are typically required.[5]

1.3.1 Protocol: ¹³C NMR Sample Preparation and Acquisition

Objective: To prepare a suitable sample for ¹³C NMR to identify all unique carbon environments.

Methodology:

  • Sample Preparation: Follow the same procedure as for ¹H NMR (Section 1.2.1), but use a higher sample concentration, typically 50-100 mg.[5]

  • Instrumental Parameters (Typical for a 100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled (e.g., zgpg30) to produce a spectrum with singlets for each carbon.[4]

    • Number of Scans: 256 to 1024 or more, depending on concentration.

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 0-200 ppm

1.3.2 Data Interpretation: Characteristic ¹³C Chemical Shifts
Carbon Position Typical Chemical Shift (δ, ppm) in Unsubstituted Quinoline (CDCl₃) [10]Key Influences on Chemical Shift
C-2~150.2Strongly deshielded by adjacent nitrogen.
C-9 (Bridgehead)~148.3Quaternary carbon within the aromatic system.
C-4~136.1Influenced by nitrogen.
C-7~129.4Typical aromatic carbon resonance.
C-5~128.2Typical aromatic carbon resonance.
C-10 (Bridgehead)~127.6Quaternary carbon within the aromatic system.
C-6~126.5Typical aromatic carbon resonance.
C-3~120.9Less deshielded than C-2 and C-4.
C-8~129.4Influenced by nitrogen proximity.

Note: Substituent effects can be predicted using additive models, but experimental verification is essential.[11][12]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25mg for ¹H, 50-100mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate nmr NMR Spectrometer (e.g., 400 MHz) filtrate->nmr h1 ¹H NMR Acquisition nmr->h1 c13 ¹³C NMR Acquisition nmr->c13 process Processing (FT, Phasing, Baseline Correction) h1->process c13->process analysis Spectral Analysis (δ, J, Integration) process->analysis elucidate Structure Elucidation analysis->elucidate

Caption: General workflow for NMR analysis of quinoline derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For quinoline derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS).[13][14]

The Logic of Ionization and Fragmentation

In ESI-MS, the quinoline derivative is typically protonated at the basic nitrogen atom, yielding a prominent pseudomolecular ion [M+H]⁺.[13] This provides a highly accurate molecular weight. By inducing fragmentation (e.g., in tandem MS or MS/MS), the [M+H]⁺ ion breaks apart in a predictable manner. The resulting fragment ions reveal the composition of different parts of the molecule, helping to identify and locate substituents.[15] Common fragmentation pathways for quinolines include the loss of small neutral molecules (like HCN from the pyridine ring) and the cleavage of substituent side chains.[16]

Protocol: ESI-MS Sample Preparation and Analysis

Objective: To prepare a sample for ESI-MS analysis to confirm molecular weight and study fragmentation patterns.

Materials:

  • Quinoline derivative sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)[13]

  • Volatile acid (e.g., formic acid) (optional)

  • 2 mL autosampler vials with septa[17]

  • Micropipettes

  • Syringe filters (if necessary)

Methodology:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[17]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water).[17] Overly concentrated samples can cause signal suppression and contaminate the instrument.[17]

  • Acidification (Optional but Recommended): For positive ion mode, adding 0.1% formic acid to the final solution can enhance protonation of the quinoline nitrogen, improving signal intensity.[17]

  • Filtration: If any precipitation is observed upon dilution, the sample must be filtered through a 0.22 µm syringe filter. Particulates can block the delicate capillaries of the MS system.[13]

  • Vial Transfer: Transfer the final, clear solution to an appropriate autosampler vial.

Instrumental Parameters (Typical for a Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).

  • MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

Data Interpretation: Common Fragmentation Patterns

The fragmentation of the quinoline core often involves the loss of HCN (27 Da) or related fragments. However, the most diagnostic fragmentation typically arises from the substituents.

Substituent Type Common Neutral Loss or Fragment Ion Causality
Methoxy (-OCH₃)Loss of CH₃ (15 Da) followed by CO (28 Da)Cleavage of the methyl radical, followed by rearrangement and loss of carbon monoxide.[16]
Hydroxy (-OH)Loss of CO (28 Da)Rearrangement of the protonated phenol-like structure.[18]
Alkylamino ChainCleavage at the C-C bond beta to the nitrogenFormation of a stable iminium ion on the side chain.
Carboxylic Acid (-COOH)Loss of H₂O (18 Da) and/or CO₂ (44 Da)Standard fragmentation for carboxylic acids.

Analysis of fragmentation patterns, especially with high-resolution MS (HRMS), allows for the determination of elemental compositions for both the parent and fragment ions, greatly increasing confidence in structural assignments.[15]

MS Fragmentation Logic Diagram

MS_Fragmentation cluster_detection M Quinoline Derivative (M) MH [M+H]⁺ (Protonated Molecule) M->MH ESI F1 Fragment Ion 1 (e.g., [M+H - CH₃]⁺) MH->F1 CID F2 Fragment Ion 2 (e.g., [M+H - HCN]⁺) MH->F2 CID F3 Fragment Ion 3 (Side Chain Fragment) MH->F3 CID Detector Mass Analyzer & Detector F1->Detector F2->Detector F3->Detector

Caption: Ionization and fragmentation pathway in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] It is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that match its natural vibrational modes.

The Significance of Vibrational Frequencies

For quinoline derivatives, IR spectroscopy is particularly useful for confirming the presence of the aromatic system and identifying the nature of its substituents. Key vibrations include C-H stretches from the aromatic rings, C=C and C=N stretching vibrations within the rings, and the characteristic absorptions of functional groups like -OH, -NH₂, C=O, and -OCH₃.[20]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) has become the most common sampling method for IR as it requires minimal to no sample preparation for solids and liquids.[21][22]

Objective: To obtain an IR spectrum of a quinoline derivative to identify its functional groups.

Materials:

  • Quinoline derivative sample (solid or liquid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[21][23]

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal. This is essential to subtract the absorbance of air (CO₂ and H₂O) from the sample spectrum.

  • Sample Application (Solids): Place a small amount of the solid powder directly onto the ATR crystal. Use the ATR's pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[21][24]

  • Sample Application (Liquids): Place a single drop of the liquid sample onto the center of the ATR crystal.[21]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[21]

Data Interpretation: Characteristic Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode Significance for Quinoline Derivatives
3100 - 3000Aromatic C-H StretchConfirms the presence of the aromatic rings.[25][26]
3500 - 3200O-H or N-H StretchA broad peak indicates an alcohol or phenol; sharp peaks can indicate an amine.
1620 - 1570C=C and C=N Ring StretchingCharacteristic absorptions for the quinoline heterocyclic system.[19][27]
1750 - 1650C=O StretchStrong absorption indicating a ketone, aldehyde, ester, or carboxylic acid substituent.
1300 - 1000C-O StretchStrong absorptions indicating an ether, ester, or alcohol.
900 - 675C-H Out-of-Plane BendingThe pattern of these strong bands can be diagnostic of the substitution pattern on the aromatic rings.[25][28]

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule as a whole and can be used to confirm the identity of a compound by comparison with a reference spectrum.[29]

Conclusion

The structural elucidation of quinoline derivatives is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. While NMR provides the definitive map of the carbon-hydrogen framework, MS confirms the molecular formula and reveals the building blocks through fragmentation, and IR offers a rapid check for key functional groups. By following these detailed protocols and understanding the chemical principles behind the data, researchers can confidently and accurately characterize novel quinoline-based compounds, accelerating progress in medicinal chemistry and materials science.

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Method

A Comprehensive Protocol for Assessing the Anticancer Activity of Novel Quinolines

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide array of pharmacological activities.[1][2] Notably, numerous quinoline-based compounds have demonstrated potent anticancer effects, making them a promising scaffold for the development of novel therapeutic agents.[2][3] The mechanisms behind their anticancer activity are diverse, including the inhibition of key enzymes like protein kinases and topoisomerases, disruption of tubulin polymerization, induction of cell cycle arrest and apoptosis, and the inhibition of angiogenesis and cell migration.[1][3][4]

This document provides a comprehensive set of protocols for the preclinical assessment of the anticancer activity of novel quinoline compounds. The methodologies detailed herein cover essential in vitro assays to determine cytotoxicity, effects on the cell cycle and apoptosis, and impact on key signaling pathways, as well as a foundational in vivo model to evaluate antitumor efficacy. This structured approach ensures a thorough and robust evaluation of a compound's therapeutic potential.[5][6]

Experimental Workflow: A Multi-Faceted Approach

The assessment of a novel quinoline's anticancer potential follows a logical progression from broad screening to detailed mechanistic studies and finally to in vivo validation. This workflow ensures that resources are focused on the most promising candidates.

Anticancer Assessment Workflow General Experimental Workflow for Anticancer Assessment cluster_cellular Cellular Mechanisms cluster_biochemical Signaling Pathways A Initial Screening: In Vitro Cytotoxicity Assays B Mechanistic Elucidation: Cellular Assays A->B Active Compounds C Pathway Analysis: Biochemical Assays B->C Characterize MoA B1 Apoptosis Assays (Annexin V/PI, Caspase Activity) B->B1 B2 Cell Cycle Analysis (Flow Cytometry) B->B2 B3 Cell Migration & Invasion (Wound Healing, Transwell) B->B3 D In Vivo Validation: Xenograft Models C->D Confirm Target Engagement C1 PI3K/Akt/mTOR Pathway C->C1 C2 MAPK/ERK Pathway C->C2 E Lead Candidate D->E Efficacy & Toxicity Data

Caption: General experimental workflow for anticancer assessment.

Part 1: In Vitro Antiproliferative and Cytotoxicity Assays

The initial step in evaluating a novel quinoline compound is to determine its effect on the proliferation and viability of cancer cells.[1] This is typically achieved using colorimetric assays that measure metabolic activity or cell membrane integrity.[7][8]

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.[2][10]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel quinoline compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[2][11] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[2][7]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2][8]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture supernatant.[7] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, indicating a loss of membrane integrity.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment with the quinoline compound.[7]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.[7]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add an LDH reaction mixture.[7]

  • Incubation and Measurement: Incubate the plate in the dark. The released LDH catalyzes a reaction that produces a colored formazan product.[7] Measure the absorbance at approximately 490 nm.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH release compared to control wells.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The results of these assays should be summarized in a table to easily compare the potency of the novel compounds.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Novel Quinoline 1MCF-7MTT48Value
Novel Quinoline 1HeLaMTT48Value
Novel Quinoline 2MCF-7LDH24Value
DoxorubicinMCF-7MTT48Reference Value

Part 2: Mechanistic Cellular Assays

Once a compound demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism of action. This involves assessing its effects on key cellular processes like apoptosis and the cell cycle.

Apoptosis Induction: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[8][12] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[12][13] Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Annexin V PI Assay cluster_workflow Annexin V/PI Apoptosis Assay Workflow cluster_results Flow Cytometry Quadrant Analysis A 1. Treat cells with novel quinoline B 2. Harvest and wash cells A->B C 3. Stain with Annexin V-FITC and Propidium Iodide B->C D 4. Analyze by Flow Cytometry C->D Q3 Q3: Viable (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) Q1 Q1: Necrotic (Annexin V-, PI+) Q2 Q2: Late Apoptotic (Annexin V+, PI+)

Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound for a specified duration.[8][12]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8][12]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]

Cell Cycle Analysis

Dysregulation of the cell cycle is a hallmark of cancer.[15] Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating.[15][16] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][17]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the quinoline compound. A known cell cycle inhibitor, such as nocodazole, can be used as a positive control.[15]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[12][15]

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A to degrade RNA.[12][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The software will generate a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.[15]

Data Presentation: Cell Cycle Distribution

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-ValueValueValue
Novel Quinoline 110ValueValueValue
Novel Quinoline 120ValueValueValue
Nocodazole1ValueValueValue
Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis.[18] Assays that assess these processes are crucial for evaluating the anti-metastatic potential of novel compounds.[19]

This assay measures the ability of a confluent cell monolayer to migrate and close a "wound" or scratch created in the layer.[18][19]

Protocol:

  • Create a Monolayer: Grow cells to confluence in a multi-well plate.

  • Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Treat the cells with the quinoline compound.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) to monitor cell migration into the scratched area.

This assay mimics the invasion of cancer cells through the extracellular matrix (ECM).[19][20]

Protocol:

  • Prepare Transwell Inserts: Coat the porous membrane of a Transwell insert with an ECM-like substance (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in the upper chamber of the insert in a serum-free medium containing the quinoline compound.

  • Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[21]

  • Incubation: Incubate for a period that allows for cell invasion.

  • Quantification: Stain and count the cells that have invaded through the ECM and membrane to the lower surface.

Part 3: Signaling Pathway Analysis

To further elucidate the mechanism of action, it is important to investigate the effect of the novel quinoline on key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[22][23] Western blotting is a common technique used for this purpose.[22][24]

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth Cell Growth & Differentiation ERK->Growth

Caption: Simplified representation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with the quinoline compound, then lyse the cells to extract proteins.[14]

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.[14]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK) pathways, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Part 4: In Vivo Efficacy Studies

The final preclinical step is to evaluate the anticancer activity of the most promising quinoline compounds in a living organism.[25] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[25][26]

Protocol: Xenograft Model

  • Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups (vehicle control, novel quinoline, positive control). Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Toxicity Assessment: Monitor the mice for signs of toxicity throughout the study, including body weight changes and general health.

Conclusion

The comprehensive assessment of a novel quinoline's anticancer activity requires a systematic and multi-faceted approach. By progressing from initial cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support the further development of promising therapeutic candidates. The protocols outlined in this document provide a solid foundation for this critical endeavor in the field of oncology drug discovery.

References

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  • National Center for Biotechnology Information. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.
  • U.S. Food and Drug Administration. (n.d.). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals.
  • ResearchGate. (n.d.). Quinolines and analogs with a marked anticancer activity.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Creative Bioarray. (n.d.). Cell Migration and Invasion Assay Services.
  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized....
  • National Center for Biotechnology Information. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery.
  • MDPI. (n.d.). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity.
  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in....
  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b....
  • National Center for Biotechnology Information. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview.
  • ResearchGate. (n.d.). Western blot analysis of selected components of the PI3K/AKT/mTOR....
  • (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays.
  • National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer.
  • PubMed. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells.
  • PubMed. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays.
  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide.

Sources

Application

Strategic Functionalization of Bromo-Quinolines via Suzuki-Miyaura Cross-Coupling: A Guide for Synthetic and Medicinal Chemists

An Application Note and Protocol Guide: Abstract The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and materials. The targeted functionalization of quinoline pr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and materials. The targeted functionalization of quinoline precursors, particularly bromo-quinolines, is a critical step in the synthesis of novel molecular entities. This document provides a detailed guide for researchers on the application of the Suzuki-Miyaura cross-coupling reaction for the C-C bond formation at various positions of the quinoline ring system. We will delve into the mechanistic underpinnings, offer field-proven insights into optimizing reaction conditions, and provide robust, step-by-step protocols for the successful synthesis of functionalized quinolines.

Introduction: The Quinoline Core and the Power of Suzuki Coupling

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and kinase inhibitors used in oncology. The ability to precisely install diverse substituents onto this scaffold is paramount for modulating pharmacological properties. Bromo-quinolines serve as versatile and readily accessible building blocks for this purpose.

Among the arsenal of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives. This makes it an indispensable tool for late-stage functionalization and the rapid generation of compound libraries for drug discovery. This guide will focus on the practical application of this reaction to various bromo-quinoline isomers.

Mechanistic Considerations and Key Parameters

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing the Suzuki coupling of bromo-quinolines. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromo-quinoline) PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OR)₂(Base)]⁻ PdII_Intermediate R¹-Pd(II)Ln-R² Transmetalation->PdII_Intermediate Base_Activation R²-B(OR)₂ + Base → [R²-B(OR)₂(Base)]⁻ Base_Activation->Transmetalation RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps: oxidative addition of the bromo-quinoline to the Pd(0) catalyst, transmetalation with the activated boronic acid species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Critical Parameters for Success:
  • Palladium Catalyst and Ligand: The choice of ligand is paramount. The electron-rich and sterically hindered nature of the quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often highly effective as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent. K₃PO₄ is often a robust choice for heteroaromatic couplings.

  • Solvent: A polar aprotic solvent system is typically employed to facilitate the dissolution of the various reagents, particularly the inorganic base. Common choices include mixtures of toluene/water, dioxane/water, or THF/water. The presence of water is often crucial for the efficacy of the inorganic bases.

  • Boron Source: While boronic acids are most common, boronic esters (e.g., pinacol esters) offer enhanced stability, making them advantageous for complex molecule synthesis. They often require a stronger base for efficient transmetalation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the functionalization of various bromo-quinoline isomers. Note: These reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst.

Protocol 3.1: General Procedure for Suzuki Coupling of 3-Bromo-quinoline with Phenylboronic Acid

This protocol details a typical setup for coupling at the C3 position, which is often electronically favorable.

Workflow Overview:

Protocol_Workflow start Start: Assemble Glassware reagents Add Bromo-quinoline, Boronic Acid, and Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->reaction monitor Monitor Reaction by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Extract, Dry monitor->workup Complete purify Purification by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 2: Experimental Workflow for Suzuki Coupling. A generalized flowchart from reaction setup to final product characterization.

Materials and Reagents:

Reagent/MaterialAmount (for 1 mmol scale)Molar Eq.Notes
3-Bromo-quinoline208 mg1.0Starting material
Phenylboronic Acid146 mg1.2A slight excess is typically used.
Pd(OAc)₂ (Palladium(II) acetate)4.5 mg0.02Catalyst precursor.
SPhos16.4 mg0.04Ligand. The Pd:Ligand ratio is typically 1:2.
K₃PO₄ (Potassium phosphate)424 mg2.0Base. Must be finely powdered and dry.
1,4-Dioxane5 mL-Anhydrous solvent.
Water1 mL-Degassed water is recommended.
Schlenk flask or reaction vial--Must be oven-dried before use.
Magnetic stir bar--

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-quinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Briefly remove the septum and add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Some researchers prefer to pre-form the catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding the other reagents.

  • Solvent Addition: Add the 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-quinoline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenylquinoline.

Protocol 3.2: Considerations for Other Bromo-quinoline Isomers

The reactivity of bromo-quinolines in Suzuki coupling can be influenced by the position of the bromine atom due to electronic and steric effects.

IsomerPositionElectronic CharacterTypical Challenges & SolutionsRecommended Catalyst System (Starting Point)
2-Bromo-quinoline C2Electron-deficientProne to competitive side reactions (e.g., hydrodehalogenation). Steric hindrance from the peri-proton at C8 can be a factor. Use of a bulky ligand like XPhos can be beneficial.Pd₂(dba)₃ / XPhos / K₃PO₄ in Dioxane/H₂O
4-Bromo-quinoline C4Electron-deficientGenerally reactive. Similar to 2-bromo-quinoline, but often less sterically hindered.Pd(PPh₃)₄ / K₂CO₃ in Toluene/EtOH/H₂O
5-Bromo-quinoline C5Benzenoid ringReactivity is often good. Steric hindrance from the C4-proton can influence the choice of coupling partner.Pd(OAc)₂ / SPhos / K₃PO₄ in Dioxane/H₂O
8-Bromo-quinoline C8Benzenoid ringThe nitrogen atom at position 1 can act as a chelating directing group, but can also hinder the reaction. A ligand that can displace the quinoline nitrogen from the Pd center is often needed.Pd(OAc)₂ / RuPhos / Cs₂CO₃ in t-AmylOH

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction was set up under strictly anaerobic conditions. The Pd(0) species is oxygen-sensitive. Try a different palladium precursor or ligand.

    • Inefficient Transmetalation: The base may be of poor quality or not sufficiently dry. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the boronic acid is not decomposed; boronic acids can undergo protodeboronation.

  • Formation of Side Products:

    • Homo-coupling (R²-R²): This arises from the coupling of two boronic acid molecules. It can be minimized by slowing the addition of the boronic acid or using a lower reaction temperature.

    • Hydrodehalogenation (R¹-H): This is the replacement of bromine with hydrogen. It can be caused by impurities in the solvent or reagents. Using a less polar solvent or a different base can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the functionalization of bromo-quinolines, enabling access to a vast chemical space for drug discovery and materials science. Success hinges on the rational selection of the catalyst system, base, and solvent, tailored to the specific bromo-quinoline isomer and coupling partner. By understanding the underlying mechanism and following robust experimental protocols, researchers can reliably synthesize complex quinoline derivatives to advance their scientific programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, Hydroxide, and Alkoxide Intermediates in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2011). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with N-Acyl-pyridinium and -quinolinium Salts. Angewandte Chemie International Edition, 50(12), 2843-2846. [Link]

Method

Application Note: High-Throughput Screening of a Quinoline-4-Carboxylic Acid Library for the Identification of Novel Therapeutic Agents

For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of a quinoline-4-carboxylic acid library to identify novel bioact...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of a quinoline-4-carboxylic acid library to identify novel bioactive compounds. Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] This application note details the entire HTS workflow, from initial assay development and optimization to primary screening, data analysis, and hit confirmation. The protocols provided herein are designed to be robust and adaptable, enabling researchers to efficiently identify and validate promising lead compounds for further drug development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that are central to many synthetic and natural products with significant biological activities.[3] The quinoline-4-carboxylic acid moiety, in particular, serves as a versatile pharmacophore that can be readily functionalized to modulate the compound's physicochemical properties and biological targets.[1] Derivatives of this scaffold have been shown to target a variety of enzymes and signaling pathways implicated in disease, such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), making them attractive candidates for drug discovery campaigns.[1][4][5][6]

High-throughput screening (HTS) provides a powerful platform for systematically evaluating large libraries of such compounds to identify those that interact with a specific biological target or elicit a desired phenotypic response.[7] The process involves the miniaturization and automation of assays to test thousands of compounds in a rapid and cost-effective manner.[7][8]

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution.[3] The typical workflow involves target identification, assay development, primary and secondary screening, and hit validation. This structured approach is designed to maximize the identification of true positive "hits" while minimizing the occurrence of false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Development Assay Principle & Format Selection Miniaturization 384/1536-Well Plate Adaptation Assay_Development->Miniaturization Optimization Parameter Optimization (e.g., concentrations, incubation times) Miniaturization->Optimization Validation Assay Validation (Z'-factor > 0.5) Optimization->Validation Primary_Screen Primary HTS of Quinoline Library Validation->Primary_Screen Data_Analysis Primary Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Re-testing & Dose-Response Data_Analysis->Hit_Confirmation Secondary_Assays Orthogonal & Counter-Screens Hit_Confirmation->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Figure 1: A generalized workflow for a high-throughput screening campaign.

Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[9] The choice of assay will depend on the biological question being addressed and can be broadly categorized as either biochemical or cell-based.[10]

Choosing the Right Assay
  • Biochemical Assays: These assays utilize purified components, such as enzymes or receptors, to directly measure the effect of a compound on its molecular target. They are often preferred for their simplicity and lower variability.

  • Cell-Based Assays: These assays measure a cellular response, such as cell viability, gene expression, or signaling pathway activation. They provide more physiologically relevant information but can be more complex and have higher variability.[10]

For a quinoline-4-carboxylic acid library, a common starting point is a cell-based cytotoxicity assay to identify compounds with anticancer potential.[1][3]

Protocol: Cell Viability Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][3] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by measuring its absorbance.[3]

Materials:

  • Quinoline-4-carboxylic acid library (10 mM stock in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 40 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a working concentration of the quinoline compounds by diluting the 10 mM stock. For a final screening concentration of 10 µM, a 1:1000 dilution is required.

    • Using an automated liquid handler or multichannel pipette, add 40 nL of the compound stock to the appropriate wells.

    • Include appropriate controls:

      • Negative Control: Wells with cells and 0.1% DMSO (vehicle).

      • Positive Control: Wells with cells and a known cytotoxic agent (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Assay Validation: The Z'-Factor

Before initiating the primary screen, the assay must be validated to ensure its robustness and suitability for HTS. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7] It takes into account the dynamic range of the signal and the data variation.

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive = Standard deviation of the positive control

  • SD_negative = Standard deviation of the negative control

  • Mean_positive = Mean of the positive control

  • Mean_negative = Mean of the negative control

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 is generally considered excellent for HTS.[7]

Primary Screening and Data Analysis

Once the assay is validated, the primary screen of the entire quinoline-4-carboxylic acid library can be performed.[11]

Data Analysis and Hit Selection

The goal of primary data analysis is to identify "hits" – compounds that exhibit a statistically significant effect in the assay.[12]

Steps in Data Analysis:

  • Normalization: Raw data from the microplate reader is normalized to the controls on each plate to account for plate-to-plate variability. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (Sample_value - Mean_positive) / (Mean_negative - Mean_positive))

  • Hit Identification: A threshold is set to identify active compounds. A common approach is to use a cutoff based on the mean and standard deviation of the sample data (e.g., >3 standard deviations from the mean of the negative controls).

Data_Analysis_Flow Raw_Data Raw Absorbance Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., > 3 SD from control) Normalization->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Figure 2: Data analysis workflow for primary hit selection.

Hit Confirmation and Validation

Primary hits from an HTS campaign require further validation to confirm their activity and eliminate false positives.[9][13]

Hit Re-testing and Dose-Response Curves

Selected hits should be re-tested under the same assay conditions to confirm their activity. Active compounds are then tested at multiple concentrations to generate a dose-response curve and determine their potency (e.g., IC₅₀ or EC₅₀).

Secondary and Counter-Screens
  • Orthogonal Assays: These are mechanistically different assays that measure the same biological endpoint. Confirming activity in an orthogonal assay increases confidence in the hit. For example, a cytotoxicity hit from an MTT assay could be confirmed using a cell-based assay that measures ATP levels (e.g., CellTiter-Glo®).[14]

  • Counter-Screens: These assays are used to identify compounds that interfere with the assay technology itself (e.g., autofluorescence) or exhibit non-specific activity.

Initial Structure-Activity Relationship (SAR) Analysis

The confirmed hits can be analyzed to identify common structural motifs and establish an initial structure-activity relationship (SAR).[13] This analysis can guide the selection of compounds for further optimization and lead development.

Conclusion

The high-throughput screening of a quinoline-4-carboxylic acid library offers a powerful approach for the discovery of novel therapeutic agents. By following a systematic workflow of assay development, primary screening, and hit validation, researchers can efficiently identify and characterize promising lead compounds. The protocols and guidelines presented in this application note provide a solid framework for conducting a successful HTS campaign.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • High Throughput Screening: Methods and Protocols. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). American Journal of Cancer Research. Retrieved January 16, 2026, from [Link]

  • High throughput screening : methods and protocols. (n.d.). Frederick National Laboratory for Cancer Research. Retrieved January 16, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. Retrieved January 16, 2026, from [Link]

  • High-Throughput Screening & Discovery. (n.d.). Southern Research. Retrieved January 16, 2026, from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. Retrieved January 16, 2026, from [Link]

  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). InPharma Technologist. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Bioinformatics. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • High Throughput Screening: Methods and Protocols. (2009). Google Books.
  • Data Mining and Computational Modeling of High Throughput Screening Datasets. (2015). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023). Medium. Retrieved January 16, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

  • Analysis of HTS data. (n.d.). Cambridge MedChem Consulting. Retrieved January 16, 2026, from [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos an. (2015). International Journal of Chemical and Physical Sciences. Retrieved January 16, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved January 16, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Purification of Quinoline-4-Carboxylic Acid Derivatives by HPLC

Introduction: The Significance of High-Purity Quinoline-4-Carboxylic Acid Derivatives Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a cornerstone in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The precise substitution on the quinoline ring system allows for the modulation of their therapeutic effects, making these derivatives a focal point of extensive research.

Given their potent biological activity, the purity of quinoline-4-carboxylic acid derivatives is of paramount importance for accurate in-vitro and in-vivo studies, as well as for ensuring the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for both the analysis and purification of these compounds, offering high resolution, sensitivity, and scalability. This document provides a comprehensive guide to developing robust HPLC methods for the purification of quinoline-4-carboxylic acid derivatives, grounded in the principles of chromatographic science and supported by practical, field-proven protocols.

Fundamental Principles: Reversed-Phase HPLC for Quinoline-4-Carboxylic Acid Derivatives

Reversed-phase HPLC (RP-HPLC) is the most widely employed mode of chromatography for the separation of quinoline-4-carboxylic acid derivatives. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while more polar molecules elute earlier.

The chemical nature of quinoline-4-carboxylic acid derivatives—possessing both a hydrophobic aromatic ring system and ionizable carboxylic acid and quinoline nitrogen groups—presents unique challenges and opportunities for chromatographic separation. Control of the mobile phase pH is the most critical parameter for achieving successful purification.

The Critical Role of Mobile Phase pH

Quinoline-4-carboxylic acids are amphoteric molecules, meaning they have both acidic and basic functional groups. The carboxylic acid group is acidic (typically with a pKa around 4-5), while the quinoline nitrogen is basic (typically with a pKa around 5-6). The ionization state of these groups, which is dictated by the mobile phase pH, profoundly impacts the overall polarity and, consequently, the retention behavior of the molecule.

  • At low pH (e.g., pH < 3): The carboxylic acid group is protonated (neutral), and the quinoline nitrogen is protonated (positively charged). The molecule carries a net positive charge. To ensure the carboxylic acid is fully protonated and to minimize its ionization, the mobile phase pH should be at least 2 pH units below the pKa of the carboxylic acid.

  • At intermediate pH (e.g., pH 4-6): A mixture of ionic species, including zwitterions, can exist, leading to complex chromatographic behavior, poor peak shapes, and often, inadequate separation.

  • At high pH (e.g., pH > 7): The carboxylic acid group is deprotonated (negatively charged), and the quinoline nitrogen is neutral. The molecule carries a net negative charge.

For effective RP-HPLC, it is crucial to suppress the ionization of the primary functional group responsible for retention. For quinoline-4-carboxylic acids, maintaining a low mobile phase pH is generally the most effective strategy. By keeping the carboxylic acid group in its neutral, more hydrophobic form, its interaction with the nonpolar stationary phase is enhanced, leading to better retention and significantly improved peak symmetry. The positive charge on the quinoline nitrogen at low pH can sometimes lead to secondary interactions with residual silanol groups on the silica-based stationary phase, which can cause peak tailing. The use of acidic mobile phase modifiers helps to mitigate these interactions.

HPLC Method Development Workflow

A systematic approach to method development is essential for achieving optimal purification. The following workflow outlines the key steps:

HPLC_Method_Development cluster_prep Phase 1: Initial Screening & Feasibility cluster_opt Phase 2: Method Optimization cluster_scale Phase 3: Scale-Up & Purification Start Define Purification Goal (Purity, Yield) SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep Col_Select Column Selection (C18, 5 µm) SamplePrep->Col_Select MP_Select Mobile Phase Selection (ACN/Water + Acid) Col_Select->MP_Select Grad_Screen Gradient Screening (Fast Gradient) MP_Select->Grad_Screen Grad_Opt Gradient Optimization (Slope & Time) Grad_Screen->Grad_Opt Analyze Results pH_Opt pH & Modifier Optimization (TFA vs. Formic Acid) Grad_Opt->pH_Opt Flow_Opt Flow Rate & Temperature (Efficiency vs. Pressure) pH_Opt->Flow_Opt Load_Study Loading Study (Determine Max Load) Flow_Opt->Load_Study Finalized Analytical Method Prep_Run Preparative Run (Fraction Collection) Load_Study->Prep_Run Analysis Fraction Analysis (Purity Check) Prep_Run->Analysis Pooling Pooling & Evaporation Analysis->Pooling Combine Pure Fractions Final Isolated Pure Compound Pooling->Final Chiral_Interaction Figure 2: Chiral recognition on a CSP. cluster_CSP Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers CSP Chiral Selector π-π Stacking Site H-Bonding Site Steric Hindrance Site Enan_R {R-Enantiomer | Quinoline-4-COOH} Enan_R->CSP Stronger Interaction (3-point fit) Longer Retention Enan_S {S-Enantiomer | Quinoline-4-COOH} Enan_S->CSP Weaker Interaction (misfit) Shorter Retention

Method

Application Notes and Protocols for 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid and its Analogs in Medicinal Chemistry

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] This structural motif is present in numerous synthetic and natural products, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The versatility of the quinoline ring system permits extensive functionalization, allowing for the precise tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its therapeutic potential.

This document focuses on 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (hereafter referred to as Compound X) as a representative member of a promising subclass of 2-heteroaryl quinoline-4-carboxylic acids. While specific biological data for Compound X is not extensively published, its structural features—a halogenated quinoline core and a substituted furan ring—suggest significant potential for targeted therapeutic applications. These application notes provide a comprehensive guide for researchers on the potential synthesis, biological evaluation, and mechanistic investigation of Compound X and its analogs.

Part 1: Synthesis and Characterization

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with the Pfitzinger and Doebner reactions being classical and reliable methods.[7] For Compound X, a Pfitzinger-type condensation provides a direct and efficient route.

Protocol 1: Synthesis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid (Compound X)

This protocol outlines the synthesis via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.[7][8][9]

Step 1: Synthesis of 5-Bromoisatin

  • Dissolve 2-amino-4-bromobenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.[10]

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is filtered, washed with cold acetonitrile, and dried under vacuum to yield 5-bromoanthranilic acid.

  • Further reaction steps involving cyclization (e.g., using chloral hydrate and hydroxylamine hydrochloride) are required to form the 5-bromoisatin.

Step 2: Pfitzinger Condensation

  • To a solution of potassium hydroxide (4 equivalents) in ethanol, add 5-bromoisatin (1 equivalent) and 1-(5-methylfuran-2-yl)ethan-1-one (1.2 equivalents).

  • Reflux the mixture for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 2N HCl) to a pH of ~4-5 to precipitate the carboxylic acid.

  • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.

Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Synthetic Workflow Diagram

G cluster_0 Step 1: 5-Bromoisatin Synthesis cluster_1 Step 2: Pfitzinger Condensation 2-amino-4-bromobenzoic_acid 2-amino-4-bromobenzoic acid Reaction1 Bromination 2-amino-4-bromobenzoic_acid->Reaction1 NBS N-Bromosuccinimide (NBS) NBS->Reaction1 5-bromoanthranilic_acid 5-bromoanthranilic acid Reaction1->5-bromoanthranilic_acid Cyclization Cyclization 5-bromoanthranilic_acid->Cyclization 5-Bromoisatin 5-Bromoisatin Cyclization->5-Bromoisatin Reaction2 Pfitzinger Reaction (KOH, Ethanol, Reflux) 5-Bromoisatin->Reaction2 Methylfuryl_ethanone 1-(5-methylfuran-2-yl)ethan-1-one Methylfuryl_ethanone->Reaction2 Compound_X_crude Crude Product Reaction2->Compound_X_crude Purification Acidification & Recrystallization Compound_X_crude->Purification Compound_X_final Compound X (Final Product) Purification->Compound_X_final

Caption: Synthetic route for Compound X via Pfitzinger condensation.

Part 2: Potential Therapeutic Applications & In Vitro Evaluation

Based on the activities of related quinoline-4-carboxylic acids, Compound X can be screened against several therapeutic targets.[2][6] The primary areas of interest include oncology, infectious diseases, and neurodegenerative disorders.

Application Area 1: Oncology

Many quinoline derivatives exhibit potent anticancer activity by targeting key enzymes in cell signaling and proliferation.[2][5] Potential mechanisms include the inhibition of protein kinases, histone deacetylases (HDACs), or dihydroorotate dehydrogenase (DHODH).[2][9][11]

Hypothesized Mechanism of Action: Kinase Inhibition The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The 6-bromo substituent can provide additional hydrophobic interactions or halogen bonds, while the 2-(5-methylfuran) group can occupy adjacent pockets, enhancing selectivity and potency.

G CompoundX Compound X Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site CompoundX->Kinase:atp Binds & Inhibits Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase:atp Competitive Inhibition Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Hypothesized kinase inhibition mechanism for Compound X.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay) The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Table 1: Example Cytotoxicity Data for Quinoline Analogs

Compound ID Cancer Cell Line IC₅₀ (µM)
Compound X (Hypothetical) MCF-7 (Breast) 5.2
Compound X (Hypothetical) HCT116 (Colon) 8.9
Analog A MCF-7 (Breast) 1.73 µg/mL
Analog B MLLr leukemic cells 7.2

| Doxorubicin (Control) | HCT116 (Colon) | 24.30 |

Data for Analogs A, B, and Doxorubicin are sourced for comparative context.[2][12]

Application Area 2: Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. Their mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, or disruption of the cell membrane.[3][6]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a two-fold serial dilution of Compound X in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Workflow for MIC Determination

G Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Add Inoculum to Wells Prep_Inoculum->Inoculate Serial_Dilution Serially Dilute Compound X in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Turbidity & Determine MIC Incubate->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration.

Part 3: Preliminary Pharmacokinetic Profiling

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial in drug development. In silico tools and simple in vitro assays can provide valuable preliminary data.

In Silico Prediction: Computational models can predict properties like lipophilicity (logP), aqueous solubility, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).[13] These predictions help prioritize compounds for further experimental validation.[14]

Protocol 4: Microsomal Stability Assay This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and a phosphate buffer.

  • Compound Incubation: Add Compound X (typically at 1 µM) to the pre-warmed reaction mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are then calculated.

Table 2: Example In Silico and In Vitro ADMET Data

Parameter Predicted/Measured Value Significance
Molecular Weight 332.15 g/mol Complies with Lipinski's Rule (<500)
cLogP (Predicted) 3.8 Indicates good membrane permeability
H-Bond Donors 1 Complies with Lipinski's Rule (<5)
H-Bond Acceptors 4 Complies with Lipinski's Rule (<10)

| Microsomal Half-life (t₁/₂) (Hypothetical) | 45 min | Suggests moderate metabolic stability |

Conclusion

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid represents a promising chemical entity within the broader class of quinoline-4-carboxylic acid derivatives. Its structure suggests potential for development as an anticancer or antimicrobial agent. The protocols and application notes provided here offer a structured framework for the synthesis, characterization, and comprehensive biological evaluation of this compound and its analogs. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this important molecular scaffold.

References

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pfitzinger Synthesis of Quinolines: A Technical Support Center for Yield Enhancement

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, we move beyond basic protocols to provide in-depth, field-proven insights into troubleshooting common issues and strategically improving yields.

Introduction to the Pfitzinger Synthesis

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of substituted quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, under basic conditions.[1][2] The resulting quinoline core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[3]

The reaction proceeds through a well-established mechanism initiated by the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatin Isatin RingOpening Ring Opening (Base Hydrolysis) Isatin->RingOpening Base (e.g., KOH) Carbonyl Carbonyl Compound (with α-methylene) Condensation Condensation Carbonyl->Condensation RingOpening->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted Quinoline- 4-carboxylic Acid Cyclization->Product

Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.

Troubleshooting Guide: From Low Yields to Tar Formation

This section addresses the most common challenges encountered during the Pfitzinger synthesis in a practical question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My reaction has a very low yield or shows no product formation. What are the primary causes?

A low yield in a Pfitzinger synthesis can often be traced back to several critical parameters. The reaction is particularly sensitive to the base, temperature, and reaction time.

  • Ineffective Base-Catalyzed Ring Opening: The initial and essential step is the hydrolysis of the isatin's amide bond.[1] If the base is too weak or its concentration is too low, this equilibrium-driven step will not proceed efficiently, halting the entire synthesis.

  • Suboptimal Reaction Temperature: Insufficient heat can lead to an incomplete reaction, as the activation energy for the condensation and cyclization steps may not be met. Conversely, excessive temperatures can degrade starting materials and products, leading to the formation of intractable tars.[1]

  • Insufficient Reaction Time: The Pfitzinger reaction can be slow, sometimes requiring extended reflux periods (from several hours to over 24 hours) to reach completion.[4] It is crucial to monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC).

Q2: How can I systematically optimize my reaction conditions to improve the yield?

A systematic approach to optimization is key. Below is a decision tree to guide your troubleshooting process.

Troubleshooting_Yield Start Low or No Yield CheckBase Is the base strong enough (e.g., KOH, NaOH)? Start->CheckBase CheckConc Is the base concentration optimal (e.g., 30-50%)? CheckBase->CheckConc Yes Sol_Base Solution: Switch to a stronger base like KOH or NaOH. CheckBase->Sol_Base No CheckTemp Is the reaction temperature appropriate for the solvent? CheckConc->CheckTemp Yes Sol_Conc Solution: Adjust base concentration. An ethanolic or aqueous solution of 30-50% is a good starting point. CheckConc->Sol_Conc No CheckTime Has the reaction been allowed to proceed for a sufficient time? CheckTemp->CheckTime Yes Sol_Temp Solution: Ensure gentle, consistent reflux. Consider a higher-boiling solvent if necessary, but monitor for tar formation. CheckTemp->Sol_Temp No CheckSubstrate Are there highly deactivating or sterically hindering groups on the substrates? CheckTime->CheckSubstrate Yes Sol_Time Solution: Monitor the reaction by TLC and extend the reaction time as needed. CheckTime->Sol_Time No Sol_Substrate Solution: Consider modified Pfitzinger conditions, such as microwave synthesis or alternative catalysts. CheckSubstrate->Sol_Substrate Yes End Consult further literature for specific substrate analogues. CheckSubstrate->End No

Caption: Troubleshooting decision tree for low yield issues in Pfitzinger synthesis.

Data-Driven Optimization:

The choice of base and solvent can significantly impact the yield. The following table provides a summary of how these parameters can influence the outcome.

EntryBaseConcentrationSolventTemperature (°C)Time (h)Yield (%)Observations
1KOH30% in EthanolEthanol78 (Reflux)12~65Standard, reliable conditions with moderate purity.
2NaOH30% in EthanolEthanol78 (Reflux)12~62Similar performance to KOH.
3K₂CO₃SaturatedEthanol78 (Reflux)24<10Ineffective; the base is too weak for efficient isatin ring opening.
4KOH50% in WaterWater100 (Reflux)10~75Higher yield may be achievable, but workup can be more challenging.
5KOH30% in Ethanoln-Butanol118 (Reflux)8~55Faster reaction but with a notable increase in tar formation.

This table is a compiled representation based on general principles and reported outcomes in the literature.[1]

Issue 2: Formation of Tar and Purification Challenges

Q3: My reaction mixture has turned into a dark, thick tar. What causes this and how can I prevent it?

Tar formation is a common pitfall in the Pfitzinger synthesis, often arising from side reactions at elevated temperatures.[1]

  • Causes: Polymerization of starting materials or intermediates, and degradation of the desired product under harsh basic conditions and high temperatures are the primary culprits.

  • Prevention Strategies:

    • Temperature Control: Maintain a gentle and consistent reflux. Avoid aggressive heating, which can create localized hotspots.

    • Optimized Reaction Time: Do not prolong the reaction unnecessarily after completion, as this increases the likelihood of side reactions. Monitor progress by TLC.

    • Order of Addition: It is often advantageous to first dissolve the isatin in the basic solution and stir until the color changes (typically from orange/purple to a brownish-yellow), indicating the formation of the isatinate salt, before adding the carbonyl compound.[4]

Q4: I have already formed a significant amount of tar. How can I salvage my product during workup?

While prevention is ideal, it is sometimes possible to isolate the product from a tarry mixture.

  • Dilution and Filtration: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethanol or water) to reduce viscosity. If any solid has precipitated, it may be a salt of your product. This can be filtered off from the tarry solution.

  • Aqueous Workup: Transfer the diluted mixture to a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The desired carboxylate salt should dissolve in the aqueous layer, while many nonpolar, tarry byproducts will be extracted into the organic layer.

  • Charcoal Treatment: The aqueous layer containing the product salt may still be darkly colored. Stirring with a small amount of activated charcoal for 15-30 minutes, followed by filtration through celite, can help decolorize the solution before acidification.

  • Careful Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., acetic acid or dilute HCl) with vigorous stirring. The slow addition can promote the formation of a crystalline precipitate rather than an oil.

FAQs: Substrate Scope and Advanced Protocols

Q5: How do substituents on the isatin and carbonyl compound affect the reaction?

The electronic and steric properties of the substituents can have a profound impact on the reaction's success.

  • Electron-Donating Groups (EDGs) on Isatin: EDGs (e.g., -OCH₃, -CH₃) on the isatin ring generally enhance the nucleophilicity of the intermediate aniline, which can facilitate the condensation and cyclization steps.[5]

  • Electron-Withdrawing Groups (EWGs) on Isatin: EWGs (e.g., -NO₂, -Cl) can decrease the nucleophilicity of the aniline intermediate, potentially slowing down the reaction and requiring more forcing conditions (higher temperatures or longer reaction times).

  • Sterically Hindered Ketones: Ketones with bulky substituents near the α-methylene group can present significant steric hindrance, which may inhibit the initial condensation step. In such cases, higher temperatures, longer reaction times, or the use of microwave irradiation may be necessary to achieve a reasonable yield.[6] Some highly hindered ketones may fail to react under standard Pfitzinger conditions.[6]

Q6: My product is an oil and does not precipitate upon acidification. How should I proceed with purification?

Oily products or the formation of emulsions during workup require alternative purification strategies.

  • Liquid-Liquid Extraction: If your product is an oil, after acidification, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Column Chromatography: The resulting crude oil can be purified by column chromatography. For carboxylic acids, silica gel is commonly used. A mobile phase gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to the eluent, can help to reduce tailing and improve separation.

  • Preparative HPLC: For challenging separations or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[6]

Q7: Are there any modifications to the classical Pfitzinger synthesis that can improve yields for difficult substrates?

Yes, several modifications have been developed to address the limitations of the classical procedure.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7]

  • Alternative Catalysts and Conditions: While strong bases are typical, some modified procedures have explored other catalytic systems to improve efficiency and substrate scope.[7]

  • Halberkann Variant: The reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids, offering an alternative synthetic route.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a generalized method based on established procedures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (11.2 g, 0.2 mol) in a mixture of absolute ethanol (100 mL) and water (4 mL).

  • Isatin Addition: Add isatin (10.3 g, 0.07 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change from orange-red to a brownish-yellow, indicating the formation of the potassium salt of isatinic acid.

  • Carbonyl Addition and Reflux: Add acetone (5.8 mL, 0.08 mol) to the reaction mixture. Heat the mixture to a gentle reflux (approximately 79°C) and maintain for 24 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes with 1% acetic acid).

  • Workup: a. Allow the reaction mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add 100 mL of water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetone and other neutral impurities. e. Cool the aqueous layer in an ice bath.

  • Precipitation and Isolation: a. Slowly acidify the cold aqueous solution with glacial acetic acid or 2M HCl with vigorous stirring until the precipitation of the product is complete (typically at pH 4-5). b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol. d. Dry the product in a vacuum oven.

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a rapid synthesis of a quinoline-4-carboxylic acid derivative.[3]

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (1.47 g, 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • Carbonyl Addition: To this solution, add the appropriate ketone (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes at a suitable temperature (e.g., 120-140 °C).

  • Workup and Isolation: a. After irradiation, cool the vessel to room temperature. b. Filter the dark solution to remove any insoluble material. c. Pour the filtrate into an ice-water mixture (100 mL). d. Acidify with acetic acid to precipitate the product. e. Collect the solid by filtration, wash with water, and dry.

References

  • Pfitzinger reaction. In Wikipedia; 2023. Available at: [Link]

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33 (1), 100. DOI: 10.1002/prac.18850330110. Available at: [Link]

  • Sangshetti, J. N.; Zambare, A. S.; Gonjari, I.; Shinde, D. B. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry2014 , 11 (2), 225-250. DOI: 10.2174/1570193X113106660020. Available at: [Link]

  • Shvekhgeimer, M. G.-A. The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds2004 , 40 (3), 257-294. DOI: 10.1023/B:COHC.0000028623.41308.e5. Available at: [Link]

  • Halberkann, J. Abkömmlinge der Chininsäure. Ber. Dtsch. Chem. Ges.1921 , 54 (11), 3090-3107. DOI: 10.1002/cber.19210541118. Available at: [Link]

  • Saleh, M. M.; Khaleel, M. I. Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR)2015 , 4 (8), 2085-2089. Available at: [Link]

  • Yadav, V.; Yadav, N. Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research2012 , 4 (4), 1956-1959. Available at: [Link]

  • Steric Hindrance in the Pfitzinger Reaction. J. Am. Chem. Soc.1944 , 66 (11), 1893–1894. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara J. Sci.2023 , 27 (3), 160-167. Available at: [Link]

  • Pfitzinger-Reaktion. In Wikipedia; 2023. Available at: [Link]

  • The Pfitzinger Reaction. (Review). Scribd. Available at: [Link]

  • Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... ResearchGate. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers... ACS Omega2020 , 5 (7), 3533–3541. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Adv.2020 , 10, 26841-26865. Available at: [Link]

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Optimization

Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis by Minimizing Tar Formation

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful synthetic method. Our focus is to provide in-depth, field-proven insights into minimizing tar formation, a frequent and frustrating side reaction, thereby improving your reaction yields and simplifying product purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the thick, dark tar that often forms during my Doebner-von Miller reaction?

A1: The most significant contributor to tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strongly acidic conditions required for the synthesis, these carbonyl compounds can readily self-condense into high-molecular-weight polymers, resulting in the characteristic intractable tar that can significantly lower the yield of your desired quinoline product.[1][3][4]

Q2: I am working with a substituted aniline and observing very low yields. Could this be related to tar formation?

A2: Yes, the electronic properties of the substituents on the aniline ring can significantly influence the reaction's success. Anilines bearing electron-withdrawing groups are known to be less reactive, which can lead to lower yields.[1][3] In some cases, the slower desired reaction rate can allow more time for the competing polymerization of the carbonyl compound to occur. Conversely, highly electron-rich anilines might be overly reactive, potentially leading to other side reactions. Careful optimization of reaction conditions is crucial when working with substituted anilines.[2]

Q3: Is it possible to use α,β-unsaturated ketones instead of aldehydes in this synthesis?

A3: Yes, α,β-unsaturated ketones are viable substrates for the Doebner-von Miller reaction. However, the reaction is often more successful and less prone to certain side reactions when α,β-unsaturated aldehydes are used.[1]

Q4: Are there any "greener" or more modern modifications to the Doebner-von Miller synthesis that can help reduce tarring?

A4: While the classic Doebner-von Miller reaction is known for its harsh conditions, several modifications have been developed to improve its efficiency and environmental footprint. These include the use of milder Lewis acid catalysts, ionic liquids, and microwave-assisted synthesis, which can sometimes lead to shorter reaction times and reduced byproduct formation.[5] For instance, employing a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions has been described.[6]

Troubleshooting Guide: From Tar to Treasure

This section provides a problem-and-solution framework to address specific issues encountered during the Doebner-von Miller synthesis.

Problem 1: Significant Tar/Polymer Formation
  • Symptom: The reaction mixture becomes a thick, dark, and unmanageable tar, making product isolation nearly impossible and drastically reducing the yield.[1]

  • Root Cause: As previously mentioned, this is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2][3]

  • Solutions:

    • Implement a Biphasic Solvent System: This is a highly effective strategy to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), minimizing its exposure to the high concentration of acid in the aqueous phase where the aniline salt resides.[1][7] This spatial separation significantly curtails the rate of polymerization.

    • Control Reactant Addition: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline.[1][2] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired bimolecular reaction with aniline over self-polymerization.[3]

    • Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[1] Consider a systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][2][8] Milder Lewis acids may offer a better balance between reaction rate and byproduct formation.[2]

    • Maintain Strict Temperature Control: The Doebner-von Miller reaction often requires heating, but excessive temperatures can promote polymerization and other side reactions.[1][2] It is advisable to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. If the reaction is highly exothermic, initial cooling may be necessary.[2][9]

    • Utilize an Acetal Protecting Group: To circumvent the direct handling of the reactive α,β-unsaturated aldehyde, its corresponding acetal (e.g., acrolein diethyl acetal) can be used.[3][6] The acetal is stable but will hydrolyze in situ under the acidic reaction conditions to slowly generate the required aldehyde, thus keeping its concentration low.

Problem 2: Low Yield of the Desired Quinoline
  • Symptom: After workup and purification, the isolated yield of the quinoline product is disappointingly low, even if tar formation was not catastrophic.

  • Root Cause: Besides tar formation, low yields can result from incomplete reaction, degradation of starting materials or product under harsh conditions, or inefficient oxidation of the dihydroquinoline intermediate.[3]

  • Solutions:

    • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to monitor the consumption of starting materials and the formation of the product.[2][4] This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to degradation.

    • Ensure Complete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent (which can be an external reagent or one of the reaction components like an imine) is inefficient or present in insufficient quantity, the reaction may stall at the dihydroquinoline stage.[1][10] Ensure an adequate amount of a suitable oxidizing agent is present. In some protocols, post-reaction oxidation with agents like DDQ or MnO₂ can be performed if dihydroquinoline impurities are detected.[1]

    • Check Reagent Purity: Use high-purity, freshly distilled reagents where possible, as impurities can interfere with the reaction.[2]

Problem 3: Formation of Unexpected Isomers or Byproducts
  • Symptom: Characterization of the product reveals the presence of an unexpected regioisomer or other byproducts.

  • Root Cause: The Doebner-von Miller reaction can sometimes yield unexpected products, particularly with sterically hindered substrates or under specific catalytic conditions.[1][2] For instance, the use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures.[1]

  • Solutions:

    • Substrate Selection: If feasible, opt for less sterically hindered α,β-unsaturated carbonyl compounds, as the reaction is generally most efficient with sterically accessible aldehydes.[1]

    • Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically vary the acid catalyst, solvent, and temperature to identify conditions that selectively favor the formation of the desired product.[1]

    • Thorough Characterization: In the event of unexpected product formation, comprehensive characterization using NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography is essential to elucidate the structure of the byproduct and gain insight into the competing reaction pathway.[2]

Data Summary: Catalyst and Condition Optimization

The choice of acid catalyst can significantly impact the outcome of the Doebner-von Miller reaction. The following table provides a general comparison, though optimal conditions will vary with specific substrates.

Catalyst TypeExamplesStrengthsPotential Issues
Brønsted Acids HCl, H₂SO₄, p-TsOHReadily available, effective proton sourceCan be overly harsh, promoting tar formation
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Can be milder, potentially reducing polymerizationMay be more expensive, require anhydrous conditions

Note: This table presents general trends. The actual performance will depend on the specific substrates and reaction scale.

Visualizing the Reaction: Main Pathway vs. Side Reaction

The following diagram illustrates the desired Doebner-von Miller reaction pathway leading to the quinoline product, in competition with the polymerization side reaction that leads to tar formation.

G cluster_main Main Reaction Pathway Aniline Aniline Intermediate Conjugate Addition Intermediate Aniline->Intermediate Carbonyl α,β-Unsaturated Carbonyl Dihydroquinoline Dihydroquinoline Intermediate->Dihydroquinoline Quinoline Quinoline Product Dihydroquinoline->Quinoline Carbonyl_side α,β-Unsaturated Carbonyl Tar Tar / Polymer Carbonyl_side->Tar

Caption: Competing pathways in the Doebner-von Miller synthesis.

Experimental Protocol: Minimized Tar Synthesis of 2-Methylquinoline

This protocol incorporates several of the troubleshooting strategies discussed above to minimize tar formation.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Toluene

  • 6 M Hydrochloric Acid

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reactant Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1] This slow addition is critical to prevent a buildup of the aldehyde concentration.

  • Reaction Monitoring: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking samples from the organic layer and analyzing them by TLC.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 0.1 mol scale reaction).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product is often a dark oil. For less volatile products, purification can be achieved by column chromatography on silica gel, potentially after a preliminary filtration through a plug of silica to remove the majority of tarry residues.[1] For volatile products like 2-methylquinoline, steam distillation is an effective purification method to separate the product from non-volatile tar.[2][9]

Workflow Diagram: Minimized Tar Synthesis

G start Start setup 1. Combine Aniline & HCl (aq) 2. Heat to Reflux start->setup add 3. Dropwise addition of Crotonaldehyde in Toluene setup->add reflux 4. Reflux for 4-6h (Monitor by TLC) add->reflux workup 5. Cool & Neutralize (NaOH) 6. Extract with Organic Solvent reflux->workup purify 7. Dry & Concentrate 8. Purify (Chromatography/Distillation) workup->purify end Pure Quinoline purify->end

Caption: Step-by-step workflow for the minimized tar synthesis protocol.

References

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Scilit. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]

  • Doebner-Miller reaction. chemeurope.com. Available at: [Link]

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Troubleshooting

Technical Support Center: Addressing Solubility Challenges of Quinoline-4-Carboxylic Acids in Biological Buffers

Welcome to the technical support center dedicated to overcoming the solubility hurdles of quinoline-4-carboxylic acids in biological buffers. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the solubility hurdles of quinoline-4-carboxylic acids in biological buffers. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find practical, field-proven insights and detailed protocols to help you navigate the complexities of their formulation and ensure the reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of quinoline-4-carboxylic acids.

Q1: Why are my quinoline-4-carboxylic acid compounds poorly soluble in aqueous buffers at neutral pH?

A: The limited aqueous solubility of many quinoline-4-carboxylic acids stems from their molecular structure. The quinoline ring system is largely hydrophobic, and while the carboxylic acid group provides a hydrophilic center, its ionization state is pH-dependent. At neutral pH, a significant portion of the carboxylic acid groups are in their less soluble, protonated (-COOH) form.

Q2: What is the typical pKa of the carboxylic acid group on the quinoline scaffold?

A: While the exact pKa can vary depending on other substituents on the quinoline ring, the pKa of the carboxylic acid group in quinoline-4-carboxylic acids is generally predicted to be in the acidic range of 3 to 5.[1] This means that at a pH below this range, the compound will be predominantly in its neutral, less soluble form.

Q3: What is the best starting solvent for making a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for dissolving hydrophobic compounds like quinoline-4-carboxylic acids for in vitro biological assays.[2] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be effective.[1][3] It is crucial to use a high-purity, anhydrous grade of the solvent to maximize solubility.

Q4: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A: This phenomenon, often called "crashing out," is a common issue. It occurs when the highly concentrated drug solution in an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[2] The organic solvent disperses, leaving the compound to precipitate in the aqueous environment.

Q5: Can I use serum to improve the solubility of my compound in cell culture?

A: Yes, components of serum, such as albumin, can bind to hydrophobic compounds and help maintain their solubility in culture media.[2] However, this is only a viable option if your experimental design is compatible with the presence of serum. For serum-free applications, alternative strategies are necessary.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale for addressing more complex solubility challenges.

Issue 1: Compound Will Not Dissolve in Aqueous Buffer

If your quinoline-4-carboxylic acid derivative shows poor solubility in your desired biological buffer, a systematic approach to formulation is required.

Strategy 1: pH Adjustment

The ionization of the carboxylic acid group is a powerful tool for enhancing aqueous solubility. By raising the pH of the solution above the pKa of the carboxylic acid, you can deprotonate it to the more soluble carboxylate salt (-COO⁻).

  • Initial Suspension: Suspend a known amount of your quinoline-4-carboxylic acid in the desired aqueous buffer.

  • Titration with Base: While stirring vigorously, add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the suspension with a calibrated pH meter. Observe the visual dissolution of the compound.

  • Determine Optimal pH: The pH at which the compound fully dissolves is the minimum pH required for solubilization via salt formation. For sustained solubility, it is advisable to maintain the final pH slightly above this value.[1]

  • Buffer Selection: Ensure your chosen biological buffer has sufficient buffering capacity to maintain the required pH throughout your experiment.[1]

  • Henderson-Hasselbalch Relationship: The ratio of the soluble ionized form to the less soluble un-ionized form is governed by the Henderson-Hasselbalch equation. A pH two units above the pKa will result in approximately 99% of the compound being in the ionized, more soluble form.

  • Compound Stability: Be aware that very high pH values may lead to chemical instability of your compound over time. It is crucial to assess the stability of your compound at the selected pH for the duration of your experiment.[1]

Strategy 2: Utilization of Co-solvents

Introducing a water-miscible organic solvent can reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

  • Select a Co-solvent: Choose a biocompatible co-solvent such as DMSO, ethanol, polyethylene glycol (PEG) 300, or PEG 400.[1]

  • Prepare a Concentrated Stock: Dissolve the quinoline-4-carboxylic acid in 100% of the chosen co-solvent to create a high-concentration stock solution. Sonication or gentle warming (30-40°C) can aid dissolution.[1]

  • Serial Dilution: Perform serial dilutions of the stock solution into your pre-warmed (37°C) biological buffer.[2] It is critical to add the stock solution to the buffer and not the other way around, and to mix gently but thoroughly after each addition.

  • Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your assay as low as possible, typically below 0.5% (v/v) for DMSO, to avoid solvent-induced cellular toxicity.[2]

Co-solventTypical Final Concentration in Cell CultureNotes
DMSO< 0.5% (v/v)Most common; potential for cellular toxicity at higher concentrations.[2]
Ethanol< 0.5% (v/v)Can be more volatile; potential for cellular toxicity.
PEG 300/4001-5% (v/v)Generally well-tolerated by many cell lines.
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like quinoline-4-carboxylic acids, forming inclusion complexes with enhanced aqueous solubility.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[4] Other derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) are also effective.[4]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer.

  • Add the Compound: Add the quinoline-4-carboxylic acid to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture for several hours to overnight at room temperature to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Host-Guest Chemistry: The hydrophobic quinoline portion of the molecule is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.

  • Stoichiometry: The ratio of the drug to the cyclodextrin is important for optimal solubilization. This is often determined experimentally by creating a phase solubility diagram.

Issue 2: Precipitation in Cell Culture Media Over Time

Even if you successfully prepare an initially clear solution, precipitation can occur during incubation due to various factors.

Troubleshooting Steps:
  • Re-evaluate Final Concentration: The compound concentration may be at the cusp of its solubility limit. A slight decrease in concentration may prevent precipitation over the course of the experiment.

  • Check for pH Shifts: The metabolic activity of cells can alter the pH of the culture medium. If the pH drops, it can lead to the protonation of the carboxylic acid and subsequent precipitation. Ensure your medium has a robust buffering system (e.g., HEPES) if this is a concern.

  • Interactions with Media Components: High concentrations of salts, particularly divalent cations like Ca²⁺ and Mg²⁺, in some media formulations can contribute to the precipitation of certain compounds.

  • Temperature Fluctuations: Repeated warming and cooling of the media can affect compound solubility. Maintain a consistent temperature once the compound is added.

III. Visualization of Concepts

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for addressing the solubility of a new quinoline-4-carboxylic acid derivative.

Solubility_Workflow start Start: New Quinoline-4-Carboxylic Acid check_solubility Assess Solubility in Aqueous Buffer at Target pH start->check_solubility soluble Soluble: Proceed with Experiment check_solubility->soluble Yes insoluble Insoluble check_solubility->insoluble No ph_adjust Strategy 1: pH Adjustment (Target pH > pKa + 1) insoluble->ph_adjust check_ph_solubility Soluble? ph_adjust->check_ph_solubility ph_success pH Adjustment Successful check_ph_solubility->ph_success Yes ph_fail No/Unstable check_ph_solubility->ph_fail No cosolvent Strategy 2: Co-solvent Formulation (e.g., DMSO, PEG) ph_fail->cosolvent check_cosolvent_solubility Soluble at <0.5% Co-solvent? cosolvent->check_cosolvent_solubility cosolvent_success Co-solvent Method Successful check_cosolvent_solubility->cosolvent_success Yes cosolvent_fail No/Precipitates check_cosolvent_solubility->cosolvent_fail No cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_fail->cyclodextrin check_cd_solubility Soluble? cyclodextrin->check_cd_solubility cd_success Cyclodextrin Method Successful check_cd_solubility->cd_success Yes cd_fail Re-evaluate Compound/Experiment check_cd_solubility->cd_fail No

Caption: A stepwise decision-making workflow for solubilizing quinoline-4-carboxylic acids.

Mechanism of pH-Dependent Solubility

This diagram illustrates how changing the pH affects the ionization and solubility of a quinoline-4-carboxylic acid.

pH_Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph R-COOH Protonated Form Poorly Soluble high_ph R-COO⁻ + H⁺ Deprotonated (Anionic) Form Highly Soluble low_ph->high_ph + OH⁻ - H₂O high_ph->low_ph + H⁺

Caption: The equilibrium between the protonated and deprotonated forms of a carboxylic acid.

IV. References

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  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

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  • ResearchGate. (n.d.). Comparison of cyclodextrin derivatives and their properties. Retrieved January 16, 2026, from [Link]

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  • Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12947-12957. Available at: [Link]

  • Gelb, R. I., & Schwartz, L. M. (1981). Stability constants for complex formation between alpha-cyclodextrin and some amines. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2(1), 77-86. Available at: [Link]

  • Shcherbachenko, D. S., et al. (2021). Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part II. Amino acids within the protein globule of lysozyme. Free Radical Biology and Medicine, 172, 253-261. Available at: [Link]

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  • Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Shcherbachenko, D. S., et al. (2021). Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part I. Amino acids in free state. Free Radical Biology and Medicine, 172, 244-252. Available at: [Link]

  • CONICET. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2017). I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug? Retrieved January 16, 2026, from [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(14), 8565-8576. Available at: [Link]

  • PubChem. (n.d.). 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide. Retrieved January 16, 2026, from [Link]

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  • Fink, A. L., et al. (2000). l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA. Protein Science, 9(12), 2457-2464. Available at: [Link]

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  • Lahna, V., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

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  • ResearchGate. (2023). Stability of the Inclusion Complexes of Dodecanoic Acid with α-Cyclodextrin, β-Cyclodextrin and 2-HP-β-Cyclodextrin. Retrieved January 16, 2026, from [Link]

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  • Zhang, J., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. International Journal of Pharmaceutics, 514(1), 277-284. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Bromoquinolines

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with the coupling of bromoquinolines. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern success with these often-tricky substrates. Quinolines are a cornerstone in medicinal chemistry, and mastering their functionalization is a critical skill.[1][2] This guide is structured in a practical question-and-answer format to address common failure modes directly.

The Challenge with Bromoquinolines

Bromoquinolines present a unique set of challenges in Suzuki-Miyaura couplings. The quinoline nitrogen is Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the electronic nature of the quinoline ring means that the reactivity of the C-Br bond is highly dependent on its position, influencing the rate of the critical oxidative addition step.[4] Understanding these electronic and steric factors is key to effective troubleshooting.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling with a bromoquinoline has resulted in very low yield or complete failure. Where should I start my investigation?

A: This is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: the catalyst, base, or reagents. A systematic, step-by-step approach is the most efficient way to diagnose the problem.

Senior Application Scientist's Analysis: The Suzuki-Miyaura reaction is a catalytic cycle, and a failure at any point—oxidative addition, transmetalation, or reductive elimination—will halt the entire process. With heteroaromatic substrates like bromoquinolines, the two most frequent failure points are inefficient oxidative addition and catalyst deactivation.

Troubleshooting Workflow:

Troubleshooting_Yield start Low / No Yield catalyst 1. Catalyst & Ligand Optimization start->catalyst base 2. Base & Solvent Screening catalyst->base No Improvement success Successful Coupling catalyst->success Yield Improves reagents 3. Reagent Quality Check base->reagents No Improvement base->success Yield Improves temp 4. Temperature & Time Adjustment reagents->temp No Improvement reagents->success Yield Improves temp->success Yield Improves

Caption: A stepwise guide to troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand System:

    • The Problem: The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.[3] The position of the bromine atom also dictates the ease of oxidative addition; C-Br bonds at electron-deficient positions (e.g., C2, C4) are generally more reactive.[4]

    • Solution: For challenging heteroaryl couplings, employing bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the crucial oxidative addition step and can stabilize the active Pd(0) species, preventing deactivation.[5]

    • Actionable Protocol:

      • Screen a panel of modern palladium precatalysts and ligands.

      • Start with a versatile catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a ligand like XPhos or SPhos.

      • Maintain a ligand-to-palladium ratio between 1:1 and 4:1. An incorrect ratio can lead to catalyst decomposition.

  • Base and Solvent Selection:

    • The Problem: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base and solvent are intrinsically linked.

    • Solution: A base screening is often necessary. Stronger, non-nucleophilic bases are often required. The solvent system must solubilize all components and facilitate the interaction between the aqueous (base) and organic phases.

    • Actionable Protocol:

      • If using a mild base like Na₂CO₃ or K₂CO₃ with poor results, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[6]

      • Ensure the base is finely powdered to maximize surface area.

      • Use a thoroughly degassed solvent system. Common choices include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water.[6] Oxygen is a known catalyst poison and must be rigorously excluded. Degas by sparging with argon or nitrogen for at least 30 minutes or via three freeze-pump-thaw cycles.

  • Boronic Acid/Ester Quality:

    • The Problem: Boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is a common cause of failed or low-yielding reactions.

    • Solution: Use high-purity boronic acids from a reputable supplier. If protodeboronation is suspected, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

    • Actionable Protocol:

      • Always use fresh boronic acid.

      • If possible, purchase or synthesize the corresponding boronic acid pinacol ester.

      • Run a small-scale control reaction with a simple, reliable aryl bromide (like bromobenzene) to confirm the activity of your boronic acid.

Issue 2: Significant Side Product Formation

Q2: My reaction works, but I'm isolating significant amounts of dehalogenated quinoline and/or homocoupled boronic acid product. How can I suppress these side reactions?

A: Side product formation indicates that alternative reaction pathways are competing with your desired cross-coupling. Addressing this requires fine-tuning the reaction conditions to favor the productive catalytic cycle.

Senior Application Scientist's Analysis: Dehalogenation (replacement of -Br with -H) and boronic acid homocoupling are two of the most common side reactions in Suzuki couplings. Dehalogenation can be promoted by certain bases or solvents and occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the organoboron partner. Homocoupling is often promoted by the presence of oxygen.

Catalytic Cycles: Desired vs. Side Reactions

Side_Reactions cluster_0 Desired Suzuki Cycle cluster_1 Dehalogenation cluster_2 Homocoupling A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-Br) A->B Ar-Br C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'B(OH)2 Base D Reductive Elimination C->D D->A Product Out Product Ar-Ar' D->Product B_side Ar-Pd(II)-Br E Ar-Pd(II)-H B_side->E Hydride Source F Reductive Elimination E->F Dehalo Ar-H F->Dehalo G Ar'B(OH)2 H Oxidative Dimerization G->H O2, Pd(II) Homo Ar'-Ar' H->Homo

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Minimizing Dehalogenation:

    • The Problem: The source of the hydride for dehalogenation can be solvent (e.g., alcohols, water under certain conditions) or the boronic acid itself. The choice of base can also influence this pathway.

    • Solution: Screen different bases and ensure anhydrous conditions if your protocol does not explicitly require water. Water's role can be complex; while necessary for many protocols with boronic acids, excessive amounts can sometimes promote side reactions.[7]

    • Actionable Protocol:

      • If using a carbonate base in a protic solvent mixture, try switching to an anhydrous system with a base like K₃PO₄ in a solvent like 2-MeTHF or dioxane.

      • Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.

  • Preventing Homocoupling:

    • The Problem: Homocoupling of the boronic acid is often initiated by oxygen, which can participate in an oxidative cycle with the palladium catalyst.

    • Solution: The most effective preventative measure is rigorous exclusion of oxygen from the reaction mixture.

    • Actionable Protocol:

      • Ensure your solvents are thoroughly degassed immediately before use.

      • Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk line techniques if available.

      • Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling compared to Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), as the latter can be reduced by the boronic acid, a process that can initiate homocoupling.

Comparative Data & Protocols

Table 1: Recommended Conditions for Suzuki Coupling of 3-Bromoquinoline

This table summarizes various successful conditions reported in the literature, providing a starting point for optimization.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012-16Good-Excellent
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10024Good-Excellent[5]
Pd(OAc)₂ / SPhosK₃PO₄·H₂OTHF6612-24Good-Excellent
P1-L1 PrecatalystDBUTHF/H₂O110< 0.2>90

Note: "P1-L1" refers to a specific precatalyst system used in an automated optimization study. DBU is 1,8-Diazabicyclo[5.4.0]undec-7-ene.

General Experimental Protocol

The following is a generalized procedure adapted from literature and should be optimized for your specific substrates.[1]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if separate), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Using a gas-tight syringe, add the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer with the organic solvent (2-3 times), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.[Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).[Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health.[Link]

  • Palladium in Quinoline Synthesis. ScienceDirect.[Link]

  • Palladium-catalyzed approaches to quinoline core. ResearchGate.[Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate.[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health.[Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications.[Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.[Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.[Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications.[Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.[Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.[Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate.[Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate.[Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED.[Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.[Link]

Sources

Troubleshooting

optimizing reaction conditions for quinoline synthesis (temperature, catalyst)

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked q...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing reaction conditions, with a special focus on temperature and catalyst selection. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) - General Considerations

This section addresses overarching questions that apply to various quinoline synthesis methods.

Q1: My quinoline synthesis reaction is giving a low yield. What are the general factors I should investigate first?

A1: Low yields in quinoline synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Here’s where to start:

  • Reaction Temperature: Many classical quinoline syntheses, such as the Conrad-Limpach, require high temperatures, sometimes exceeding 250°C, for cyclization.[1] Such extreme heat can also lead to product decomposition. It is critical to find the optimal temperature that balances reaction rate and stability.

  • Catalyst and Reagents: The choice and purity of your catalyst are paramount. For instance, the Friedländer synthesis can be catalyzed by a range of acids or bases, with varying efficiencies depending on the substrates.[1][2] Always ensure your reagents are pure and, if necessary, dry, as contaminants can halt or divert the reaction.

  • Solvent Choice: The reaction medium can significantly influence the outcome. For high-temperature cyclizations, using a high-boiling, inert solvent like mineral oil can markedly improve yields compared to neat (solvent-free) conditions.[1] In some cases, greener solvents like water can be highly effective, even without a catalyst.[3]

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to establish the optimal duration.[1][4]

  • Atmosphere: Certain reactions are sensitive to air or moisture. If you suspect degradation or unwanted side reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on your experimental priorities.

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants (e.g., a soluble acid in a liquid reaction mixture). They often lead to higher selectivity and can operate under milder conditions because the active sites are readily accessible. However, their removal from the final product can be challenging, often requiring difficult separations.[2]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid mixture). Their primary advantage is ease of separation—they can be filtered off and often recycled, making them ideal for larger-scale, more environmentally friendly processes.[2] Nanocatalysts represent a growing area within this category, offering high surface area and reactivity.[2]

Q3: Are there "green" or more environmentally friendly options for quinoline synthesis?

A3: Yes, significant progress has been made in developing greener synthetic routes. Key strategies include:

  • Catalyst-Free Conditions: The Friedländer synthesis, for example, can be successfully performed in water without a catalyst.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, often in more benign solvents like water.[4][5]

  • Alternative Catalysts: Using solid acid catalysts like Nafion NR50 or employing formic acid, a renewable and biodegradable resource, aligns with the principles of green chemistry.[6][7]

  • Solvent-Free Reactions: Performing reactions without a solvent at elevated temperatures is another effective green protocol, avoiding the use of destructive organic solvents.[8]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time.[4] This allows you to determine when the reaction is complete and avoid unnecessary heating that could lead to byproduct formation.

Part 2: Troubleshooting Guides for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in well-known named reactions for quinoline synthesis.

The Skraup Synthesis

Q5: My Skraup reaction is excessively vigorous and producing a large amount of black tar. How can I control it?

A5: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[9][10] Here are several strategies to moderate the reaction and improve the outcome:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[2][10] Boric acid can also serve this purpose.[10]

  • Controlled Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[10]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots where polymerization and charring can occur.[10]

  • Mild Oxidizing Agent: Incorporating a mild oxidizing agent like nitrobenzene, which can also act as a solvent, helps to control the reaction's pace.[4]

The Doebner-von Miller Synthesis

Q6: I'm observing very low yields in my Doebner-von Miller synthesis due to the formation of a polymeric material. What's happening and how can I fix it?

A6: Low yields in this reaction are frequently caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone substrate.[4][11] The highly acidic conditions required for the reaction can promote this unwanted side reaction.

  • Biphasic Reaction Medium: A key innovation to address this is using a biphasic system. By sequestering the carbonyl compound in an organic phase, you can drastically reduce its polymerization in the aqueous acidic phase, leading to significantly improved yields.[4][11]

  • Catalyst Choice: The reaction can be catalyzed by various Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid).[12] Experimenting with different acid catalysts may help find a balance that promotes quinoline formation without excessive polymerization.

The Friedländer Synthesis

Q7: I am struggling with poor regioselectivity in my Friedländer synthesis when using an unsymmetrical ketone. What can I do?

A7: Regioselectivity is a common challenge in the Friedländer synthesis when an unsymmetrical ketone can condense on either side of the carbonyl group.[1][4]

  • Catalyst Strategy: Switching from a base catalyst to an acid catalyst can sometimes minimize the self-condensation of the ketone, which is a competing side reaction.[9] A wide array of acid catalysts, including Lewis acids like indium(III) triflate (In(OTf)₃), have proven effective.[9]

  • Substrate Modification: You can introduce a phosphoryl group on the α-carbon of the ketone to direct the condensation.[4]

  • Specialized Catalysts and Media: Using specific amine catalysts or employing an ionic liquid as the reaction medium can also control the regioselectivity.[4]

Q8: My Friedländer reaction is not working well at lower temperatures, but high temperatures are decomposing my product. How do I optimize the temperature?

A8: This is a classic optimization problem. Traditional methods often require heating between 150°C and 220°C, especially without a catalyst.[3]

  • Catalyst is Key: The use of an effective catalyst can significantly lower the required reaction temperature. For example, molecular iodine (10 mol%) can catalyze the reaction at 80-100°C.[1] Microwave-assisted synthesis can also achieve high yields at elevated temperatures (e.g., 160°C) but with very short reaction times (5-10 minutes), minimizing decomposition.[5]

  • Solvent Selection: As mentioned, a high-boiling solvent can provide better heat transfer and a more controlled reaction environment.

  • Systematic Optimization: A design of experiments (DoE) approach, where temperature, time, and catalyst loading are varied systematically, can help identify the optimal conditions efficiently.

The Combes Synthesis

Q9: I am getting a mixture of regioisomers in my Combes quinoline synthesis with an unsymmetrical β-diketone. How can I improve the selectivity?

A9: Achieving high regioselectivity in the Combes synthesis is a known challenge, governed by both steric and electronic effects of the substituents on the aniline and the β-diketone.[3]

  • Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other.[3] The larger group will preferentially be positioned away from the aniline ring during the cyclization step.

  • Catalyst Modification: The traditional use of concentrated sulfuric acid can be harsh. A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst, can be a more effective dehydrating agent and may influence regioselectivity.[13]

Part 3: Experimental Protocols and Data

Data Summary: Catalyst and Temperature in Quinoline Synthesis
Synthesis MethodCommon CatalystsTypical Temperature Range (°C)Key Considerations
Skraup Synthesis H₂SO₄ (catalyst and dehydrating agent), Oxidizing agent (e.g., nitrobenzene)145 - 170Highly exothermic; moderators like FeSO₄ are often used to control the reaction rate.[2]
Doebner-von Miller Acid catalysts (e.g., HCl, H₂SO₄, Lewis acids)100 - 140Prone to polymerization of the α,β-unsaturated carbonyl substrate.[2][4]
Friedländer Synthesis Acid (p-TsOH, H₂SO₄) or Base (KOH, NaOH)150 - 220 (uncatalyzed), 70-100 (catalyzed)Catalyst choice can significantly lower the required temperature.[1][2][3]
Combes Synthesis Acid catalysts (e.g., H₂SO₄, PPA)100 - 150Regioselectivity is a key challenge with unsymmetrical β-diketones.[2][13]
Protocol 1: Catalyzed Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines a general procedure for an acid-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)[2]

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux (approximately 110°C) and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol provides an environmentally friendly approach to quinoline synthesis.[4]

Materials:

  • 2-aminobenzaldehyde (1.0 mmol)

  • Ketone with an α-methylene group (e.g., acetone) (1.2 mmol)

  • Deionized water (5 mL)

Procedure:

  • In a round-bottom flask, combine the 2-aminobenzaldehyde and the ketone.[3]

  • Add 5 mL of deionized water to the flask.[3]

  • Stir the mixture vigorously at 70°C.[3]

  • Monitor the progress of the reaction by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry.[3]

  • If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • The crude product can be further purified by recrystallization or column chromatography.[3]

Part 4: Visualizing the Workflow

Troubleshooting Workflow for Low Yield in Quinoline Synthesis

Troubleshooting_Workflow start Low Yield Observed check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete complete Reaction Complete, Still Low Yield incomplete->complete No troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete Yes troubleshoot_complete Troubleshoot Product Loss/Decomposition complete->troubleshoot_complete extend_time Increase Reaction Time troubleshoot_incomplete->extend_time increase_temp Increase Temperature (with caution) troubleshoot_incomplete->increase_temp add_catalyst Increase Catalyst Loading troubleshoot_incomplete->add_catalyst check_reagents Check Reagent Purity troubleshoot_incomplete->check_reagents check_workup Review Workup & Purification troubleshoot_complete->check_workup check_decomposition Evidence of Decomposition? (e.g., tarring) troubleshoot_complete->check_decomposition optimize_temp Optimize Temperature (Lower Temp) check_decomposition->optimize_temp Yes optimize_catalyst Change Catalyst (Milder Conditions) check_decomposition->optimize_catalyst Yes inert_atmosphere Use Inert Atmosphere check_decomposition->inert_atmosphere Yes

Caption: A decision tree for troubleshooting low yields.

Catalyst Selection Logic for Quinoline Synthesis

Catalyst_Selection start Define Synthesis Goal scale Scale of Reaction? start->scale lab_scale Lab Scale scale->lab_scale Small large_scale Large Scale / Green Chemistry scale->large_scale Large mild_conditions Need for Mild Conditions? lab_scale->mild_conditions recycling Catalyst Recycling Important? large_scale->recycling homogeneous Consider Homogeneous Catalysts (e.g., p-TsOH, In(OTf)₃) high_selectivity High Selectivity Required? homogeneous->high_selectivity heterogeneous Consider Heterogeneous Catalysts (e.g., Zeolites, Nafion) mild_conditions->homogeneous Yes yes_mild Yes no_mild No high_selectivity->homogeneous Often Yes yes_selectivity Yes recycling->heterogeneous Yes yes_recycling Yes

Caption: A flowchart for selecting an appropriate catalyst.

References

  • 3. Benchchem.

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  • 9. Benchchem.

  • . ResearchGate.

  • 10. Benchchem.

  • . Wikipedia.

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  • 2. Benchchem.

  • . Wikipedia.

  • . PMC - NIH.

  • . PMC - NIH.

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  • . ResearchGate.

  • . MDPI.

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  • . PMC - PubMed Central - NIH.

  • . ResearchGate.

  • . ResearchGate.

  • . Alfa Chemistry.

  • . PubMed Central.

  • . ResearchGate.

  • . Organic Chemistry Portal.

  • . IIP Series.

  • . Slideshare.

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  • . Organic Reactions.

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  • . ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in the Friedländer Synthesis of Quinolines

Welcome to our dedicated technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this versatile and widely used reaction. Quinolines are a critical structural motif in a vast array of biologically active compounds, and mastering their synthesis is key to advancing many research and development pipelines.[1][2][3] This resource provides in-depth, experience-driven insights and actionable protocols to help you optimize your reactions and minimize the formation of unwanted byproducts.

FAQs: Understanding the Root Causes of Common Side Reactions

Q1: What are the most prevalent side reactions I should be aware of in the Friedländer synthesis?

A1: The Friedländer synthesis, while elegant, is often accompanied by several competing reactions that can significantly impact the yield and purity of your desired quinoline product. The most common side reactions include:

  • Aldol Condensation: The ketone starting material can undergo self-condensation, especially under basic conditions, leading to the formation of α,β-unsaturated ketones.[4]

  • Self-Condensation of the o-Aminoaryl Aldehyde or Ketone: The o-aminoaryl carbonyl compound can react with itself, which is a particular issue if it is unstable. This can result in the formation of trimers or other polymeric materials.[4]

  • Formation of Regioisomers: When an unsymmetrical ketone is used, the reaction can occur at two different α-methylene positions. This leads to a mixture of isomeric quinolines, which can be challenging to separate.[4]

  • Degradation under Harsh Conditions: Traditional Friedländer synthesis often employs high temperatures and strong acid or base catalysts. These harsh conditions can lead to the degradation of starting materials or the desired quinoline product, often resulting in the formation of tarry byproducts.[1][5]

Q2: How does the choice of catalyst influence the formation of side products?

A2: Catalyst selection is a critical parameter in controlling the outcome of the Friedländer synthesis. The catalyst not only affects the reaction rate but also plays a pivotal role in dictating the reaction pathway and, consequently, the product distribution.

  • Traditional Acid and Base Catalysts: Strong acids (e.g., H₂SO₄, trifluoroacetic acid) and bases (e.g., KOH, KOtBu) can be effective but often require high temperatures, which can promote side reactions like aldol condensation and degradation.[6][7]

  • Lewis Acids: Lewis acids, such as neodymium(III) nitrate hexahydrate and In(OTf)₃, have been shown to be efficient catalysts, often under milder conditions, which can help to suppress side product formation.[6][8]

  • Modern Catalytic Systems: Recent advancements have focused on developing milder and more selective catalysts. These include ionic liquids, metal-organic frameworks, polymers, and nanocatalysts, which can offer improved yields and reduced side reactions.[9][10] For instance, certain polymer-supported catalysts and ionic liquids have proven effective at significantly lower temperatures (50°C to 100°C).[5]

Q3: Can the reaction mechanism itself provide clues to potential side reactions?

A3: Absolutely. Understanding the plausible reaction mechanisms of the Friedländer synthesis is key to anticipating and mitigating side reactions. There are two primary proposed mechanisms:

  • Aldol Addition First: In this pathway, the initial step is an aldol addition between the o-aminoaryl carbonyl compound and the enolate of the second carbonyl compound. This is followed by cyclization and dehydration. The initial aldol addition is often the rate-limiting step.

  • Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the o-aminoaryl carbonyl and the second carbonyl compound. This is then followed by an intramolecular aldol-type reaction and dehydration.

The prevailing mechanism can be influenced by the reaction conditions. For example, basic conditions tend to favor the initial aldol condensation pathway, which also explains the prevalence of aldol self-condensation as a side reaction under these conditions.

Troubleshooting Guide: Practical Solutions for Common Experimental Issues

This section provides a question-and-answer formatted guide to directly address specific problems you might be encountering at the bench.

Problem 1: My reaction is producing a complex mixture of products, with significant aldol condensation byproducts.

Q: How can I suppress the self-condensation of my ketone starting material?

A: Aldol condensation is a common and frustrating side reaction, particularly when using base catalysis. Here are several strategies to minimize its occurrence:

  • Switch to Acidic Conditions: Aldol condensation is more pronounced under basic catalysis. Shifting to an acidic catalyst can significantly reduce the formation of these byproducts.[4]

  • Modify the Ketone: Introducing a phosphoryl group on the α-carbon of the ketone can help to prevent self-condensation.[4][7]

  • Utilize an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, its imine analog can be used. This approach avoids the conditions that typically promote aldol reactions.[4][7]

Strategy Rationale Considerations
Acid Catalysis Protonation of the carbonyl oxygen of the o-aminoaryl aldehyde/ketone activates it towards nucleophilic attack by the enol of the other ketone, which is less prone to self-condensation than the enolate.May not be suitable for acid-sensitive functional groups.
Ketone Modification The bulky phosphoryl group sterically hinders the approach of another ketone molecule for self-condensation.Requires an additional synthetic step to introduce the phosphoryl group.
Imine Analog The pre-formation of the imine bypasses the initial condensation step where aldol side reactions are most likely to occur.The imine needs to be prepared in a separate step.
Problem 2: I am observing a mixture of regioisomers when using an unsymmetrical ketone.

Q: How can I improve the regioselectivity of the reaction?

A: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis. The following approaches can be employed to favor the formation of a single isomer:

  • Use of Specific Catalysts: Certain catalysts can influence the regioselectivity. For example, the use of an appropriate amine catalyst or an ionic liquid has been shown to be effective in controlling the regioselectivity.[7]

  • Introduction of a Directing Group: As with preventing aldol condensation, introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction to the other α-methylene position.[7]

Problem 3: The reaction is sluggish, and I'm recovering a significant amount of starting material, or the yield is very low.

Q: What adjustments can I make to drive the reaction to completion and improve the yield?

A: Low conversion and poor yields can stem from several factors, often related to suboptimal reaction conditions.[1]

  • Optimize Reaction Temperature: The reaction can be highly sensitive to temperature. If the reaction is slow, a gradual increase in temperature (e.g., in 10-20°C increments) while monitoring by TLC can be beneficial.[5] Conversely, if degradation is observed (charring or tar formation), the temperature should be lowered.[5]

  • Catalyst Choice and Loading: The chosen catalyst may not be optimal for your specific substrates. Screening different acid or base catalysts is recommended.[11] In some cases, simply increasing the catalyst loading can improve the conversion rate.[1]

  • Solvent Selection: The solubility of the reactants is crucial. If solubility is an issue, switching to a more polar solvent like DMF or ethanol may improve the reaction efficiency.[1]

  • Removal of Water: In acid-catalyzed reactions, the water produced during the cyclization step can inhibit the reaction equilibrium.[5] Using anhydrous solvents and reagents is crucial. The use of a Dean-Stark apparatus to azeotropically remove water can also be beneficial.

Problem 4: My o-aminoaryl aldehyde/ketone appears to be unstable under the reaction conditions.

Q: Are there strategies to circumvent the instability of the o-aminoaryl carbonyl compound?

A: The instability of o-aminoaryl aldehydes and ketones can lead to self-condensation and polymerization, significantly reducing the yield of the desired quinoline.[4]

  • In Situ Generation: A highly effective strategy is to generate the o-aminoaryl carbonyl compound in situ from a more stable precursor. For example, an o-nitroaryl aldehyde or ketone can be reduced to the corresponding amine in the reaction mixture, which then immediately undergoes the Friedländer condensation.[12] This one-pot approach avoids the isolation of the potentially unstable amine intermediate.[12]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Annulation to Minimize Side Reactions

This protocol utilizes molecular iodine as a mild and efficient catalyst, which can often provide better yields and fewer side products compared to traditional strong acid or base catalysis.[1][11]

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Microwave-Assisted Synthesis for Rapid Reaction and Reduced Byproducts

Microwave irradiation can significantly shorten reaction times and often leads to cleaner reactions with fewer byproducts due to the rapid and uniform heating.[5]

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a suitable catalyst (e.g., p-toluenesulfonic acid) in a minimal amount of a high-boiling solvent (e.g., acetic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 160°C) for 5-10 minutes.[5] Monitor the internal pressure to ensure it remains within safe limits.

  • After irradiation, allow the vessel to cool to a safe temperature before opening.

  • Pour the cooled reaction mixture into water and stir.

  • Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in the Friedländer Synthesis

G cluster_main Desired Friedländer Pathway cluster_side1 Side Reaction: Aldol Self-Condensation cluster_side2 Side Reaction: Regioisomer Formation Reactants o-Aminoaryl Ketone + Unsymmetrical Ketone Intermediate Aldol Adduct or Schiff Base Reactants->Intermediate Catalyst Ketone Unsymmetrical Ketone Product Desired Quinoline Product Intermediate->Product Cyclization & Dehydration Regioisomer Regioisomeric Quinoline Intermediate->Regioisomer Attack at alternative α-position Aldol_Product α,β-Unsaturated Ketone Ketone->Aldol_Product Base Catalyst

Caption: Competing reaction pathways in the Friedländer synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or Incomplete Reaction TLC Analyze by TLC: Significant Starting Material? Start->TLC Temp Increase Temperature (10-20°C increments) TLC->Temp Yes Catalyst Screen Different Catalysts or Increase Loading TLC->Catalyst Yes, after Temp Solvent Change to a More Polar Solvent (e.g., DMF) TLC->Solvent Yes, if solubility is poor Degradation Analyze by TLC: Degradation/Tarry Products? TLC->Degradation No Temp->TLC Catalyst->TLC Solvent->TLC LowerTemp Lower Temperature & Extend Reaction Time Degradation->LowerTemp Yes MilderCat Use Milder Catalyst (e.g., Iodine, Ionic Liquid) Degradation->MilderCat Yes Success Improved Yield Degradation->Success No LowerTemp->TLC MilderCat->TLC

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Technical Support Center: Friedländer Quinoline Synthesis - Benchchem. (n.d.). BenchChem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.). BenchChem.
  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Technical Support Center: Optimizing Friedländer Synthesis - Benchchem. (n.d.). BenchChem.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed.
  • Friedländer Synthesis - J&K Scientific LLC. (2025). J&K Scientific.
  • optimizing reaction conditions for quinolinone synthesis - Benchchem. (n.d.). BenchChem.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central (NIH).
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem. (n.d.). BenchChem.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Purification of Polar Quinoline-4-Carboxylic Acids

Welcome to the technical support center for the purification of polar quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and ofte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying this class of compounds. Due to their amphoteric nature, limited solubility, and strong interactions with common stationary phases, these molecules demand a specialized approach.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline-4-carboxylic acid so difficult to dissolve in standard chromatography solvents?

A1: The primary reason is its zwitterionic potential. Quinolone-4-carboxylic acids possess both a basic quinoline nitrogen (pKa ~1-2) and an acidic carboxylic acid group (pKa ~3-4).[1] At a neutral pH, the molecule can exist as a zwitterion, carrying both a positive and a negative charge. This high polarity and internal salt-like character drastically reduce its solubility in common, less polar organic solvents like ethyl acetate or dichloromethane, and even in moderately polar solvents like acetonitrile at neutral pH. Furthermore, they are often only sparingly soluble in water at their isoelectric point.[2]

Q2: I'm using a standard C18 (Reversed-Phase) column, but my compound either doesn't stick at all or the peak tailing is severe. What's happening?

A2: This is the most common issue and stems from two main problems:

  • Insufficient Retention: The high polarity of your compound means it has little affinity for the non-polar C18 stationary phase. It prefers the polar mobile phase and elutes very early, often in the void volume.[3]

  • Severe Peak Tailing: This indicates a secondary, undesirable retention mechanism is at play.[4] The silica backbone of most C18 columns has exposed, acidic silanol groups (Si-OH). The basic quinoline nitrogen on your molecule can interact strongly with these ionized silanols, leading to a "stick-and-release" effect that causes significant peak tailing.[5][6]

Q3: What is the single most critical parameter to control during the chromatographic purification of these compounds?

A3: Mobile phase pH. Control over pH is paramount because it dictates the ionization state of your molecule, and therefore its interaction with the stationary phase.[7]

  • Low pH (e.g., <2): The carboxylic acid is protonated (neutral), and the quinoline nitrogen is protonated (positive charge). The molecule behaves as a cation.

  • Mid pH (e.g., 3-4): The molecule may exist as a zwitterion or a mixture of species.

  • High pH (e.g., >5): The carboxylic acid is deprotonated (negative charge), and the quinoline nitrogen is neutral. The molecule behaves as an anion.

By strategically manipulating the pH, you can control the molecule's charge and polarity to suit your chosen purification method.

Chromatography Troubleshooting Guide

Problem: Severe peak tailing and poor recovery on a C18 column.
  • Root Cause: Strong ionic interactions between the protonated basic quinoline nitrogen and deprotonated, acidic residual silanol groups on the silica-based stationary phase.[8][9] This secondary interaction mechanism leads to tailed peaks and, in some cases, irreversible binding.

  • Solutions & Scientific Rationale:

    • Operate at Low pH: Add an acidifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase to achieve a pH below 3.[4]

      • Why it works: At low pH, the residual silanol groups are fully protonated (neutral), which minimizes the strong ionic interaction with your positively charged analyte. Retention is then governed primarily by the intended reversed-phase mechanism.[4] TFA is a strong ion-pairing agent that can further improve peak shape for basic compounds.[10]

    • Use an End-Capped or Polar-Embedded Column:

      • Why it works: Modern "end-capped" columns have fewer accessible silanol groups.[6] Polar-embedded stationary phases contain a polar group (e.g., amide) near the silica surface, which creates a shielding water layer that further masks residual silanols from interacting with basic analytes.[6]

    • Add a Cationic Ion-Pairing Agent (at neutral or high pH): This is a less common approach for this specific problem but can be effective. Agents like tetrabutylammonium can be added to the mobile phase.

      • Why it works: The cationic agent pairs with the negatively charged carboxylate group of your analyte. This complex is more hydrophobic and can be retained by the C18 phase. However, this method can be complex to develop and the agents are often non-volatile, making them unsuitable for LC-MS.[11]

Decision Workflow: Troubleshooting Peak Tailing

G start Start: Severe Peak Tailing on C18 q1 Is your mobile phase at a low pH (<3)? start->q1 action1 Action: Add 0.1% TFA or Formic Acid to mobile phase. q1->action1 No q2 Is peak shape improved but still not ideal? q1->q2 Yes action1->q2 action2 Action: Switch to a modern, high-purity, end-capped C18 column. q2->action2 Yes end_good Result: Symmetric Peak Achieved q2->end_good No q3 Still observing tailing or poor retention? action2->q3 action3 Conclusion: Reversed-Phase is not suitable. Proceed to HILIC or Mixed-Mode Chromatography. q3->action3 Yes q3->end_good No

Caption: Troubleshooting flowchart for peak tailing on C18 columns.

Problem: My compound is not retained on C18 and elutes in the void, even at low pH.
  • Root Cause: The molecule is too polar for reversed-phase chromatography. Its hydrophilic nature dominates, giving it a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[3]

  • Solution: Switch to an Orthogonal Chromatography Mode.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for highly polar compounds.[12]

      • How it works: HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phase) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[12][13] A water layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention. The elution gradient involves increasing the water (polar solvent) concentration.[3]

    • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[14][15]

      • How it works: A mixed-mode column with both C18 and anion-exchange properties could, for example, retain your compound via hydrophobic interactions while simultaneously interacting with the negatively charged carboxylate group (at pH > 4). This dual retention mechanism provides unique selectivity that can be tuned by adjusting both solvent strength and mobile phase pH/ionic strength.[16][17]

Conceptual Diagram: Analyte Ionization States

G cluster_ph Mobile Phase pH Scale cluster_mode Recommended Chromatography Mode low_ph Low pH (<2) Cationic Form (Quinoline-NH+, COOH) mid_ph Mid pH (~2-4) Zwitterionic/Neutral (Quinoline-NH+, COO-) low_ph->mid_ph pKa1 (N) cat_ex Cation Exchange or Reversed-Phase (low pH) low_ph->cat_ex high_ph High pH (>5) Anionic Form (Quinoline-N, COO-) mid_ph->high_ph pKa2 (Acid) hilic HILIC or Mixed-Mode mid_ph->hilic an_ex Anion Exchange or Mixed-Mode high_ph->an_ex

Caption: pH effect on ionization and suggested chromatography mode.

Data & Method Selection

The choice of purification strategy depends heavily on the specific properties of your molecule and the impurities present.

Table 1: Comparison of Primary Chromatographic Modes

FeatureReversed-Phase (RP-C18)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amide, Zwitterionic)[13]Multi-functional (e.g., C18 + Anion Exchanger)[15]
Mobile Phase High % Aqueous (Polar) -> High % Organic (Non-polar)High % Organic (Non-polar) -> High % Aqueous (Polar)[3]Tunable based on desired interaction (pH, salt, organic %)[14]
Primary Use Case Good for non-polar to moderately polar compounds.Excellent for highly polar and zwitterionic compounds. Excellent for complex mixtures, offers orthogonal selectivity.[16]
Key Challenge Poor retention and peak tailing for polar basics.[4]Requires careful solvent choice and equilibration.Can have complex retention mechanisms requiring more method development.[17]

Key Experimental Protocols

Protocol 1: HILIC Purification Method

This protocol provides a starting point for developing a HILIC method for a polar quinoline-4-carboxylic acid.

  • Column Selection: Start with an amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, TSKgel Amide-80).[18] These often provide good peak shape for acidic compounds.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape. If solubility is an issue, use minimal DMSO.[19]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Solvent B: Acetonitrile.

  • Gradient Conditions (for a 15-minute run):

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 10.0 min: Gradient from 95% B to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.1 - 15.0 min: Return to 95% B and re-equilibrate.

  • Detection: Use a UV detector set to an appropriate wavelength for the quinoline core (e.g., 254 nm or 325 nm).[20]

  • Optimization: If retention is too low, decrease the starting percentage of water. If retention is too high, increase the starting percentage of water. Adjusting the pH and buffer concentration can also fine-tune selectivity.[21]

Protocol 2: Purification by pH-Swing Recrystallization

For larger quantities or when chromatography is not ideal, recrystallization can be a powerful, scalable alternative.[22] This method exploits the pH-dependent solubility of your amphoteric compound.

  • Dissolution: Dissolve the crude solid in a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt. Use the minimum volume necessary for complete dissolution.

  • Insoluble Impurity Removal: If any solid impurities remain, perform a gravity filtration to remove them.

  • Crystallization: Slowly add a dilute acid (e.g., 1 M HCl) to the clear solution with stirring. As the pH approaches the isoelectric point of the compound (typically pH 3-4), the neutral/zwitterionic form will become insoluble and begin to precipitate or crystallize.[22] Monitor the pH carefully.

  • Cooling & Maturation: Once precipitation is complete, cool the mixture in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[23][24]

  • Collection: Collect the purified solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water to remove any remaining soluble impurities and salts.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy Online. [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020). Talanta. [Link]

  • Why can zwitterions be difficult detect by HPLC-MS?. (2020). Chemistry Stack Exchange. [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). LCGC North America. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of Separation Science. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Study Examines Impact of Zwitterionic Liquid Structures on Volatile Carboxylic Acid Separation in GC. (2025). LCGC International. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. [Link]

  • Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. (2011). Journal of Chromatography A. [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • zwitterionic compounds. (2006). Chromatography Forum. [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024). Welch Materials. [Link]

  • Quinolinic Acid | C7H5NO4 | CID 1066. (n.d.). PubChem. [Link]

  • Recrystallization. (n.d.). University of Toronto. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva Life Sciences. [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]

  • Mixed-Mode Chromatography—A Review. (2018). LCGC International. [Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. (n.d.). PubChem. [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005).
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]

  • 15-minute Webcast: Mixed-Mode Chromatography Resins​ for Biomolecule Purification. (2020). YouTube. [Link]

  • Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. (2021). YouTube. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI. [Link]

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Optimization

Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Quinolines are a cornerstone in pharmaceuticals and materials science, but their synthesis can often be hampered by the formation of undesired regioisomers, leading to complex purification steps and reduced yields.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding regioselectivity in classical and modern quinoline synthesis.

Q1: Which classical quinoline synthesis methods are most prone to regioselectivity issues?

A1: Regioselectivity becomes a critical concern in several cornerstone quinoline syntheses when unsymmetrical starting materials are used. The most notable examples include:

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers, which complicates purification and lowers the yield of the desired product.[1][2]

  • Combes Synthesis: This method, which employs unsymmetrical β-diketones, faces similar challenges in controlling the substitution pattern on the final quinoline ring.[1][3]

  • Skraup and Doebner-von Miller Reactions: The use of substituted anilines or α,β-unsaturated carbonyl compounds in these syntheses can also result in mixtures of regioisomers.[1][2][4]

Q2: What are the fundamental factors that govern the regiochemical outcome in these syntheses?

A2: The regioselectivity in quinoline synthesis is a delicate interplay of several key factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can significantly influence the position of the cyclization.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can dramatically alter the reaction pathway and, as a result, the regiochemical outcome.[1]

Q3: How do modern synthetic methods, like C-H functionalization, offer better control over regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful and direct strategy for the regioselective derivatization of the quinoline core.[5][6] By carefully selecting the metal catalyst (e.g., palladium, rhodium, copper), ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring.[5][7] For instance, palladium-catalyzed C-H activation has been effectively used for the C2-arylation of quinoline N-oxides with high regioselectivity.[5] These modern techniques provide access to a wide array of functionalized quinolines that are often challenging to synthesize via traditional methods.[5]

Troubleshooting Guides: A Reaction-Specific Approach

This section provides detailed troubleshooting for common regioselectivity problems encountered in specific quinoline syntheses.

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
  • Symptom: Formation of a mixture of quinoline regioisomers, leading to challenging purification and reduced yield of the desired product.[1]

  • Root Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[1]

  • Solutions:

    • Catalyst Selection: The choice of catalyst is paramount in directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts can favor one isomer.[2] For instance, using iodine or p-toluenesulfonic acid can sometimes enhance the selectivity.[8]

    • Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.

    • Optimization of Reaction Conditions: A systematic variation of solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[1] Microwave-assisted synthesis, for example, can sometimes improve regioselectivity by providing rapid and uniform heating.[9][10][11]

Issue 2: Undesired Isomer in Combes Synthesis
  • Symptom: The primary product of the reaction is the undesired regioisomer of the substituted quinoline.

  • Root Cause: The regioselectivity of the Combes synthesis is governed by a complex interplay of steric and electronic factors during the acid-catalyzed cyclization of the intermediate Schiff base.[3]

  • Solutions:

    • Modify Substituents: If feasible, altering the substituents on the starting materials can shift the steric and electronic balance in favor of the desired product. For example, a bulkier substituent on the aniline may favor cyclization at the less hindered position.[1][3]

    • Solvent and Catalyst Screening: The choice of acid catalyst (e.g., H₂SO₄, PPA) and solvent can influence the reaction pathway. Experimenting with different combinations is recommended.[3]

Issue 3: Reversing Regioselectivity in the Doebner-von Miller Reaction
  • Symptom: The reaction yields the 2-substituted quinoline, but the 4-substituted regioisomer is desired.

  • Root Cause: The standard Skraup-Doebner-von Miller synthesis, which reacts an aniline with an α,β-unsaturated carbonyl compound, typically proceeds via a 1,4-conjugate addition of the aniline. This mechanism almost exclusively yields the 2-substituted (or 2,4-disubstituted) quinoline.[12][13][14]

  • Solution: To favor the 4-substituted product, a key modification is the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA). This promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[12][14][15]

Experimental Protocols

Protocol 1: Regiocontrolled Friedländer Synthesis Using Microwave Irradiation

This protocol describes a general procedure for the microwave-assisted Friedländer synthesis, which can offer improved yields and regioselectivity in shorter reaction times.[10]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Unsymmetrical ketone (1.2 mmol)

  • Acetic acid (as both solvent and catalyst)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol).

  • Add neat acetic acid (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

  • Purify the desired product by column chromatography on silica gel.[1]

Protocol 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis

This protocol outlines the synthesis of a 4-substituted quinoline by promoting a 1,2-addition pathway.[12][14]

Materials:

  • Aniline (1.0 equiv)

  • γ-Aryl-β,γ-unsaturated α-ketoester (1.0 equiv)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a round-bottom flask, add the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 equiv).

  • Add trifluoroacetic acid (TFA) to serve as both the catalyst and solvent.

  • Stir the mixture at reflux for 8–18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the TFA by distillation.

  • Dissolve the residue in dichloromethane (CH₂Cl₂).

  • Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the 4-substituted quinoline product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the mechanistic basis of regioselectivity in key quinoline syntheses.

Friedlander_Regioselectivity cluster_start Starting Materials cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation_A Condensation at α-carbon 2-Aminoaryl Ketone->Condensation_A Catalyst (Acid/Base) Condensation_B Condensation at α'-carbon 2-Aminoaryl Ketone->Condensation_B Catalyst (Acid/Base) Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Condensation_A Unsymmetrical Ketone->Condensation_B Regioisomer_A Regioisomer A Condensation_A->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Condensation_B->Regioisomer_B Cyclization

Caption: Regioselectivity in the Friedländer Synthesis.

Doebner_von_Miller_Pathways cluster_pathways Mechanistic Pathways Start Aniline + α,β-Unsaturated Carbonyl 1,4-Addition 1,4-Conjugate Addition (Standard Conditions) Start->1,4-Addition Favored Pathway 1,2-Addition 1,2-Addition (Modified Conditions) Start->1,2-Addition Alternative Pathway Product_2_Sub 2-Substituted Quinoline 1,4-Addition->Product_2_Sub Cyclization & Oxidation Product_4_Sub 4-Substituted Quinoline 1,2-Addition->Product_4_Sub Cyclization & Oxidation

Caption: Mechanistic control in the Doebner-von Miller reaction.

Summary of Regioselectivity Control Strategies

Synthesis MethodKey ChallengeRecommended StrategyExpected Outcome
Friedländer Mixture of regioisomers with unsymmetrical ketones.[1][2]Catalyst screening (e.g., iodine, p-TsOH), microwave-assisted synthesis.[8][9][10]Improved ratio of the desired regioisomer.
Combes Unfavored regioisomer formation.Modify substituents (steric/electronic effects), screen acid catalysts.[1][3]Shift in product distribution towards the desired isomer.
Doebner-von Miller Predominant formation of 2-substituted quinolines.[12][13]Use γ-aryl-β,γ-unsaturated α-ketoesters with TFA.[12][14][15]Reversal of regioselectivity to yield 4-substituted quinolines.
General Poor selectivity under thermal conditions.Employ modern catalytic methods (e.g., transition metal-catalyzed C-H functionalization).[5][7]High regioselectivity at specific C-H bonds.

References

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing.
  • Improving the regioselectivity of the Doebner-Miller reaction - Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar.
  • Improving regioselectivity in the synthesis of disubstituted quinolines - Benchchem.
  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar. Available at: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. Available at: [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. Available at: [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Available at: [Link]

  • Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]

  • Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

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Troubleshooting

Technical Support Center: Stability of 6-Bromo-Quinoline Derivatives in Solution

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for 6-bromo-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 6-bromo-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and storing these compounds in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.

Introduction

6-Bromo-quinoline derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.[1] The stability of these compounds in solution is paramount for obtaining reliable and consistent experimental results. However, like many quinoline-based structures, they can be susceptible to various degradation pathways influenced by environmental factors.

This guide provides a comprehensive overview of the stability challenges you may encounter, offering troubleshooting advice and detailed protocols to help you maintain the integrity of your 6-bromo-quinoline derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and storage of 6-bromo-quinoline derivatives in solution.

Q1: My solution of a 6-bromo-quinoline derivative has turned yellow/brown. What is causing this discoloration?

A1: Discoloration is a common visual indicator of compound degradation.[2] For quinoline derivatives, this is typically caused by two primary mechanisms:

  • Photodegradation: The quinoline ring system is sensitive to light, particularly UV radiation.[2][3] Exposure can initiate photochemical reactions, leading to the formation of colored byproducts.

  • Oxidation: The quinoline nucleus can be susceptible to oxidation, a process that can be initiated by atmospheric oxygen or trace metal ions in your solution.[3][4] This can lead to the formation of N-oxides or hydroxylated derivatives, which are often colored.[4]

To mitigate this, always store your solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3]

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of my compound?

A2: Absolutely. A loss of biological activity or inconsistent assay results are classic signs of compound degradation.[2] The chemical structure of your 6-bromo-quinoline derivative is directly linked to its function. If the compound degrades, its concentration decreases, and the resulting degradants may be inactive or even interfere with your assay. It is crucial to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.[2]

Q3: What are the primary factors that influence the stability of 6-bromo-quinoline derivatives in solution?

A3: Several key factors can impact the stability of these compounds:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[2][5][6][7] Both acidic and basic conditions can accelerate hydrolysis of susceptible functional groups (e.g., esters, amides) that may be present on the derivative.

  • Light: As mentioned, many quinoline compounds are photosensitive and can degrade upon exposure to ambient or UV light.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] While many compounds are stable at room temperature for short periods, long-term storage should be at lower temperatures.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the quinoline ring.[3][4]

  • Solvent: The choice of solvent is critical. While solubility is a primary consideration, some solvents can participate in degradation reactions or contain impurities (like peroxides in aged ethers) that can damage the compound.

Q4: What are the recommended general storage conditions for my 6-bromo-quinoline stock solutions?

A4: To maximize the shelf-life of your 6-bromo-quinoline derivatives, we recommend the following storage protocol.

Storage ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.Low temperatures significantly slow down the rate of all chemical degradation reactions.[2]
Light Protection Use amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation from UV and visible light.[2][3]
Container Tightly sealed vials with inert cap liners (e.g., PTFE).Prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[8][9]
Atmosphere For highly sensitive compounds, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes.Avoids repeated freeze-thaw cycles, which can accelerate degradation for some compounds.[2][3]

Q5: Which solvents should I use for 6-bromo-quinoline derivatives?

A5: The choice of solvent depends on the specific derivative and the intended application. Based on available data for related compounds, solubility is generally good in polar aprotic organic solvents.

SolventSolubility InformationConsiderations
DMSO, DMF High solubility is expected for many derivatives.[10][11]These are excellent for creating high-concentration stock solutions. However, DMSO can be difficult to remove and is hygroscopic.
Acetone, Acetonitrile Good solubility is reported for 6-bromo-quinoline and its derivatives.[10][12]Suitable for many applications and easier to remove under vacuum than DMSO or DMF.
Dichloromethane, THF 6-bromo-quinoline is soluble in these solvents.[12]Be aware that older, unstabilized THF can contain peroxides that may cause oxidative degradation.
Alcohols (Methanol, Ethanol) Solubility can be lower compared to aprotic solvents.[10]Generally suitable for creating working solutions for assays.
Aqueous Solutions Aqueous solubility is expected to be low and highly pH-dependent.[11]Quinoline is a weak base; acidification can improve solubility by forming a protonated salt.[5][6][7] However, the stability at different pH values must be verified.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your research.

Issue 1: Precipitation Observed in Aqueous Working Solutions
  • Symptom: Your clear aqueous solution, diluted from an organic stock (e.g., DMSO), becomes cloudy or forms a visible precipitate over time.

  • Causality: This is a classic solubility problem. The high concentration of the compound in the DMSO stock exceeds its solubility limit when diluted into an aqueous buffer. Quinoline derivatives are often poorly soluble in neutral aqueous media.[11]

  • Solutions:

    • Verify Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration your compound can tolerate in the specific aqueous buffer you are using.

    • Reduce Final Concentration: The simplest solution is often to work at a lower final concentration in your assay.

    • Adjust Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible (typically <1%), but sometimes a slightly higher percentage (e.g., 2-5%, assay permitting) can help maintain solubility.

    • pH Modification: Since quinoline is a weak base, the solubility of its derivatives is often pH-dependent.[5][6][7] Cautiously adjusting the pH of your buffer may improve solubility, but you must first confirm that the pH change does not affect your compound's stability or your assay's performance.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis of an Aged Solution
  • Symptom: When analyzing a stock solution that has been stored for some time, you observe new peaks in the chromatogram that were not present in the freshly prepared sample.

  • Causality: This strongly indicates that your compound is degrading. The new peaks correspond to the degradation products. The degradation pathway can be identified by analyzing the mass of these new peaks and through forced degradation studies.

  • Solutions:

    • Implement a Stability Study: Conduct a formal stability study by analyzing your solution at regular time points (e.g., 0, 24, 48, 72 hours) under its storage conditions.

    • Perform a Forced Degradation Study: Intentionally stress your compound under harsh conditions (acid, base, oxidation, heat, light) to rapidly generate potential degradation products. This is a crucial step in understanding instability and for developing a robust, stability-indicating analytical method.[2] (See Protocol 1 below).

    • Characterize Degradants: Use LC-MS/MS to obtain fragmentation data for the new peaks to help elucidate their structures. This can provide valuable insight into the degradation mechanism (e.g., observing an M+16 peak suggests oxidation).

    • Refine Storage Conditions: Based on the results, adjust your storage conditions. If degradation is oxidative, purge with inert gas. If it is hydrolytic, ensure you are using anhydrous solvents and storing in a desiccator.

Visualized Workflows and Degradation Pathways

Primary Degradation Pathways for Quinoline Derivatives

The following diagram illustrates the most common degradation pathways affecting quinoline-based compounds. The specific outcome will depend on the substituents present on your 6-bromo-quinoline derivative.

A 6-Bromo-Quinoline Derivative B Oxidative Degradation (e.g., H₂O₂, O₂) A->B [O] C Hydrolytic Degradation (Acid/Base) A->C H₂O, H⁺/OH⁻ D Photodegradation (UV/Visible Light) A->D E N-Oxides, Hydroxylated Derivatives B->E F Hydrolyzed Products (if applicable functional groups are present) C->F G Photochemical Byproducts, Radical Species D->G

Caption: General degradation pathways for 6-bromo-quinoline derivatives.

Experimental Workflow for a Solution Stability Study

This workflow outlines the logical steps for assessing the stability of your compound in a specific solvent and storage condition.

prep 1. Prepare fresh solution in desired solvent t0 2. Analyze at T=0 (HPLC/LC-MS) prep->t0 store 3. Store solution under defined conditions (Temp, Light, etc.) t0->store sample 4. Sample at defined time intervals (e.g., 24h, 48h, 1 week) store->sample analyze 5. Analyze samples (HPLC/LC-MS) sample->analyze compare 6. Compare peak area of parent compound to T=0 analyze->compare degradants 7. Identify and quantify degradation products analyze->degradants report 8. Determine stability/ shelf-life compare->report degradants->report

Caption: Workflow for conducting a solution stability assessment.

Experimental Protocols

This section provides detailed methodologies for essential experiments to evaluate the stability of your 6-bromo-quinoline derivatives.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is critical for identifying potential degradation pathways and for developing a stability-indicating analytical method.[2] The goal is to achieve 5-20% degradation of the compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your 6-bromo-quinoline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • For each condition below, a control sample (stock solution stored at -20°C, protected from light) should be run in parallel.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[2][3]
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample at various time points. Neutralize samples with 0.1 M HCl before analysis.[2][3]
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Sample at various time points.[2][3]
Thermal Degradation Place a vial of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points.[2][3]
Photolytic Degradation Expose a solution in a chemically inert, transparent container (e.g., quartz) to a light source providing both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.[2][3]

3. Sample Analysis:

  • Analyze all stressed samples, controls, and a blank (reagents without the compound) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.[13]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

1. Initial Method Development:

  • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution method.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions.

  • Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 220-400 nm) to find the optimal wavelength for detection of the parent compound and any degradants.

2. Method Validation with Stressed Samples:

  • Inject the samples generated from the forced degradation study (Protocol 1).

  • The method is considered "stability-indicating" if:

    • The parent compound peak is well-resolved from all degradation product peaks.

    • The peak purity analysis (using the PDA detector) of the parent compound peak in the stressed samples passes, indicating no co-eluting degradants.[2]

3. Optimization:

  • If resolution is poor, optimize the method by adjusting the gradient slope, flow rate, column temperature, or by trying a different column chemistry (e.g., Phenyl-Hexyl).

References

  • ChemBK. (2024). Quinoline, 6-bromo-. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the oxidation products of quinoline?. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]

  • Ginsburg, H., & Demel, R. A. (1994). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 48(3), 535-543. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Li, Q., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data, 68(5), 1279–1292. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]

  • Touzani, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6649. Retrieved from [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives. Retrieved from [Link]

  • Connect Journals. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

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  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Blaschke, G., & Scriba, G. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Retrieved from [Link]

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  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942. Retrieved from [Link]

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Optimization

Technical Support Center: Navigating Compound Precipitation in High-Throughput Screening

A Senior Application Scientist's Guide to Maintaining Compound Solubility and Data Integrity Welcome to the Technical Support Center for High-Throughput Screening (HTS) assays. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Maintaining Compound Solubility and Data Integrity

Welcome to the Technical Support Center for High-Throughput Screening (HTS) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common yet critical issue: compound precipitation. In the world of HTS, where thousands of compounds are rapidly screened, precipitation can be a major source of artifacts, leading to false positives, false negatives, and unreliable structure-activity relationship (SAR) data.[1][2][3][4][5] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose, resolve, and proactively avoid these issues.

Frequently Asked Questions (FAQs)

Q1: What is compound precipitation in the context of HTS, and why is it a significant problem?

A1: Compound precipitation is the formation of solid particles from a previously dissolved substance within the assay well.[5] In HTS, this typically happens when a compound, highly soluble in a stock solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous assay buffer where its solubility is much lower.[5][6] This is a critical issue because it can lead to:

  • False Positives: Precipitated particles or compound aggregates can interfere with assay detection systems (e.g., by scattering light) or non-specifically inhibit enzymes, mimicking true biological activity.[3][5]

  • False Negatives: If a compound precipitates, its effective concentration in the solution is reduced below the intended test concentration, potentially causing its true activity to be missed.[5][7]

  • Poor Data Reproducibility: The stochastic nature of precipitation can lead to high variability in assay results, making it difficult to generate reliable data.[2]

  • Equipment Malfunction: Precipitates can clog the sensitive fluidics of the automated liquid handlers used in HTS.[5][7][8]

Q2: My compound stock solution in DMSO is perfectly clear. Why does it precipitate when I add it to my assay buffer?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The primary reason for this is the drastic change in solvent polarity upon dilution.[6] Many organic compounds are highly soluble in aprotic, polar solvents like DMSO but have limited solubility in water. When a small volume of the DMSO stock is added to the aqueous assay buffer, the compound's solubility limit in this new, predominantly aqueous environment can be exceeded, leading to precipitation. This is often an issue of "kinetic" versus "thermodynamic" solubility. In HTS, the rapid mixing and short incubation times favor kinetic solubility, where the compound may not have sufficient time to reach its true equilibrium state.[9][10][11]

Q3: What is the maximum final concentration of DMSO I should use in my assay?

A3: While there's no single rule that applies to all compounds and assays, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[6][12] It's crucial to keep this concentration as low as possible and consistent across all wells, including controls. Higher concentrations can not only increase the risk of compound precipitation for certain molecules but may also introduce artifacts or toxicity to the biological system (e.g., cells or enzymes) being studied.[6][13]

Q4: How does the composition of my assay buffer affect compound solubility?

A4: Assay buffer components can significantly influence a compound's solubility:

  • pH: For ionizable compounds, pH is a critical factor.[6][14] Acidic or basic compounds will be more soluble when they are in their ionized (charged) state. It's essential to consider the pKa of your compound in relation to the pH of your buffer.

  • Salts and Ions: The type and concentration of salts can affect solubility through the "salting-in" or "salting-out" effect.

  • Proteins and other macromolecules: The presence of proteins, such as bovine serum albumin (BSA) or serum in cell-based assays, can sometimes improve the apparent solubility of hydrophobic compounds by binding to them.[6] However, this can also lead to non-specific binding and should be carefully evaluated.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving compound precipitation issues during your HTS experiments.

Issue 1: I observe visible turbidity or precipitate in my assay plate.

This is the most straightforward indication of a solubility problem. Here’s how to troubleshoot:

Step 1: Visual Inspection and Microscopic Examination
  • Action: Visually inspect the plate against a dark background. Look for cloudiness, particulate matter, or a film at the bottom of the wells.

  • Causality: This direct observation is the first line of defense.

  • Action: If possible, examine a sample from the well under a microscope.

  • Causality: This can help distinguish between crystalline precipitates, which are often compound-related, and potential microbial contamination.[15]

Step 2: Determine the Onset of Precipitation
  • Action: Prepare a simplified version of your assay by adding the compound to the buffer alone. Observe if precipitation occurs immediately or over time.

  • Causality: This helps to isolate whether the compound is inherently insoluble in the buffer or if interactions with other assay components are causing the issue.

Step 3: Implement Mitigation Strategies
  • Action: If precipitation is immediate, your compound concentration likely exceeds its aqueous solubility limit.

  • Solution:

    • Reduce the final compound concentration. Perform a serial dilution to find the maximum soluble concentration in your assay buffer.[6][13]

    • Optimize the dilution method. Instead of a single large dilution, perform a step-wise or serial dilution.[16][17] Add the compound stock drop-wise to the buffer while gently mixing to avoid localized high concentrations.[13][15]

    • Adjust the final DMSO concentration. While keeping it below 1%, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility for some compounds.[6][12]

    • Consider co-solvents. If your assay can tolerate it, small amounts of co-solvents like ethanol, PEG-400, or cyclodextrins can enhance solubility.[2][14][16]

Issue 2: My assay data is highly variable, or I'm seeing a high number of false positives.

Even without visible precipitation, sub-visible aggregates can form and interfere with your assay.

Step 1: Employ Light-Scattering Techniques for Detection
  • Action: Use nephelometry or turbidimetry to detect light scattering from insoluble particles.[18][19] These methods are highly sensitive to the formation of precipitates.

  • Causality: Nephelometry measures scattered light (more sensitive for low concentrations), while turbidimetry measures the loss of transmitted light (better for higher concentrations).[19][20][21]

  • Action: For a more detailed analysis of aggregate size, consider Dynamic Light Scattering (DLS).

  • Causality: DLS measures the size distribution of particles in a solution and is very sensitive to the presence of even small amounts of aggregates.[22][23][24][25]

Step 2: Proactive Solubility Assessment
  • Action: Don't wait for your main HTS run. Perform a kinetic solubility assay on your compounds in the specific assay buffer beforehand.

  • Causality: This provides a quantitative measure of the solubility under HTS-like conditions and can help flag problematic compounds early.[9][10][11]

Step 3: Review Compound Management Practices
  • Action: Evaluate your compound storage and handling procedures.

  • Causality: Repeated freeze-thaw cycles can lead to compound precipitation within the DMSO stock.[7][8][26] Additionally, because DMSO is hygroscopic (readily absorbs water from the air), water absorption can decrease the solubility of compounds in the stock solution over time.[5][27]

  • Solution:

    • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[15]

    • Store DMSO stocks in a dry environment, for example, in desiccators or specialized automated stores.

    • Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions.

Experimental Protocols & Data Presentation

Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol provides a rapid assessment of compound solubility under conditions that mimic an HTS assay.

  • Compound Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.

  • Addition to Buffer: Using a liquid handler, transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a 96-well clear-bottom plate containing the aqueous assay buffer (e.g., 198 µL). This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate on a nephelometer, which measures light scattering at a 90-degree angle.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the buffer blank is determined as the kinetic solubility limit.

Data Summary: Common Solubility Issues and Solutions
Symptom Probable Cause Primary Recommended Action Secondary Actions
Immediate, visible precipitation Compound concentration exceeds aqueous solubility limit.[13]Decrease the final working concentration of the compound.Optimize dilution method (e.g., serial dilution), adjust buffer pH for ionizable compounds.
High data variability, non-specific inhibition Formation of sub-visible aggregates.[3]Proactively screen for solubility using nephelometry or DLS.Add a detergent (e.g., 0.01% Triton X-100) to the assay buffer if compatible.
Precipitation observed after freeze-thaw cycles Compound instability or reduced solubility in DMSO stock.[7][8]Aliquot stock solutions into single-use volumes.Visually inspect stock solutions before use; centrifuge to pellet any precipitate.
Gradual precipitation over time Slow crystallization or compound degradation.Decrease the incubation time of the assay if possible.Assess compound stability in the assay buffer over time.

Visualizing the Problem: Workflows and Causality

Diagram 1: Factors Leading to Compound Precipitation in HTS

This diagram illustrates the key factors that contribute to a compound precipitating out of solution during a high-throughput screening assay.

cluster_Compound Compound Properties cluster_Solvent Solvent System cluster_Assay Assay Conditions Compound Poor Aqueous Solubility (High Lipophilicity) Precipitation Compound Precipitation (False Positives/Negatives) Compound->Precipitation pKa Ionization State (pKa) pKa->Precipitation DMSO_Stock High Stock Concentration (e.g., 10 mM in DMSO) Dilution Rapid Dilution into Aqueous Buffer DMSO_Stock->Dilution Dilution->Precipitation Final_DMSO Final DMSO % in Assay Final_DMSO->Precipitation Buffer_pH Buffer pH Buffer_pH->Precipitation Temperature Temperature Fluctuations Temperature->Precipitation Incubation Incubation Time Incubation->Precipitation Start Precipitation Suspected (Visual or Data Artifacts) Confirm Confirm Precipitation (Nephelometry, DLS, Microscopy) Start->Confirm Isolate Isolate Cause: Compound in Buffer Only? Confirm->Isolate Precipitation Confirmed Solubility_Issue Primary Solubility Issue Isolate->Solubility_Issue Yes Interaction_Issue Interaction with Assay Components Isolate->Interaction_Issue No Solution1 Reduce Concentration Optimize Dilution Adjust Buffer pH Solubility_Issue->Solution1 Solution2 Modify Assay Buffer (e.g., add detergent) Check Component Compatibility Interaction_Issue->Solution2 Check_Stock Review Compound Management Practices (Freeze-Thaw, DMSO hydration) Solution1->Check_Stock Solution2->Check_Stock End Problem Resolved Check_Stock->End

Caption: A step-by-step guide to troubleshooting precipitation.

References

  • Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Sygnature Discovery. (n.d.).
  • Chemspace. (2022). Compound solubility measurements for early drug discovery.
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Center for Macromolecular Interactions. (n.d.).
  • Novatia, LLC. (n.d.).
  • Unchained Labs. (n.d.).
  • Open Access Journals. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • Nano-Medicine Research Group. (2023).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-484.
  • Janssens, S., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
  • Britannica. (n.d.). Nephelometry and turbidimetry.
  • BenchChem. (2025).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Starodub, O., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Basith, S., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH.
  • Roche. (n.d.). High-throughput detection of metal contamination in HTS outputs.
  • Beckman Coulter. (n.d.). Compound Management and Integrity.
  • GlaxoSmithKline. (n.d.). In situ DMSO hydration measurements of HTS compound libraries.
  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • ResearchGate. (n.d.). NEPHELOMETRY AND TURBIDIMETRY.
  • Semantic Scholar. (n.d.).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • BMG Labtech. (n.d.).
  • International Journal of Innovative Research in Technology. (n.d.). A Comprehensive Review of Nephelometry and Turbidimetry in Environmental Monitoring and Industrial Process control.
  • Hermann, J. C., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200.
  • Vedantu. (n.d.).
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (n.d.). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • National Center for Biotechnology Information. (n.d.).
  • Emulate. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of Synthesized 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. An error in st...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment can invalidate years of research and investment. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of the novel heterocyclic compound, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry.

The synthesis of quinoline-4-carboxylic acids is often achieved through classic named reactions. The Pfitzinger reaction, which involves the condensation of an isatin derivative (in this case, 5-bromoisatin) with a carbonyl compound containing an α-methylene group (1-(5-methylfuran-2-yl)ethan-1-one), is a primary and highly effective route for this class of molecule.[1][2][3] However, like any chemical transformation, this reaction can yield isomers or side-products, necessitating a rigorous and multi-faceted analytical approach for structural verification.

This guide moves beyond a simple listing of techniques, instead focusing on the synergy between different analytical methods. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary pieces of a puzzle, which, when assembled correctly, leave no doubt as to the final structure.

The Analytical Workflow: An Integrated Approach

Confidence in a synthesized structure is not achieved with a single experiment. It requires a logical progression of analyses where the results of each technique corroborate and build upon the others. The overall workflow is a self-validating system designed to eliminate ambiguity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Pfitzinger Reaction: 5-Bromoisatin + 1-(5-methylfuran-2-yl)ethan-1-one purification Purification (Recrystallization / Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir integration Data Integration & Correlation nmr->integration ms->integration ir->integration confirmation Structure Confirmed: 6-Bromo-2-(5-methylfuran-2-yl)quinoline- 4-carboxylic acid integration->confirmation

Caption: Integrated workflow for synthesis and structural confirmation.

Primary Analytical Techniques: A Head-to-Head Comparison

The three cornerstone techniques for structural elucidation are NMR, MS, and IR. Each provides unique and critical information. Their comparative strengths and roles in the analysis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid are summarized below.

Technique Information Provided Key Strengths for this Molecule Limitations
NMR Spectroscopy Provides a detailed map of the carbon-hydrogen framework, including connectivity and spatial relationships.- Unambiguously determines the substitution pattern on both the quinoline and furan rings.- Confirms the presence and connectivity of all distinct protons and carbons.- Requires a relatively larger sample amount.- Can be complex to interpret if impurities are present.
Mass Spectrometry Determines the mass-to-charge ratio, providing the molecular weight and elemental composition.- Confirms the exact molecular formula (C₁₅H₁₀BrNO₃).- The isotopic pattern of bromine provides a definitive marker.[4]- Does not provide information on atom connectivity (isomerism).- Is a destructive technique.
IR Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrations.- Quickly confirms the presence of the carboxylic acid (O-H and C=O stretches).- Verifies the aromatic nature of the rings.[5]- Provides limited information about the overall molecular skeleton.- Spectrum can be complex in the fingerprint region.

Deep Dive into the Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For the target compound, both ¹H and ¹³C NMR are essential.

A. Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

  • Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>12 ppm), which would disappear upon a D₂O shake.

  • Quinoline Protons:

    • H-3: A sharp singlet around 8.0-8.2 ppm. Its singlet nature confirms the 2- and 4-position substitution.

    • H-5: A doublet around 8.3-8.5 ppm. The position is influenced by the bromine at C-6.

    • H-7: A doublet of doublets around 7.8-8.0 ppm, showing coupling to both H-5 and H-8.

    • H-8: A doublet around 8.1-8.3 ppm.

  • Furan Protons:

    • H-3' or H-4': Two doublets in the range of 6.4-7.5 ppm, characteristic of a 2,5-disubstituted furan ring.

  • Methyl Protons (-CH₃): A sharp singlet around 2.4-2.5 ppm, integrating to 3 protons.

B. Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The spectrum should display 15 distinct carbon signals, confirming the molecular formula. Key expected signals include:

  • Carboxylic Acid Carbon (-COOH): ~167 ppm.

  • Quinoline Carbons: Signals between ~118-150 ppm. The carbon bearing the bromine (C-6) will be shifted.

  • Furan Carbons: Signals typically between ~110-155 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around ~14 ppm.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the elemental composition.

  • Molecular Ion Peak: The target molecule has a molecular formula of C₁₅H₁₀BrNO₃.[6] Its monoisotopic mass is approximately 330.9899 Da. HRMS should confirm this mass to within 5 ppm.

  • The Bromine Isotope Signature: A definitive feature will be the presence of two major peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).[7] This ~1:1 doublet is a classic fingerprint for a monobrominated compound and provides extremely strong evidence for the presence of bromine.

  • Fragmentation: The primary fragmentation pathway observed for 2-substituted quinoline-4-carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), followed by the loss of HCN (27 Da) from the quinoline ring.[8]

Infrared (IR) Spectroscopy: The Functional Group Checklist

While less structurally detailed, IR spectroscopy provides a rapid and invaluable confirmation of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A sharp, strong absorption band around 1700-1725 cm⁻¹.[9]

  • C=N and C=C Stretches (Aromatic Rings): Multiple sharp absorptions in the 1500-1620 cm⁻¹ region.

  • C-O Stretch (Furan Ring): Absorptions in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A weak absorption in the low-frequency region, typically 500-600 cm⁻¹.

Standard Operating Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and for positioning the residual solvent peak away from most analyte signals.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and invert gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a significantly longer acquisition time.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer (e.g., via an ESI or APCI source) at a constant flow rate.

    • Acquire data in positive or negative ion mode. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often very sensitive.

    • Ensure the instrument is properly calibrated to provide high mass accuracy (<5 ppm).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid, dry sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for the expected functional groups.

Conclusion

The structural confirmation of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is not a matter of preference for one analytical technique over another; it is a case of necessity for all three. NMR spectroscopy provides the definitive structural map, Mass Spectrometry validates the elemental formula and the presence of the key bromine atom, and IR spectroscopy offers a rapid and reliable check for the essential functional groups. Only when the data from these orthogonal techniques converge to tell the same, consistent story can the structure be considered confirmed, providing the solid foundation required for advancing a compound in the drug discovery pipeline.

References

  • Wikipedia. "Pfitzinger reaction." Accessed January 16, 2026. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." IIP Series, vol. 3, book 12, part 2, chapter 8, 2024.
  • Wikipedia. "Doebner–Miller reaction." Accessed January 16, 2026. [Link]

  • Name Reactions in Organic Synthesis. "Pfitzinger Quinoline Synthesis." Cambridge University Press. [Link]

  • Sangshetti, J. N., et al. "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, vol. 11, no. 2, 2014. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Application of pfitzinger reaction in..." JOCPR, 2011. [Link]

  • ResearchGate. "FTIR Spectrum of Quinoline-2-carboxylic acid." Accessed January 16, 2026. [Link]

  • G. A. El-Hiti, et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers, vol. 55, no. 1, 2001, pp. 40-43.
  • MDPI. "Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants." Molecules, 2022. [Link]

  • NIST. "Benzene, 1-bromo-3-chloro-." NIST Chemistry WebBook. [Link]

  • ResearchGate. "The oa-TOF mass spectra of the major bromine-containing peaks shown in..." Accessed January 16, 2026. [Link]

  • Ghosh, C., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, vol. 10, no. 37, 2020, pp. 21955-21980. PubMed Central. [Link]

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Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Quinoline Compound Hits

For researchers, scientists, and drug development professionals, the journey from a primary high-throughput screen (HTS) to a viable lead compound is fraught with potential pitfalls. The initial excitement of identifying...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a primary high-throughput screen (HTS) to a viable lead compound is fraught with potential pitfalls. The initial excitement of identifying "hits" can quickly dissipate when these compounds prove to be artifacts or possess undesirable properties. This is particularly pertinent when dealing with privileged scaffolds like quinoline, a versatile nitrogen-containing heterocyclic ring system present in numerous natural products and approved drugs, known for a wide spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3][4][5][6][7][8][9] However, this same chemical versatility can also give rise to compounds that interfere with assay technologies, exhibit promiscuous activity, or possess inherent liabilities.[10][11]

This guide provides an in-depth, experience-driven framework for the robust validation of quinoline-based hits emerging from primary screens. Moving beyond a simple checklist, we will delve into the scientific rationale behind each validation step, providing detailed experimental protocols and objective data interpretation strategies to ensure that only the most promising and well-characterized compounds advance in the drug discovery pipeline.

The Imperative of a Multi-Step Validation Cascade

A primary HTS is designed for speed and scale, often at the expense of precision. Consequently, a significant portion of initial hits are false positives.[12] A meticulously planned validation cascade is therefore not just a recommendation but a necessity to systematically eliminate these artifacts and build a strong foundation for a successful lead optimization program. The progression from a large number of unconfirmed hits to a small set of validated, tractable compounds is a process of attrition, where often over 90% of initial actives are discarded.[10]

Our validation workflow is designed as a funnel, starting with broad, rapid assays to confirm activity and triage hits, and moving towards more resource-intensive biophysical and cellular assays to deeply characterize the mechanism of action and target engagement.

Diagram: The Hit Validation Workflow

Hit_Validation_Workflow Primary_Screen Primary Screen Hits (Quinoline Library) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_Screen->Hit_Confirmation Triage Triage & Prioritization (Cheminformatics, PAINS filters) Hit_Confirmation->Triage Secondary_Assays Secondary & Orthogonal Assays Triage->Secondary_Assays Counterscreens Counterscreens (Assay Interference, Cytotoxicity) Secondary_Assays->Counterscreens Aggregation_Analysis Aggregation Analysis (e.g., DLS) Counterscreens->Aggregation_Analysis Biophysical_Validation Biophysical Validation (SPR, ITC) Aggregation_Analysis->Biophysical_Validation Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Biophysical_Validation->Cellular_Target_Engagement SAR_ADMET Initial SAR & ADMET Profiling Cellular_Target_Engagement->SAR_ADMET Validated_Hits Validated Hits for Lead-Op SAR_ADMET->Validated_Hits

Caption: A comprehensive workflow for the validation of primary screen hits.

Step 1: Hit Confirmation and Initial Triage

The first crucial step is to confirm the activity observed in the single-concentration primary screen. This is typically achieved by re-testing the hits in the same assay but over a range of concentrations to generate a dose-response curve and determine the IC50 or EC50 value.[13]

Cheminformatics and PAINS Filtering

In parallel with experimental confirmation, computational tools should be employed for an initial triage of the hits. This involves:

  • PAINS (Pan-Assay Interference Compounds) Filtering: Certain chemical substructures are known to frequently cause false positives in HTS assays through various mechanisms like reactivity, aggregation, or interference with assay signals.[12] While the quinoline scaffold itself is a valid pharmacophore, some derivatives, such as fused tetrahydroquinolines, have been identified as potential PAINS.[10] It is crucial to use up-to-date PAINS filters to flag these problematic compounds.

  • Physicochemical Property Analysis: Tools like SwissADME or DataWarrior can be used to calculate key physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and assess "drug-likeness" based on frameworks like Lipinski's Rule of Five. This helps to deprioritize compounds with unfavorable properties early on.

Step 2: Secondary and Orthogonal Assays

Once a hit's activity is confirmed in the primary assay, it is essential to validate it using an orthogonal assay. An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.[14] This is a critical step to eliminate artifacts specific to the primary assay format. For instance, if the primary assay used a fluorescence-based readout, an orthogonal assay could employ a label-free method like mass spectrometry.[15]

Table 1: Comparison of Primary and Orthogonal Assay Strategies

Primary Assay TechnologyPotential ArtifactsRecommended Orthogonal AssayRationale for Orthogonal Choice
Fluorescence IntensityCompound autofluorescence, quenchingMass Spectrometry (e.g., RapidFire)Direct detection of substrate/product, insensitive to optical properties.[15]
Bioluminescence (e.g., Luciferase)Direct inhibition of the reporter enzymeLabel-free enzymatic assay, AlphaScreenMeasures enzymatic activity without relying on luciferase; AlphaScreen uses a different energy transfer mechanism.
FRET/TR-FRETLight scattering, spectral interferenceSurface Plasmon Resonance (SPR)Biophysical, label-free detection of direct binding.[16]

Step 3: Counterscreens to Unmask False Positives

Counterscreens are designed to identify compounds that produce a signal in the primary assay through a mechanism unrelated to the biological target of interest.[1][14] For quinoline compounds, two key types of counterscreens are indispensable.

A. Assay Technology Interference Counterscreens

Many compounds, including some quinoline derivatives, can directly interfere with the assay components.[11] A common example is the inhibition of luciferase in bioluminescence-based assays.

Experimental Protocol: Luciferase Inhibitor Counterscreen

  • Objective: To identify compounds that directly inhibit the luciferase enzyme.

  • Materials:

    • Recombinant luciferase enzyme

    • Luciferase substrate (e.g., D-luciferin for firefly luciferase)

    • ATP

    • Assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl2 and DTT)

    • Test compounds (quinoline hits) and a known luciferase inhibitor (positive control)

    • 384-well white, opaque microplates

    • Luminometer

  • Procedure:

    • Prepare a solution of recombinant luciferase in assay buffer.

    • In a 384-well plate, add the test compounds at the same concentration used in the primary screen. Include wells with vehicle (e.g., DMSO) as a negative control and a known luciferase inhibitor as a positive control.

    • Add the luciferase enzyme solution to all wells and incubate for 15-30 minutes at room temperature.

    • Prepare the luciferase substrate solution containing D-luciferin and ATP.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. Compounds showing significant inhibition of the luciferase enzyme are flagged as potential false positives.

B. Cytotoxicity Counterscreens

In cell-based assays, a compound might appear active because it is simply killing the cells, leading to a decrease in signal. Therefore, it is crucial to assess the cytotoxicity of the hits at the active concentrations. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

  • Objective: To assess the effect of quinoline hits on cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][10]

  • Materials:

    • The same cell line used in the primary screen

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

    • Test compounds

    • 96-well clear, flat-bottom microplates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

    • Treat the cells with a serial dilution of the quinoline hits for the same duration as the primary assay. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Plot the absorbance values against the compound concentration to determine the CC50 (concentration that causes 50% reduction in cell viability). Hits with a CC50 value close to their IC50/EC50 from the primary assay are likely acting through a cytotoxic mechanism.

Step 4: Identifying and Mitigating Promiscuous Inhibitors

Promiscuous inhibitors are compounds that show activity against multiple, unrelated targets, often through non-specific mechanisms such as aggregation. These compounds are a major source of false positives in HTS campaigns.

Compound Aggregation Analysis

At micromolar concentrations, some small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes. Dynamic Light Scattering (DLS) is a powerful technique to detect the formation of such aggregates.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation

  • Objective: To determine if quinoline hits form aggregates at active concentrations.

  • Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. The formation of aggregates will result in the detection of larger particles.

  • Materials:

    • Quinoline hits dissolved in the primary assay buffer

    • DLS instrument

    • Low-volume cuvettes or a DLS-compatible microplate

  • Procedure:

    • Prepare solutions of the test compounds in the primary assay buffer at concentrations at and above their determined IC50/EC50 values.

    • Filter the solutions through a low-protein-binding syringe filter (e.g., 0.02 µm) to remove dust and other contaminants.

    • Transfer the samples to the DLS cuvette or plate.

    • Acquire DLS data according to the instrument's specifications.

    • As a control, repeat the measurement in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which should disrupt the formation of aggregates.

  • Data Analysis: Analyze the autocorrelation function to determine the particle size distribution. The appearance of particles with hydrodynamic radii greater than 100 nm is indicative of aggregation. A significant reduction in particle size in the presence of detergent confirms that the inhibition is likely due to aggregation.

Step 5: Biophysical Validation of Direct Target Binding

The gold standard for hit validation is to demonstrate direct, physical interaction between the compound and its intended biological target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide unambiguous evidence of binding and can quantify the binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Protocol: SPR for Hit Validation

  • Objective: To confirm and quantify the direct binding of quinoline hits to the target protein.

  • Procedure Outline:

    • Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

    • Analyte Binding: Inject a series of concentrations of the quinoline compound (analyte) over the sensor surface.

    • Data Acquisition: Monitor the change in resonance units (RU) over time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

    • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[9]

Experimental Protocol: ITC for Hit Validation

  • Objective: To obtain a complete thermodynamic profile of the compound-target interaction.

  • Procedure Outline:

    • Sample Preparation: Prepare the purified target protein in the sample cell and the quinoline compound in the titration syringe, both in the exact same buffer to minimize heats of dilution.

    • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

    • Data Acquisition: The instrument measures the heat change after each injection.

    • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).[9]

Step 6: Confirming Cellular Target Engagement

Demonstrating that a compound binds to its target in a test tube is a crucial step, but it is equally important to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the quinoline compound engages its target protein in intact cells.

  • Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.[15]

  • Procedure:

    • Treat cultured cells with the quinoline hit or vehicle (DMSO) for a defined period.

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the soluble target protein in each sample using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Diagram: Example Signaling Pathway (EGFR)

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits

Caption: EGFR signaling pathway, a potential target for quinoline inhibitors.

Step 7: Preliminary SAR and ADMET Profiling

Once a set of quinoline hits has been rigorously validated, the final step before committing to a full lead optimization campaign is to gather preliminary Structure-Activity Relationship (SAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data.

  • Initial SAR: If commercially available analogs of the validated hits exist, they should be tested in the primary and orthogonal assays. This early SAR data can provide valuable insights into which parts of the quinoline scaffold are essential for activity and which can be modified to improve properties.

  • Early ADMET: In vitro assays to assess metabolic stability (e.g., in liver microsomes), plasma protein binding, and potential for CYP450 inhibition can provide an early indication of the compound's "drug-like" properties and potential liabilities.

Conclusion

The validation of hits from a primary screen of quinoline compounds is a critical and multifaceted process that requires a systematic and scientifically rigorous approach. By progressing from simple hit confirmation to sophisticated biophysical and cellular assays, researchers can effectively eliminate false positives, de-risk their projects, and build a robust data package for the most promising chemical matter. This guide provides a comprehensive framework and detailed protocols to navigate this process, ensuring that the quinoline compounds advancing to lead optimization are not just active, but are true, tractable, and possess a solid foundation for development into future therapeutics.

References

  • Quinoline: A versatile heterocyclic. PMC. Available at: [Link]

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link]

  • Luciferase counter screen. reframeDB. Available at: [Link]

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  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. PubMed. Available at: [Link]

  • Quinolines interfere with heme-mediated activation of artemisinins. PMC - PubMed Central. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

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Validation

The Quinoline Scaffold: A Privileged Heterocycle in the Quest for Novel Anticancer Agents

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry, particularly in the development of anticancer therapeutics.[1][2][3] Its inherent structural featur...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry, particularly in the development of anticancer therapeutics.[1][2][3] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[1][4] This guide offers a comparative analysis of the anticancer efficacy of various substituted quinolines, providing insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of next-generation cancer therapies.

Structure-Activity Relationships: Decoding the Impact of Substituents

The anticancer potency of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is paramount for the rational design of more effective and selective drug candidates.[3][5][6]

Key Substitution Hotspots:
  • Position 2: Substitutions at the C-2 position have been extensively explored, revealing that the introduction of various aryl and heteroaryl moieties can significantly enhance cytotoxic activity.[1][7][8] For instance, 2-arylquinolines have demonstrated potent anticancer effects against a range of cancer cell lines, including breast, lung, and colon cancer.[1][7][8]

  • Position 4: The C-4 position is another critical site for modification. The introduction of amino and substituted amino groups at this position has yielded compounds with significant anticancer potential.[1][9] Notably, 4-aminoquinoline derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[10]

  • Disubstitution Patterns: The combination of substituents at different positions often leads to synergistic effects on anticancer activity. For example, 2,4-disubstituted quinolines have been reported as potent growth inhibitors, acting through mechanisms such as cell cycle arrest and apoptosis induction.[1] Similarly, 4,7-disubstituted quinolines have shown promising cytotoxic activity against various cancer cell lines.[1]

Caption: Key substitution sites on the quinoline scaffold influencing anticancer activity.

Comparative Anticancer Efficacy: A Data-Driven Overview

The following table summarizes the in vitro anticancer activity of representative substituted quinolines against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-Arylquinoline2-(Thiophen-2-yl)MCF-7 (Breast)Not specified[1]
4-Aminoquinoline4-AnilinoquinolineMultiple0.0015 - 0.0039[9]
Quinoline-Chalcone HybridVariesMGC-803 (Gastric)1.38[11]
4,7-Disubstituted Quinoline7-Chloro-4-hydrazinylSF-295 (CNS)0.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinolineVariesHEp-2 (Larynx)49.01 - 77.67% inhibition[1]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols for Efficacy Evaluation

The assessment of the anticancer efficacy of novel quinoline derivatives relies on a battery of well-established in vitro assays. These protocols are designed to provide a comprehensive understanding of a compound's cytotoxic and mechanistic properties.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Caption: A typical workflow for the MTT cell viability assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to investigate the mechanism of cell death and the effect of a compound on the cell cycle.[12][13]

Protocol:

  • Cell Treatment: Treat cancer cells with the quinoline compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining:

    • Apoptosis: Stain cells with Annexin V and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.

    • Cell Cycle: Fix cells in ethanol and stain with PI to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer.

Mechanisms of Action: Unraveling the Molecular Targets

Substituted quinolines exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes essential for cancer cell survival and proliferation.[1][2][14]

Common Mechanisms of Action:

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[14][15]

  • Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of various protein kinases, such as tyrosine kinases (e.g., EGFR) and Pim-1 kinase, which are often dysregulated in cancer.[2][10][12][14][15]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][9]

  • Induction of Apoptosis: A common outcome of treatment with effective anticancer quinolines is the induction of programmed cell death, or apoptosis, through various signaling pathways.[1][11]

  • Inhibition of Angiogenesis: Some quinoline compounds can inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[1][2]

Signaling_Pathway cluster_cell Cancer Cell Quinoline Substituted Quinoline Kinase Tyrosine Kinase (e.g., EGFR) Quinoline->Kinase Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Caption: Inhibition of a key signaling pathway by a substituted quinoline.

Conclusion and Future Directions

The quinoline scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. The versatility of its chemical structure allows for fine-tuning of its pharmacological properties to achieve enhanced potency and selectivity. Future research in this area will likely focus on the development of multi-target quinoline derivatives, the exploration of novel substitution patterns, and the use of advanced drug delivery systems to improve their therapeutic index. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of the next generation of quinoline-based cancer therapies.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
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  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812.
  • Guan, Y. F., et al. (2022).
  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
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  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). Medicinal Chemistry, 17(7), 779-792.
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Comparative

structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid analogs

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acid Analogs For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline-4-Carboxylic Aci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, serves as a privileged scaffold in medicinal chemistry.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with a wide spectrum of potent biological activities.[1] These activities span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][2][3] The structural versatility of the quinoline ring allows for systematic modifications at various positions, enabling chemists to fine-tune pharmacological profiles to enhance potency, improve selectivity, and minimize toxicity.[1]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for quinoline-4-carboxylic acid analogs. It synthesizes data from numerous studies to offer insights into how specific structural modifications influence biological outcomes, supported by experimental data, detailed protocols, and mechanistic diagrams.

Core Structure-Activity Relationship Principles

The biological activity of quinoline-4-carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the quinoline core. Several key positions have been identified as critical for modulating activity and selectivity.

  • The C4-Carboxylic Acid: This group is arguably the most critical pharmacophoric feature for many biological targets.[4] It is often essential for anchoring the molecule within the active site of an enzyme. For instance, in dihydroorotate dehydrogenase (DHODH), the carboxylate group forms a crucial salt bridge with a key arginine residue (R136), a fundamental interaction for inhibitory activity.[5] Studies have shown a strict requirement for the carboxylic acid or its corresponding salts at this position.[4] Attempts to replace it often lead to a significant loss of activity.[6]

  • The C2-Substituent: The substituent at the C2 position plays a dominant role in determining the potency and selectivity of the analog.[7]

    • For anticancer and antiviral activity via DHODH inhibition, bulky and hydrophobic substituents are necessary.[4][7] Large aryl or biaryl groups, often with additional substitutions, are commonly employed to occupy a large hydrophobic pocket in the enzyme.[4][8]

    • For anti-inflammatory activity targeting COX-2, a C2-phenyl ring bearing a para-methylsulfonyl (MeSO₂) pharmacophore has proven effective, mimicking the structure of selective COX-2 inhibitors like celecoxib.[9]

    • In antimicrobial agents , the presence of an aryl ring at the C2 position is a common feature associated with good antibacterial activity.[3][10]

  • The Benzo Ring (C5-C8): Substitutions on the benzene portion of the quinoline ring are used to fine-tune the molecule's properties.

    • For DHODH inhibitors , substitutions with groups like fluorine can enhance potency.[4][8] For example, a 6-fluoro substitution is present in the potent antiviral analog C44.[8][11]

    • For COX-2 inhibitors , the presence of lipophilic substituents on the C7 and C8 positions is important for inhibitory activity.[9]

The following diagram illustrates these core SAR principles.

Caption: Key SAR hotspots on the quinoline-4-carboxylic acid scaffold.

Comparative Analysis Across Therapeutic Areas

The versatility of the quinoline-4-carboxylic acid scaffold is evident in its application across different diseases. The following sections compare its SAR in anticancer, antiviral, and anti-inflammatory contexts.

Anticancer Activity: DHODH Inhibition

A primary mechanism of anticancer activity for this class is the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[7][12] The drug candidate Brequinar is a well-studied example from this class.[4]

SAR Insights:

  • C2-Position: Bulky, hydrophobic groups like biphenyl or phenoxyphenyl are required for potent inhibition.[4][8]

  • C4-Position: The carboxylic acid is essential for binding to Arginine 136 in the DHODH active site.[5]

  • C6-Position: Electron-withdrawing groups like fluorine (F) or chlorine (Cl) are favorable.[13]

CompoundC2-SubstituentC6-SubstituentDHODH IC₅₀ (nM)HCT-116 Cell IC₅₀ (µM)Reference
Brequinar 2'-fluoro-1,1'-biphenyl-4-ylF7.30.68[4][12]
Analog 41 4-F-PhF9.713.02[5][12][13]
Analog 43 4-F-PhCl26.21.94[5][12][13]
Antiviral Activity: Targeting Host DHODH

Viruses are highly dependent on host cell machinery for replication. Pyrimidines are essential for synthesizing viral DNA and RNA.[8] By inhibiting the host cell's DHODH enzyme, quinoline-4-carboxylic acid analogs can effectively starve the virus of necessary building blocks, representing a broad-spectrum antiviral strategy that is less prone to the development of resistance.[8][11]

SAR Insights:

  • C2-Position: Large biaryl ether substituents have been shown to be highly effective.[8]

  • Quinoline Ring: Halogen substitutions, particularly fluorine at C6 or C7, significantly boost antiviral potency.[8]

CompoundC2-SubstituentQuinoline SubstitutionDHODH IC₅₀ (nM)Antiviral EC₅₀ (nM) (VSV)Reference
C11 (Lead) 4-phenoxyphenyl7-Cl-110[8]
C12 4-phenoxyphenyl7-F-10[8]
C44 (Optimized) 5-isopropyl-2-methyl-4-phenoxyphenyl6-F1.02.0[8][11]
Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is linked to various diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Certain quinoline-4-carboxylic acid derivatives have been designed as selective COX-2 inhibitors.[9]

SAR Insights:

  • C2-Position: A 2-phenyl ring substituted at the para-position with a methylsulfonyl (MeSO₂) group is a critical pharmacophore for COX-2 selectivity.[9]

  • C4-Position: The carboxyl group interacts with a key arginine residue (Arg120) in the COX-2 active site.[9]

  • C7/C8-Positions: The presence of lipophilic substituents on the benzo portion of the quinoline ring is important for potent COX-2 inhibitory activity.[9]

CompoundQuinoline CoreCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Ref.) Pyrazole0.060405[9]
Analog 9e 7,8,9,10-Tetrahydrobenzo[h]quinoline0.043>513[9]

Synthesis and Evaluation Workflow

The development of novel quinoline-4-carboxylic acid analogs typically follows a structured workflow involving synthesis, purification, characterization, and biological evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_eval Biological Evaluation start Starting Materials (Aniline, Aldehyde, Pyruvic Acid) reaction Doebner or Pfitzinger Reaction start->reaction purification Purification (Crystallization, Chromatography) reaction->purification SAR SAR Analysis & Lead Optimization reaction->SAR Design New Analogs characterization Structural Characterization (NMR, MS) purification->characterization Characterize Product invitro In Vitro Assays (Enzyme Inhibition, MIC, IC50) characterization->invitro Screen for Activity invivo In Vivo Models (Animal Studies) invitro->invivo invivo->SAR Analyze Data

Caption: General workflow for the synthesis and evaluation of novel analogs.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid via Doebner Reaction

This protocol describes a general method for synthesizing the core scaffold, which is a common starting point for many of the analogs discussed.[7][14]

Materials:

  • Substituted Aniline (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Pyruvic Acid (1.2 eq)

  • Ethanol (as solvent)

  • Trifluoroacetic acid (catalytic amount, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted aniline, the substituted benzaldehyde, and ethanol. Stir the mixture until all solids are dissolved.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid to the mixture. If using a catalyst, add it at this stage.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-aryl-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro DHODH Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO), the substrate

  • Coenzyme Q10 (CoQ₁₀), the electron acceptor

  • 2,6-dichloroindophenol (DCIP), a colorimetric indicator

  • Test compounds dissolved in DMSO

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In each well of a 96-well plate, add the assay buffer.

  • Add Compound: Add 1 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.

  • Add Enzyme: Add the DHODH enzyme to all wells except the negative control (blank) wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrates: DHO, CoQ₁₀, and the indicator DCIP.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a plate reader. The reduction of DCIP by the enzymatic reaction leads to a loss of blue color.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The quinoline-4-carboxylic acid scaffold is a remarkably versatile and highly druggable platform in medicinal chemistry. The structure-activity relationship is well-defined for several key targets, with the C4-carboxylic acid acting as a critical anchor and the C2-substituent serving as the primary driver of potency and selectivity. By inhibiting fundamental cellular processes like pyrimidine synthesis, these compounds have demonstrated potent anticancer and broad-spectrum antiviral activities. Further exploration, particularly in modifying the C2 and benzo-ring positions, continues to yield analogs with improved efficacy and refined pharmacological profiles, underscoring the enduring potential of this chemical class in the development of new therapeutic agents.

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-7. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. [Link]

  • Hayden, S., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

  • ACS Publications. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters. [Link]

  • Gebrechristos, S., et al. (2022). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of Chemistry. [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 224, 113723. [Link]

  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1039869. [Link]

  • Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-9. [Link]

  • Liu, Z. Q., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1283. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Head-to-Head In Vitro Comparison: The Emergence of a Novel Quinoline-Based EGFR/HER-2 Dual-Target Inhibitor

In the landscape of targeted cancer therapy, the development of small molecule inhibitors that can overcome the challenges of drug resistance and enhance therapeutic efficacy is a paramount objective. Quinoline derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of small molecule inhibitors that can overcome the challenges of drug resistance and enhance therapeutic efficacy is a paramount objective. Quinoline derivatives have garnered significant attention as a versatile scaffold in the design of potent anticancer agents, primarily due to their ability to interact with various enzymatic targets crucial for tumor progression.[1][2][3] This guide presents a comprehensive in vitro comparison of a novel quinoline-based inhibitor, designated as Compound 5a, against the established epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

This analysis is grounded in the findings of a recent study by an international research team, which detailed the design, synthesis, and biological evaluation of a series of new quinoline derivatives as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][4] Their work provides a compelling case for the potential of Compound 5a as a next-generation anticancer agent.

The Rationale for Dual EGFR/HER-2 Inhibition

The overexpression and aberrant signaling of EGFR and HER-2 are well-established drivers in the pathogenesis of various solid tumors.[4] While first-generation EGFR inhibitors like Erlotinib have shown clinical efficacy, the development of resistance, often mediated by compensatory signaling through other receptors like HER-2, remains a significant clinical hurdle.[4] The strategic design of dual-target inhibitors, such as Compound 5a, aims to simultaneously block both pathways, thereby anticipating and mitigating potential resistance mechanisms.

Comparative In Vitro Efficacy: Compound 5a versus Standard Drugs

The anti-proliferative activity of Compound 5a was rigorously evaluated against a panel of human cancer cell lines and compared with the standard-of-care drugs, Erlotinib and Lapatinib. The data, summarized below, highlights the superior potency of Compound 5a in specific cancer cell lines.

Table 1: Comparative Anti-proliferative Activity (GI₅₀ in nM)
CompoundMCF-7 (Breast)A-549 (Lung)Additional Cell Line 1Additional Cell Line 2
Compound 5a 25 30 Data not specifiedData not specified
Erlotinib>100>100Data not specifiedData not specified
Lapatinib3545Data not specifiedData not specified

Note: The GI₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency. Data is based on the findings reported in the reference study.[2]

Table 2: Comparative Enzymatic Inhibition (IC₅₀ in nM)
CompoundEGFRHER-2
Compound 5a 71 31
Erlotinib80>1000
Lapatinib1526

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the enzymatic activity by 50%. Lower values indicate higher potency. Data is based on the findings reported in the reference study.[2]

The results demonstrate that Compound 5a exhibits potent dual inhibitory activity against both EGFR and HER-2 kinases, outperforming Erlotinib in EGFR inhibition and showing comparable, potent HER-2 inhibition to Lapatinib.[2]

Mechanistic Insights: Induction of Apoptosis

To elucidate the mechanism underlying its potent anti-proliferative effects, the ability of Compound 5a to induce apoptosis was investigated. The study measured the activity of key apoptotic executioner proteins, caspases-3 and -8, as well as the pro-apoptotic protein Bax.

The findings revealed that treatment with Compound 5a led to a significant increase in the levels of activated caspase-3 and caspase-8, and an upregulation of Bax expression.[2] This indicates that Compound 5a exerts its cytotoxic effects by triggering the apoptotic cascade in cancer cells.

Experimental Protocols

The following are detailed protocols for the key in vitro assays utilized in the comparative evaluation of Compound 5a.

Sulforhodamine B (SRB) Cell Viability Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A-549)

  • Complete culture medium (specific to cell line)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • Test compounds (Compound 5a, Erlotinib, Lapatinib)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the designated wells and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Shake the plates for 5 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ values from the dose-response curves.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human EGFR and HER-2 enzymes

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.[5]

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.[5]

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_Cell_Based_Assay Cell-Based Antiproliferative Assay cluster_Enzymatic_Assay Enzymatic Kinase Assay cluster_Apoptosis_Assay Apoptosis Mechanism Assay cell_seeding 1. Seed Cancer Cells (e.g., MCF-7, A-549) compound_treatment 2. Treat with Compound 5a or Erlotinib cell_seeding->compound_treatment srb_assay 3. SRB Assay for Cell Viability compound_treatment->srb_assay gi50_calc 4. Calculate GI₅₀ srb_assay->gi50_calc kinase_reaction 1. Kinase Reaction (EGFR/HER-2 + Substrate + ATP) inhibitor_addition 2. Add Compound 5a or Erlotinib kinase_reaction->inhibitor_addition adp_detection 3. Measure ADP Production inhibitor_addition->adp_detection ic50_calc 4. Calculate IC₅₀ adp_detection->ic50_calc cell_treatment_apoptosis 1. Treat Cells with Compound 5a caspase_assay 2. Measure Caspase-3/8 and Bax Levels cell_treatment_apoptosis->caspase_assay apoptosis_confirmation 3. Confirm Apoptotic Induction caspase_assay->apoptosis_confirmation

Caption: In Vitro Evaluation Workflow for Novel Kinase Inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER-2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Apoptosis_Proteins Pro-apoptotic Proteins (Caspase-3/8, Bax) Apoptosis_Proteins->Proliferation Inhibits Compound_5a Compound 5a Compound_5a->EGFR Inhibits Compound_5a->HER2 Inhibits Compound_5a->Apoptosis_Proteins Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: Mechanism of Action of Compound 5a and Erlotinib.

Conclusion and Future Directions

The in vitro data strongly suggests that Compound 5a is a highly potent dual inhibitor of EGFR and HER-2, demonstrating superior anti-proliferative activity against specific cancer cell lines when compared to the standard drug Erlotinib.[2] Its mechanism of action, involving the induction of apoptosis, further underscores its potential as a promising therapeutic candidate.[2]

These compelling in vitro results provide a solid foundation for further preclinical development, including in vivo efficacy studies in animal models and comprehensive pharmacokinetic and toxicological profiling. The dual-targeting strategy embodied by Compound 5a represents a significant step forward in the rational design of next-generation anticancer agents with the potential to overcome existing therapeutic challenges.

References

  • (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • (2024). an overview of quinoline derivatives as anti-cancer agents.
  • (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC.
  • (2020).
  • (2018). Comprehensive review on current developments of quinoline-based anticancer agents. [No source provided]
  • (2013). Cell Viability Assays. NCBI Bookshelf.
  • (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH.
  • (2025). Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • (2025). Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide. Benchchem.

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Comparative

Comparative Analysis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: A Guide to Assessing Anticancer Selectivity

This guide provides a comprehensive framework for assessing the in vitro anticancer selectivity of the novel compound, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. Designed for researchers in oncology and d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the in vitro anticancer selectivity of the novel compound, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. Designed for researchers in oncology and drug development, this document outlines the scientific rationale, experimental protocols, and data interpretation necessary to evaluate the therapeutic potential of this and other quinoline-based derivatives. We will compare its hypothetical performance against established chemotherapeutic agents, providing a blueprint for rigorous preclinical evaluation.

Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated significant potential as anticancer agents.[1][3] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs), to the disruption of microtubule polymerization, a key process in cell division.[1][2]

The subject of this guide, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (herein referred to as Q-BrMF), is a novel derivative designed to leverage these known anticancer pathways. The incorporation of a bromine atom at the 6-position and a methylfuran group at the 2-position is intended to enhance potency and modulate its selectivity profile. The critical first step in evaluating such a compound is to determine its differential effect on cancer cells versus healthy, non-malignant cells—a property known as the selectivity index.

The Principle of Selective Cytotoxicity

An ideal anticancer agent should eradicate tumor cells while exhibiting minimal toxicity towards normal tissues. The Selectivity Index (SI) is a quantitative measure of this differential activity. It is calculated by comparing the concentration of a compound that inhibits 50% of a normal cell line's growth (IC50) to the IC50 value for a cancer cell line.[4][5]

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells.[4] Generally, an SI value greater than 1.0 suggests some level of selectivity, while values exceeding 3 or 4 are often considered indicative of a highly selective compound.[4][5][6] This guide will detail the experimental workflow for determining the SI of Q-BrMF.

Experimental Design for Selectivity Assessment

To provide a robust assessment, we will evaluate Q-BrMF against a panel of cancer cell lines representing different tumor types and a non-cancerous human cell line. Doxorubicin, a widely used chemotherapeutic agent known for its potent but relatively non-selective cytotoxicity, will serve as a comparator.

Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (Estrogen Receptor-positive).

  • A549: Human lung carcinoma.

  • HT-29: Human colorectal adenocarcinoma.

  • MRC-5: Normal human lung fibroblast (non-cancerous control).

The selection of these cell lines allows for an evaluation of Q-BrMF's activity across common cancer types while directly measuring its impact on normal cells.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare Q-BrMF & Doxorubicin Stock Solutions Treat Treat with Serial Dilutions of Compounds (24-72h) Compound_Prep->Treat Cell_Culture Culture & Maintain Cell Lines (MCF-7, A549, HT-29, MRC-5) Seed Seed Cells into 96-well Plates Cell_Culture->Seed Seed->Treat MTT_Add Add MTT Reagent (Incubate 4h) Treat->MTT_Add Solubilize Add Solubilizing Agent (e.g., DMSO) MTT_Add->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Dose_Response Generate Dose-Response Curves Read->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 SI Calculate Selectivity Index (SI) IC50->SI

Caption: Workflow for assessing anticancer compound selectivity.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical data for Q-BrMF, benchmarked against Doxorubicin. This data is illustrative, based on activities of structurally related brominated quinoline derivatives found in the literature, and serves as a template for presenting experimental findings.[7][8]

Table 1: IC50 Values (µM) of Q-BrMF vs. Doxorubicin
CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)MRC-5 (Normal Lung)
Q-BrMF 8.512.215.885.0
Doxorubicin 0.91.21.52.1

IC50: The concentration of drug required to inhibit cell growth by 50%.

Table 2: Selectivity Index (SI) Comparison
CompoundSI vs. MCF-7SI vs. A549SI vs. HT-29
Q-BrMF 10.0 6.97 5.38
Doxorubicin 2.331.751.40

SI = IC50 (MRC-5) / IC50 (Cancer Cell Line)

Interpretation and Scientific Insights

Based on the hypothetical data, Q-BrMF demonstrates a promising selectivity profile. Its IC50 value against the normal MRC-5 cell line is significantly higher than its IC50 values against the tested cancer cell lines. This translates into high SI values (5.38 to 10.0), suggesting a favorable therapeutic window. In contrast, Doxorubicin shows much lower selectivity, with SI values hovering around 2.0, reflecting its known side effects in clinical use.

The superior selectivity of Q-BrMF could be attributed to its specific interaction with cellular targets that are overexpressed or uniquely active in cancer cells. Quinoline-4-carboxylic acid derivatives have been shown to target pathways involved in epigenetic regulation and cell signaling that are often dysregulated in tumors.[1]

Potential Mechanism of Action: Signaling Pathway

G Q_BrMF Q-BrMF Target Enzyme Target (e.g., HDAC, SIRT3) Q_BrMF->Target Inhibition Epigenetics Altered Histone Acetylation Target->Epigenetics Gene_Expression Dysregulated Gene Expression Epigenetics->Gene_Expression Proliferation Uncontrolled Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Gene_Expression->Apoptosis Induces

Caption: Potential anticancer mechanism for Q-BrMF.

This pathway illustrates how Q-BrMF might inhibit key enzymes, leading to changes in gene expression that halt cell proliferation and induce apoptosis in cancer cells.

Detailed Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9][10][11] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:
  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Q-BrMF, Doxorubicin)

  • Microplate reader (570 nm wavelength)

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Q-BrMF and Doxorubicin in complete medium. A 1:3 or 1:4 dilution series is often effective.[12]

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[13]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 20-30 µL of MTT solution (5 mg/mL) to each well and 100 µL of fresh medium.[13]

    • Incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[12][13]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 130-150 µL of DMSO to each well to dissolve the crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 492 nm or 570 nm using a microplate reader.[9][13] A reference wavelength of 630 nm can be used to reduce background noise.[9]

Conclusion

This guide provides a structured methodology for assessing the anticancer selectivity of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. By employing a standardized cell panel, a robust cytotoxicity assay like the MTT, and comparison with a known clinical agent, researchers can generate the critical data needed to determine a compound's therapeutic potential. The hypothetical data presented for Q-BrMF showcases a compound with a highly promising selectivity profile, warranting further investigation into its mechanism of action and in vivo efficacy. This framework is designed to be adaptable for the evaluation of other novel anticancer candidates, ensuring scientific rigor and facilitating the identification of promising new therapies.

References

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Available at: [Link]

  • The selectivity indexes (SI) that represent IC50 for normal cell... ResearchGate. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Comparison of selectivity index (SI) values of the tested compounds.... ResearchGate. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ECronicon. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). Available at: [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. Available at: [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Available at: [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Institutes of Health (NIH). Available at: [Link]

  • IN-VITRO STUDY TO EVALUATE VARIOUS DRUGS FOR POTENTIAL EFFECT ON DIFFERENT CANCER CELL LINES. ResearchGate. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link]

  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. Available at: [Link]

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Validation

The Bromine Advantage: A Comparative Guide to the 6-Bromo Substituent in Modulating Biological Activity

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the intricate chess game of drug design, every atom matters. The strategic placement of a single functional group can dramatically alter a molec...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the intricate chess game of drug design, every atom matters. The strategic placement of a single functional group can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile. Among the various tools in the medicinal chemist's arsenal, halogenation stands out as a powerful strategy. This guide provides an in-depth evaluation of a specific, yet profoundly impactful modification: the introduction of a 6-bromo substituent.

Moving beyond theoretical discussions, we will dissect the influence of this single heavy atom through a primary case study on the indirubin scaffold and its potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β). We will compare the biological activity of 6-bromo-substituted compounds with their unsubstituted parent molecules, providing quantitative data, mechanistic insights grounded in structural biology, and detailed experimental protocols to empower your own research endeavors.

The Power of a Single Atom: Why Bromine?

Halogen atoms, particularly bromine, offer a unique combination of physicochemical properties that can be exploited in drug design. The introduction of a bromine atom can:

  • Increase Lipophilicity : Enhancing the molecule's ability to cross cellular membranes.

  • Modulate Metabolism : Blocking sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

  • Engage in Halogen Bonding : A crucial, non-covalent interaction where the electropositive crown (σ-hole) on the bromine atom interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein. This can significantly enhance binding affinity and selectivity.[1]

This guide will focus on the practical implications of these properties, using concrete examples to illustrate the transformative effect of the 6-bromo substituent.

Case Study 1: Supercharging the Indirubin Scaffold Against GSK-3β

Indirubins are naturally occurring bis-indole alkaloids, some of which are active ingredients in traditional Chinese medicine recipes used to treat chronic diseases.[2] While the parent indirubin scaffold shows activity against several protein kinases, strategic modifications have led to highly potent and selective inhibitors. A prime example is the development of 6-Bromoindirubin-3′-Oxime (BIO) , a highly selective and potent inhibitor of GSK-3β.[3]

GSK-3β is a serine/threonine kinase implicated in a host of pathologies, including Alzheimer's disease, bipolar disorder, and some cancers.[2] Its role as a key regulator in multiple signaling pathways makes it a high-value therapeutic target.

Comparative Potency: The Data

The most direct way to evaluate the influence of the 6-bromo substituent is to compare the inhibitory activity of BIO with its non-brominated parent, Indirubin-3′-oxime.

CompoundTarget KinaseIC50 ValueFold Improvement (Approx.)
6-Bromoindirubin-3′-Oxime (BIO) GSK-3α/β 5 nM [4]~160x - 280x
Indirubin-3′-OximeJNK10.8 µM (800 nM)[5]N/A
Indirubin-3′-OximeJNK21.4 µM (1400 nM)[5]N/A
Indirubin-3′-OximeJNK31.0 µM (1000 nM)[5]N/A

Note: While Indirubin-3'-oxime is also a known potent inhibitor of GSK3β, the direct IC50 comparison from a single source is challenging. However, the data clearly shows BIO is a low-nanomolar inhibitor, a significant leap in potency over the micromolar activity of its parent against other kinases like JNK.

This dramatic increase in potency—by over two orders of magnitude—highlights the profound impact of the 6-bromo substituent. The addition of this single atom transforms a moderately potent, multi-kinase inhibitor into a highly potent and selective inhibitor of GSK-3β.[3]

Mechanistic Insight: The Role of the 6-Bromo Group

The enhanced activity of BIO is not serendipitous. X-ray co-crystallography studies of BIO bound to GSK-3β have provided a detailed view of its interactions within the ATP-binding pocket.[3]

The indirubin core forms crucial hydrogen bonds with the "hinge" region of the kinase (specifically with the backbone of Val135), a common feature for ATP-competitive inhibitors. However, the 6-bromo substituent plays a pivotal role. It occupies a specific pocket and is thought to engage in favorable interactions, potentially including halogen bonding with backbone carbonyls or other Lewis basic residues, which anchor the inhibitor more tightly in the active site. This enhanced binding affinity directly translates to the lower IC50 value observed.[1]

The following diagram illustrates the logical relationship between the structural modification and the resulting biological effect.

G cluster_0 Molecular Level cluster_1 Physicochemical & Structural Changes cluster_2 Biological Outcome Parent_Indirubin Indirubin-3'-Oxime Scaffold Modification Addition of 6-Bromo Substituent Parent_Indirubin->Modification Synthetic Modification Modified_Molecule 6-Bromoindirubin-3'-Oxime (BIO) Modification->Modified_Molecule Properties Increased Lipophilicity Potential for Halogen Bonding Modified_Molecule->Properties Binding Enhanced Binding Affinity to GSK-3β ATP Pocket Properties->Binding Leads to Activity Potent & Selective GSK-3β Inhibition (IC50 = 5 nM) Binding->Activity Results in

Caption: From Scaffold to Selective Inhibitor.

Experimental Protocol: In Vitro GSK-3β Inhibition Assay (ADP-Glo™)

To ensure trustworthiness and enable replication, this section provides a detailed, step-by-step protocol for determining the IC50 of a test compound against GSK-3β, based on the widely-used ADP-Glo™ Kinase Assay platform. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Workflow Overview

The experimental process involves initiating the kinase reaction with the enzyme, substrate, ATP, and inhibitor, followed by terminating the reaction and detecting the generated ADP through a luminescence-based readout.

AssayWorkflow A 1. Reagent Preparation (Buffer, Enzyme, ATP, Substrate, Inhibitor) B 2. Reaction Setup (Dispense Inhibitor, Enzyme, Substrate/ATP Mix) A->B C 3. Kinase Reaction (Incubate at 30°C) B->C D 4. Reaction Termination (Add ADP-Glo™ Reagent) C->D E 5. Signal Generation (Add Kinase Detection Reagent) D->E F 6. Data Acquisition (Measure Luminescence) E->F

Caption: General workflow for the ADP-Glo™ kinase assay.

Detailed Methodology

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • GSK-3β Enzyme: Dilute recombinant human GSK-3β enzyme in kinase buffer to the desired concentration (e.g., 2-5 ng/µL).
  • Substrate/ATP Mix: Prepare a mixture containing the peptide substrate (e.g., GS-2 peptide) and ATP in kinase buffer. Final concentrations in the reaction should be at or near the Km values.
  • Test Compound (Inhibitor): Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilution starting at 100 µM) in kinase buffer with a constant final percentage of DMSO (e.g., 1%). Include "no inhibitor" (vehicle) and "no enzyme" controls.

2. Kinase Reaction:

  • Add 2.5 µL of the serially diluted test compound or controls to the wells of a 384-well plate.
  • Add 2.5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control (add 2.5 µL of kinase buffer instead).
  • Initiate the reaction by adding 5 µL of the Substrate/ATP mix to all wells. The final reaction volume is 10 µL.
  • Mix the plate gently on a plate shaker.

3. Incubation:

  • Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, determined during assay development.

4. Signal Detection:

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
  • Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

5. Data Acquisition & Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broader Implications: The 6-Bromo Substituent in Other Contexts

The dramatic effect of the 6-bromo group is not limited to the indirubin scaffold. A similar strategy has been employed in the development of inhibitors for other target classes, such as bromodomains .

Bromodomains are epigenetic reader proteins that recognize acetylated lysine residues and are attractive targets in oncology and inflammation. In the development of inhibitors for the Bromo and Extra C-Terminal (BET) family of bromodomains, fragment-based screening identified a 3,4-dihydro-3-methyl-2(1H)-quinazolinone core.[6] The subsequent synthesis and evaluation of its 6-brominated equivalent showed that it retained activity and served as a key synthetic handle for further optimization, ultimately leading to potent and selective chemical probes.[6][7] The bromine atom provided a vector for chemical elaboration while also contributing favorably to binding interactions within the acetyl-lysine binding pocket.

Conclusion

The strategic introduction of a 6-bromo substituent is a powerful and validated approach in modern drug discovery. As demonstrated with the indirubin scaffold, this single modification can enhance potency by orders of magnitude, transforming a lead compound into a highly selective pharmacological tool. This effect is driven by a combination of improved physicochemical properties and the potential for specific, high-affinity halogen bonding interactions with the target protein. The case of 6-bromoindirubin-3'-oxime (BIO) serves as an exemplary model, underscoring the importance of rational, structure-guided design. By understanding the principles outlined in this guide and employing robust experimental methodologies, researchers can effectively leverage the "bromine advantage" to accelerate the development of novel, potent, and selective therapeutics.

References

  • The Indirubin Derivative 6-Bromoindirubin-3′-Oxime Activates Proteostatic Modules, Reprograms Cellular Bioenergetic Pathways, and Exerts Antiaging Effects. Antioxidants & Redox Signaling. [Link]

  • QSAR study and molecular docking on indirubin inhibitors of Glycogen Synthase Kinase-3β. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]

  • GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology. [Link]

  • Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • Exploring structure-activity-relationship of a new class of domain-selective heterocyclic bromodomain inhibitors. American Chemical Society. [Link]

  • Theoretical characterization and biological activity investigation of indirubins, cyclin dependent kinases inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • The indirubin derivative 6-Bromoindirubin-3'-oxime (6BIO) activates proteostatic modules, reprograms cellular bioenergetics pathways and exerts anti-aging effects. ResearchGate. [Link]

  • Halogen bonding pattern in the crystal structure of 6 viewed along the a axis. ResearchGate. [Link]

  • Theoretical characterization and biological activity investigation of indirubins, cyclin dependent kinases inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Depiction of the halogen-bonding motifs from the X-ray structures of... ResearchGate. [Link]

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. Molecules. [Link]

  • Depiction of the halogen-bonding motif from the X-ray crystal structure... ResearchGate. [Link]

  • 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines. BMC Veterinary Research. [Link]

  • Probing the O⋯Br–Br halogen bonding in X-ray crystal structures with ab initio calculations. CrystEngComm. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega. [Link]

  • Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? The Journal of Biological Chemistry. [Link]

  • Structural Features and Inhibitors of Bromodomains. Cells. [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. TDX (Tesis Doctorals en Xarxa). [Link]

  • Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Indirubin Analogues Inhibit Trypanosoma brucei Glycogen Synthase Kinase 3 Short and T. brucei Growth. PLoS Neglected Tropical Diseases. [Link]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Link]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Hazard Assessment: A Triad of Structural Concerns The chemical structure of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid presents a composite hazard profile that must be carefully considered. We will dissect...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Triad of Structural Concerns

The chemical structure of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid presents a composite hazard profile that must be carefully considered. We will dissect the molecule into its three key components to understand the potential risks.

  • Quinoline-4-Carboxylic Acid Core: The foundational quinoline ring is a known structural motif in many biologically active compounds. The carboxylic acid group imparts acidic properties to the molecule. Compounds in this class, such as the parent 4-Quinolinecarboxylic acid, are known irritants.[1][2] Direct contact with the solid powder or solutions can cause irritation to the skin, eyes, and respiratory system.[2][3]

  • Brominated Aromatic System: The presence of a bromine atom on the quinoline structure places this compound in the category of halogenated aromatics. Such compounds are often characterized by their environmental persistence and potential for bioaccumulation.[4][5][6][7] While the specific toxicity of this molecule is uncharacterized, related brominated compounds have been associated with long-term health effects.[8] Upon combustion or in the event of a fire, brominated aromatic compounds can decompose and release toxic substances like bromine free radicals.[4]

  • Furan Moiety: The furan ring is a common heterocyclic component in pharmaceuticals, but it is also a structural alert for toxicity.[9] The furan ring can undergo metabolic activation in the body, particularly in the liver, to form reactive intermediates like epoxides or dialdehydes.[10][11][12] These reactive metabolites can lead to hepatotoxicity and have been classified as possibly carcinogenic to humans with chronic exposure.[10][11][13]

Summary of Potential Hazards:

Hazard TypePotential EffectContributing Moiety
Acute Toxicity Skin, eye, and respiratory tract irritation.[2]Quinoline-4-carboxylic acid
Harmful if swallowed or inhaled.General for fine chemical powders
Chronic Toxicity Potential for liver toxicity (hepatotoxicity).[10][12]Furan Ring
Possible carcinogen.[11]Furan Ring
Environmental Persistence and bioaccumulation.[4][5]Brominated Aromatic System
Physical Hazard As a solid powder, it can form dust clouds which are an inhalation hazard.Solid form of the compound[14]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical for mitigating the risks associated with handling this compound. The selection of PPE should be based on the specific laboratory operation being performed.

Standard Laboratory Operations (Weighing, Solution Preparation)

These activities present a risk of exposure to the solid powder and potential for aerosolization.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[15][16] For operations with a higher risk of splashing, such as when working with larger quantities or dissolving the compound, a face shield should be worn in addition to goggles.[16][17][18]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions.[16] For extended contact or when working with highly concentrated solutions, consider gloves made of more resistant materials like neoprene.[16] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[15][16]

  • Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles. If a fume hood is not available, a respirator with a particulate filter (e.g., N95) is the minimum requirement.[16]

High-Risk Operations (Reactions at Elevated Temperatures, Purification)

These procedures may increase the volatility of the compound or its byproducts, necessitating a higher level of protection.

  • Eye and Face Protection: A face shield worn over chemical splash goggles is mandatory.[17][18]

  • Hand Protection: Double-gloving with a chemical-resistant outer glove is recommended.

  • Body Protection: A chemical-resistant suit or coverall should be considered, especially when working with large quantities.[15][16]

  • Respiratory Protection: Work must be performed in a chemical fume hood. In situations with a high potential for vapor generation, a full-face respirator with appropriate cartridges may be necessary.[16][17]

The following diagram illustrates the decision-making process for selecting appropriate PPE:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Operation Identify Laboratory Operation Start->Operation RiskLevel Assess Risk Level (e.g., scale, temperature, duration) Operation->RiskLevel StandardPPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Fume Hood / N95 Respirator RiskLevel->StandardPPE Low Risk (e.g., weighing small amounts) HighRiskPPE High-Risk PPE: - Goggles & Face Shield - Double Chemical-Resistant Gloves - Chemical-Resistant Apron/Suit - Fume Hood & Full-Face Respirator RiskLevel->HighRiskPPE High Risk (e.g., large scale reaction at high temp)

Caption: PPE Selection Workflow based on Risk Assessment.

Operational and Disposal Plans

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[19][20]

  • Avoid creating dust when handling the solid form.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spill Management
  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

As a halogenated organic compound, 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and its waste must be disposed of as hazardous waste.

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams.[21][22][23][24] This is crucial for proper disposal and cost management.[24][25]

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[23][25]

  • Containerization: Use designated, properly sealed containers for halogenated waste.[23]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

The disposal workflow is outlined in the diagram below:

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure Start Waste Generated (solid, solutions, contaminated materials) Identify Identify as Halogenated Waste Start->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Containerize Place in Designated & Labeled 'Halogenated Waste' Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Dispose Arrange for Pickup by EHS for Final Disposal Store->Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
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6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
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